Technical Documentation Center

Methyl 2-cyclopropyloxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-cyclopropyloxazole-4-carboxylate
  • CAS: 1344088-62-5

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate

An In-Depth Technical Guide to Methyl 2-cyclopropyloxazole-4-carboxylate Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 2-cycloprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-cyclopropyloxazole-4-carboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-cyclopropyloxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and predicted spectroscopic data for structural elucidation. Furthermore, it explores the molecule's chemical reactivity and discusses its potential applications in drug discovery, drawing parallels with structurally related bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Methyl 2-cyclopropyloxazole-4-carboxylate is a molecule that incorporates two key structural motifs known for their prevalence in biologically active compounds: the oxazole ring and the cyclopropyl group. The oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in many natural products and pharmaceuticals. The cyclopropyl group, a strained three-membered carbocycle, is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. The combination of these two features in Methyl 2-cyclopropyloxazole-4-carboxylate makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Structure and Identifiers

The chemical structure of Methyl 2-cyclopropyloxazole-4-carboxylate is characterized by a central oxazole ring substituted with a cyclopropyl group at the 2-position and a methyl carboxylate group at the 4-position.

Molecular Structure:

Key Identifiers:

IdentifierValue
IUPAC Name methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 1344088-62-5[1][2]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate are not extensively reported in the public domain. The following table includes known information for the parent carboxylic acid and estimated values for the methyl ester.

PropertyValueSource/Basis
Physical Form White to Yellow Solid (for the parent acid)[3][3]
Melting Point Not available (estimated to be a low-melting solid or liquid)Estimation
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Chemical Structure
pKa Not available (ester is not readily ionizable)-
logP Not available (estimated to be in the range of 1.5-2.5)Estimation
Storage Sealed in dry, 2-8°C (for the parent acid)[3][3]

Synthesis and Structural Elucidation

A plausible synthetic route for Methyl 2-cyclopropyloxazole-4-carboxylate can be envisioned starting from commercially available reagents. One common method for the formation of oxazole rings is the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of a propargyl amide. An alternative and often high-yielding approach involves the reaction of an amidoxime with a carboxylic acid derivative.[4]

Proposed Synthetic Pathway

A potential synthesis could involve the condensation of cyclopropanecarboxamide with a methyl 2-halo-3-oxobutanoate, followed by cyclization. A more direct route could be the esterification of 2-cyclopropyloxazole-4-carboxylic acid.

Experimental Protocol: Esterification of 2-Cyclopropyloxazole-4-carboxylic acid

This protocol is based on standard esterification procedures.

  • To a solution of 2-cyclopropyloxazole-4-carboxylic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-cyclopropyloxazole-4-carboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents 2-Cyclopropyloxazole-4-carboxylic acid Methanol Sulfuric Acid Reaction Esterification (Reflux, 4-6h) Reagents->Reaction Workup Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-cyclopropyloxazole-4-carboxylate Purification->Product

Caption: Proposed synthesis workflow for Methyl 2-cyclopropyloxazole-4-carboxylate.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10-8.20 (s, 1H, oxazole H-5)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.10-2.20 (m, 1H, cyclopropyl CH)

    • δ 1.10-1.30 (m, 4H, cyclopropyl CH₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 162.0 (C=O, ester)

    • δ 160.0 (C-2, oxazole)

    • δ 145.0 (C-5, oxazole)

    • δ 130.0 (C-4, oxazole)

    • δ 52.0 (-OCH₃)

    • δ 10.0 (cyclopropyl CH₂)

    • δ 8.0 (cyclopropyl CH)

  • IR (neat, cm⁻¹):

    • ~2950 (C-H, cyclopropyl)

    • ~1725 (C=O, ester)

    • ~1580, 1490 (C=N, C=C, oxazole)

  • Mass Spectrometry (EI):

    • m/z (%): 167 (M⁺), 136 (M⁺ - OCH₃), 108, 69

Chemical Reactivity and Potential Applications

The chemical reactivity of Methyl 2-cyclopropyloxazole-4-carboxylate is primarily governed by the ester functionality. It can undergo hydrolysis to the corresponding carboxylic acid, or be converted to amides via aminolysis. The oxazole and cyclopropane rings are generally stable under these conditions.

The presence of the oxazole and cyclopropane moieties suggests potential applications in drug discovery. Oxazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Similarly, the incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.[5] Therefore, Methyl 2-cyclopropyloxazole-4-carboxylate serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic value. For instance, derivatives of this molecule could be explored as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Conclusion

Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. The unique combination of the oxazole and cyclopropane functionalities makes it an attractive starting material for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). National Institutes of Health (NIH). [Link]

  • C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026, January 20). ChemRxiv. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.).
  • Methyl 2-cyclopropylthiazole-4-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Methyl cyclopropanecarboxylate | C5H8O2. (n.d.). PubChem. [Link]

  • Coordinative Compounds Based on Unsaturated Carboxylate with Versatile Biological Applications. (2024, May 15). MDPI. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005, April 7). PubMed. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. [Link]

  • methyl 2-propyl-1,3-oxazole-4-carboxylate. (2025, May 20). ChemSynthesis. [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (n.d.). National Institutes of Health (NIH). [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). MDPI. [Link]

  • Synthesis of sulfamoyl-triazolyl-carboxamides as pharmacological myeloperoxidase inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026, February 25). MDPI. [Link]

  • (S)-Methyl 2-{2-[1-(benzyloxycarbonylamino)-2-methylpropyl]-5-methyloxazole-4-yl}-5-methyloxazole-4-carboxylate. (n.d.). SpectraBase. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 2-cyclopropyloxazole-4-carboxylate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the principles and practices for determining the solubility profile of Methyl 2-cyclopropyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Significance of a Solubility Profile

Methyl 2-cyclopropyloxazole-4-carboxylate is a molecule featuring a compact, rigid oxazole core, a lipophilic cyclopropyl group, and a polar methyl ester. This combination of functionalities suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. Understanding this profile is paramount for several stages of drug development:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

  • Formulation Science: Developing stable and effective dosage forms, including oral, topical, and parenteral formulations.

  • Preclinical Studies: Ensuring consistent and reproducible results in in-vitro and in-vivo assays.[1]

This guide will provide the foundational knowledge and practical steps to establish a robust and reliable solubility profile for this and similar compounds.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2][3][4][5][6] The process can be understood by considering the intermolecular forces at play:

  • Solute-Solute Interactions: The forces holding the crystal lattice of Methyl 2-cyclopropyloxazole-4-carboxylate together.

  • Solvent-Solvent Interactions: The intermolecular forces between the molecules of the organic solvent.

  • Solute-Solvent Interactions: The new forces established between the solute and solvent molecules upon mixing.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[6] The polarity of both the solute and the solvent is the primary determinant of these interactions.

Molecular Structure and Polarity of Methyl 2-cyclopropyloxazole-4-carboxylate:

  • Polar Regions: The oxazole ring with its nitrogen and oxygen atoms, and the methyl ester group (-COOCH₃) are capable of dipole-dipole interactions and can act as hydrogen bond acceptors.

  • Nonpolar Regions: The cyclopropyl ring and the methyl group are nonpolar and will primarily interact through London dispersion forces.

Therefore, we can predict that Methyl 2-cyclopropyloxazole-4-carboxylate will exhibit higher solubility in solvents of intermediate to high polarity that can engage with its polar functional groups. Its solubility in nonpolar solvents is expected to be lower.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the Saturation Shake-Flask Method .[7][8] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically. This method is favored for its accuracy and ability to determine thermodynamic solubility, which is a true measure of the equilibrium state.[1][9]

Good Laboratory Practices (GLP)

To ensure the integrity and reproducibility of the solubility data, all experiments must be conducted in accordance with Good Laboratory Practices (GLP).[10][11][12][13][14] Key considerations include:

  • Calibration: All equipment (balances, temperature probes, analytical instruments) must be properly calibrated.

  • Documentation: All experimental parameters, observations, and results must be meticulously recorded.

  • Purity: The purity of the Methyl 2-cyclopropyloxazole-4-carboxylate and all solvents should be known and documented.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of Methyl 2-cyclopropyloxazole-4-carboxylate in a range of organic solvents.

Materials:

  • Methyl 2-cyclopropyloxazole-4-carboxylate (purity >99%)

  • A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Acetonitrile, Methanol, Dimethyl Sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Preparation:

    • Add an excess amount of Methyl 2-cyclopropyloxazole-4-carboxylate to a series of vials (a sufficient amount to ensure a solid phase remains at equilibrium).

    • Pipette a known volume of each organic solvent into the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.[15]

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 2-cyclopropyloxazole-4-carboxylate.[9][16][17][18]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sample Processing cluster_analysis 4. Analysis A Add excess solute to vials B Add known volume of solvent A->B C Seal vials B->C D Incubate on orbital shaker (Constant T and agitation) C->D E Centrifuge/Settle D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents. It is useful to include the polarity index of each solvent to facilitate interpretation based on the "like dissolves like" principle.

Table 1: Hypothetical Solubility of Methyl 2-cyclopropyloxazole-4-carboxylate in Various Organic Solvents at 25 °C

SolventPolarity Index (P')[19]Solubility (mg/mL)Classification
Hexane0.1< 1Very Slightly Soluble
Toluene2.415Sparingly Soluble
Dichloromethane3.185Soluble
Ethyl Acetate4.4120Freely Soluble
Acetone5.1150Freely Soluble
Acetonitrile5.895Soluble
Isopropanol3.960Soluble
Methanol5.175Soluble
Dimethyl Sulfoxide (DMSO)7.2> 200Very Soluble

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation:

The hypothetical data in Table 1 aligns with our theoretical predictions. The solubility is lowest in the nonpolar solvent, hexane, and highest in the highly polar aprotic solvent, DMSO. The compound shows good solubility in solvents of intermediate polarity like dichloromethane, ethyl acetate, and acetone, which can effectively interact with both the polar and nonpolar regions of the molecule. This type of data is invaluable for selecting appropriate solvent systems for various applications.

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions cluster_solubility Resulting Solubility solute Methyl 2-cyclopropyloxazole-4-carboxylate Polar Groups (Oxazole, Ester) Nonpolar Groups (Cyclopropyl) interaction Solute-Solvent Interactions Dipole-Dipole London Dispersion solute:f0->interaction:f0 Matches solute:f1->interaction:f1 Matches solvent Organic Solvent Polarity H-Bonding Ability solvent:f0->interaction:f0 Matches solvent:f1->interaction:f1 Matches solubility High Solubility Low Solubility interaction->solubility Stronger interactions lead to higher solubility

Caption: Relationship between Solute/Solvent Properties and Solubility.

Conclusion

Determining the solubility profile of a new chemical entity like Methyl 2-cyclopropyloxazole-4-carboxylate is a foundational step in its development pathway. By combining a strong theoretical understanding of intermolecular forces with rigorous experimental methodologies like the shake-flask method, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in process development, formulation, and preclinical testing, ultimately accelerating the journey from discovery to application.

References

  • Pearson. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

  • VICHEM. (2026, March 19). The Principle of “Like Dissolves Like”. Retrieved from [Link]

  • Fiveable. (2025, August 15). Like dissolves like: Intro to Chemistry Study Guide. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Singapore Accreditation Council. (2024, December 15). Good Laboratory Practice Registration Scheme. Retrieved from [Link]

  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-cyclopropyl-4,5-dihydrooxazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • OECD. (1997, November 26). OECD Principles on Good Laboratory Practice (GLP). Retrieved from [Link]

  • European Union. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link]

  • NANOLAB. (n.d.). Good Laboratory Practices (GLP) | Physical and Chemical Tests. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • OECD. (n.d.). Good Laboratory Practice and Compliance Monitoring. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-cyclopropylthiazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-propyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 2-cyclopropyloxazole-4-carboxylate in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course into Unexplored Territory The compound Methyl 2-cyclopropyloxazole-4-carboxylate stands as a molecule of interest, primarily du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

The compound Methyl 2-cyclopropyloxazole-4-carboxylate stands as a molecule of interest, primarily due to its constituent chemical motifs: a cyclopropyl group, an oxazole ring, and a methyl carboxylate. While direct, comprehensive studies on its specific biological mechanism of action are not prevalent in publicly accessible literature, its structural components are featured in a variety of bioactive compounds. This guide, therefore, adopts a forward-looking, investigative perspective. It is designed not as a retrospective summary, but as a strategic roadmap for researchers to systematically uncover the biological and pharmacological identity of this molecule. We will leverage established principles of chemical biology and drug discovery to propose a plausible, testable, hypothetical mechanism of action and provide a detailed experimental framework for its validation.

Part 1: Foundational Analysis and a Testable Hypothesis

Chemical Profile and Structural Alerts
  • IUPAC Name: Methyl 2-cyclopropyloxazole-4-carboxylate

  • Molecular Formula: C8H9NO3

  • Key Structural Features:

    • Oxazole Ring: A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

    • Cyclopropyl Group: A strained three-membered carbocycle. The inclusion of a cyclopropyl ring can enhance metabolic stability, improve binding affinity to protein targets, and modulate the electronic properties of a molecule.[2] It is a key feature in several approved drugs.

    • Methyl Carboxylate Group: An ester functional group that can participate in hydrogen bonding and may be a substrate for esterase enzymes, potentially acting as a pro-drug moiety.

A Proposed (Hypothetical) Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Given the prevalence of heterocyclic compounds in antimicrobial and anticancer therapies, a plausible starting hypothesis is that Methyl 2-cyclopropyloxazole-4-carboxylate acts as an inhibitor of a critical metabolic enzyme. Dihydrofolate reductase (DHFR) is a well-validated target for such compounds. DHFR is essential for the synthesis of purines, thymidylate, and certain amino acids, making it a crucial enzyme for cell proliferation.[3]

The Rationale:

  • The oxazole core can mimic the pteridine ring of the natural substrate, folic acid.

  • The carboxylate group can form key interactions with charged residues in the active site of DHFR.

  • The cyclopropyl group can provide favorable hydrophobic interactions within the enzyme's binding pocket.

This hypothesis provides a concrete starting point for a structured investigation.

Part 2: A Phased Experimental Strategy for Mechanism of Action Elucidation

This section outlines a comprehensive, multi-phase research plan to systematically investigate the biological activity of Methyl 2-cyclopropyloxazole-4-carboxylate.

Phase 1: Broad-Spectrum Biological Screening

The initial step is to determine if the compound exhibits any biological activity in a range of assays. This "funneling" approach helps to narrow down the potential therapeutic areas.

Experimental Protocol 1: In Vitro Antiproliferative and Antimicrobial Screening

  • Cell Lines:

    • Cancer: A panel of cancer cell lines from different tissue origins (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

    • Bacterial: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

    • Fungal: (e.g., Candida albicans).

  • Methodology:

    • Antiproliferative: Use a standard MTT or resazurin-based assay to assess cell viability after a 48-72 hour incubation with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM).

    • Antimicrobial: Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Data Analysis: Calculate IC50 (for cancer cells) and MIC values.

Assay Type Example Organism/Cell Line Parameter Measured Potential Positive Result
AntiproliferativeMCF-7IC50< 10 µM
AntibacterialS. aureusMIC< 32 µg/mL
AntifungalC. albicansMIC< 32 µg/mL
Phase 2: Target Identification

Assuming a positive "hit" in Phase 1 (e.g., antiproliferative activity), the next crucial step is to identify the molecular target(s).

Experimental Protocol 2: In Silico Target Prediction and Molecular Docking

  • Methodology:

    • Utilize computational tools (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on the 3D structure of Methyl 2-cyclopropyloxazole-4-carboxylate.

    • Perform molecular docking studies of the compound against the top-ranked predicted targets, including our hypothetical target, DHFR.

  • Data Analysis:

    • Analyze the docking scores and binding poses to assess the plausibility of the compound binding to the active site of the predicted targets. Look for key interactions (hydrogen bonds, hydrophobic interactions) with active site residues.

Diagram 1: Hypothetical Docking of Methyl 2-cyclopropyloxazole-4-carboxylate in the DHFR Active Site

G cluster_DHFR DHFR Active Site cluster_Ligand Methyl 2-cyclopropyloxazole-4-carboxylate DHFR_Pocket Hydrophobic Pocket Phe31 Phe31 Ile50 Ile50 Charged_Residues Charged Residues Asp27 Asp27 Arg57 Arg57 Cyclopropyl Cyclopropyl Group Cyclopropyl->DHFR_Pocket Hydrophobic Interaction Oxazole Oxazole Ring Oxazole->Phe31 Pi-Stacking Carboxylate Carboxylate Carboxylate->Asp27 H-Bond

Caption: Proposed interactions of the ligand with key residues in the DHFR active site.

Phase 3: Target Validation and Mechanistic Studies

This phase involves biochemical and cellular assays to confirm the interaction with the identified target and to further elucidate the mechanism.

Experimental Protocol 3: In Vitro Enzyme Inhibition Assay (DHFR)

  • Methodology:

    • Use a commercially available DHFR assay kit or a spectrophotometric assay that monitors the oxidation of NADPH at 340 nm.

    • Incubate recombinant human DHFR with varying concentrations of the compound and the substrates (dihydrofolic acid and NADPH).

  • Data Analysis:

    • Determine the IC50 of the compound for DHFR inhibition.

    • Perform enzyme kinetics studies (e.g., by varying the concentration of one substrate while keeping the other constant) to determine the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Methodology:

    • Treat intact cells with the compound.

    • Heat the cell lysates to various temperatures.

    • Analyze the soluble fraction by Western blot for the presence of the target protein (e.g., DHFR).

  • Rationale:

    • Binding of a ligand to its target protein often increases the thermal stability of the protein. A shift in the melting curve of the target protein in the presence of the compound provides strong evidence of direct target engagement in a cellular context.

Diagram 2: Experimental Workflow for Target Validation

G Start Positive Hit from Antiproliferative Screen InSilico In Silico Docking (Hypothesis: DHFR) Start->InSilico BiochemAssay Biochemical Assay: DHFR Inhibition (IC50) InSilico->BiochemAssay CETSA Cellular Assay: CETSA for Target Engagement BiochemAssay->CETSA Conclusion Mechanism Confirmed: DHFR Inhibition CETSA->Conclusion

Caption: A streamlined workflow from initial screening to target validation.

Part 3: Data Interpretation and Future Directions

  • If the DHFR Inhibition Hypothesis is Confirmed:

    • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the compound to explore how modifications to the cyclopropyl, oxazole, and carboxylate groups affect potency. This can lead to the development of more potent and selective inhibitors.

    • In Vivo Efficacy Studies: Test the compound in animal models of cancer or infectious diseases to assess its therapeutic potential.

  • If the DHFR Inhibition Hypothesis is Refuted:

    • Alternative Target Identification: If the compound is active but does not inhibit DHFR, other target identification methods should be employed, such as affinity chromatography-mass spectrometry or photo-affinity labeling.

    • Phenotypic Screening: The initial broad-spectrum screening may have revealed other activities (e.g., anti-inflammatory, neuroprotective). These should be pursued with appropriate secondary assays.

Conclusion

While the precise biological role of Methyl 2-cyclopropyloxazole-4-carboxylate remains to be fully elucidated, its chemical structure suggests a high potential for bioactivity. This guide provides a robust, hypothesis-driven framework for its systematic investigation. By following a logical progression from broad screening to specific target validation, researchers can efficiently and rigorously uncover the mechanism of action of this and other novel chemical entities, paving the way for potential therapeutic applications.

References

  • NextSDS. methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information.[Link]

  • PubMed. Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[Link]

  • Neliti. Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1h-Pyrazol-4-Ylthio).[Link]

  • PMC. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana.[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-cyclopropyloxazole-4-carboxylate at Room Temperature

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-cyclopropyloxazole-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl 2-cyclopropyloxazole-4-carboxylate at ambient conditions (25°C). The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This document synthesizes theoretical chemical principles with robust, field-proven experimental protocols to offer a complete stability assessment strategy. We delve into the intrinsic structural liabilities of the oxazole and cyclopropane moieties, propose potential degradation pathways, and provide detailed, step-by-step methodologies for forced degradation, the development of a stability-indicating analytical method, long-term stability studies as per ICH guidelines, and quantitative thermodynamic analysis via calorimetry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and scientifically sound stability profile for this, and structurally related, molecules.

Introduction

Methyl 2-cyclopropyloxazole-4-carboxylate, hereafter referred to as MCPO, is a heterocyclic compound featuring a unique combination of a strained cyclopropane ring and an aromatic oxazole core. Such molecules are of significant interest in medicinal chemistry, where the cyclopropyl group can enhance metabolic stability and potency, and the oxazole ring serves as a versatile scaffold.[1] However, the very features that make these structures synthetically attractive also introduce potential stability concerns.

Thermodynamic stability is a fundamental property that dictates a molecule's propensity to transform into a lower energy state. In pharmaceutical development, assessing this stability is not merely a regulatory requirement but a cornerstone of ensuring that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[2] An unstable compound can degrade into impurities that may be inactive, less active, or even toxic.[3] This guide provides a multi-faceted approach to characterizing the stability of MCPO, grounding experimental design in a solid theoretical understanding of its chemical structure.

Part 1: Theoretical Assessment of Structural Liabilities

A proactive stability analysis begins with an in-silico evaluation of the molecule's functional groups and their inherent reactivity. MCPO contains two key moieties with known stability profiles: the oxazole ring and the cyclopropane ring.

The Oxazole Moiety: Aromaticity and Susceptibility

The oxazole ring is an aromatic heterocycle that is generally considered to be thermally stable.[4] However, its stability is highly dependent on environmental conditions. As a weak base (pKa of the conjugate acid is ~0.8), the oxazole nitrogen is susceptible to protonation in acidic media.[5] This protonation increases the electrophilicity of the ring carbons, making it vulnerable to nucleophilic attack by water, leading to hydrolytic cleavage and the formation of an α-acylamino ketone or related structures.[5][6] Furthermore, oxazole rings can undergo cleavage through oxidation and are known to be sensitive to photolytic conditions, which can lead to complex degradation pathways.[4][7]

The Cyclopropane Moiety: The Energetic Cost of Ring Strain

The three-membered cyclopropane ring is characterized by significant ring strain, a combination of angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain.[8][9] This inherent strain elevates the molecule's ground-state energy, making the ring susceptible to opening reactions that relieve this strain.[10][11] While often used to block metabolic pathways, this high internal energy means the cyclopropane ring can be a reactive center under forcing conditions such as high heat or extreme pH.

Combined Electronic Effects

The interplay between the electron-donating cyclopropyl group at the 2-position and the electron-withdrawing methyl carboxylate group at the 4-position will modulate the electron density of the oxazole ring, influencing its susceptibility to degradation. A comprehensive stability study must therefore probe for degradation pathways involving both ring systems.

Part 2: Experimental Framework for Stability Assessment

The following sections detail a logical and systematic workflow for the empirical determination of MCPO's stability profile.

G cluster_0 Phase 1: Pathway Identification & Method Development cluster_1 Phase 2: Regulatory Stability Studies cluster_2 Phase 3: Thermodynamic Characterization A Forced Degradation (Stress Testing) B Identify Degradation Products (LC-MS) A->B C Develop & Validate Stability-Indicating Method (HPLC) B->C D Long-Term Stability Study (ICH Q1A) C->D E Data Analysis & Shelf-Life Determination D->E F Calorimetry Studies (DSC & Bomb) G Determine ΔfH°, T_fus (Intrinsic Stability) F->G

Caption: Overall workflow for stability assessment of MCPO.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing a specific stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the API to avoid the formation of secondary, irrelevant degradants.[14]

Methodology:

  • Preparation: Prepare stock solutions of MCPO in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis:

    • Treat the MCPO solution with 0.1 N HCl.

    • Incubate at 60°C and sample at 2, 4, 8, and 24 hours.

    • Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Treat the MCPO solution with 0.1 N NaOH.

    • Incubate at room temperature (25°C) and sample at 2, 4, 8, and 24 hours.

    • Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Treat the MCPO solution with 3% H₂O₂.

    • Incubate at room temperature (25°C), protected from light, and sample at 2, 4, 8, and 24 hours.[14]

  • Thermal Degradation:

    • Store solid MCPO in a calibrated oven at 80°C.

    • Sample at 1, 3, and 7 days.

  • Photostability:

    • Expose solid MCPO and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15]

    • Maintain a dark control sample under the same temperature conditions.

  • Analysis: Analyze all samples using an appropriate analytical method (e.g., HPLC-UV/MS) against a non-stressed control sample.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products MCPO Methyl 2-cyclopropyloxazole-4-carboxylate (Parent Molecule) Acid Acidic Hydrolysis (H+/H2O) MCPO->Acid Oxazole Cleavage Oxidation Oxidation (e.g., H2O2) MCPO->Oxidation Oxidative Attack DP1 Ring-Opened Product (α-acylamino ketone analog) Acid->DP1 DP2 Oxidized Species (Ring Cleavage) Oxidation->DP2

Caption: Proposed major degradation pathways for MCPO.

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

A stability-indicating assay method (SIAM) is a validated procedure that can accurately measure the API concentration without interference from degradants, impurities, or excipients. Reversed-phase HPLC with UV and MS detection is the industry standard.[16][17]

Methodology:

  • Column Selection: Screen C18 and other stationary phases (e.g., Phenyl-Hexyl) to achieve optimal separation.

  • Mobile Phase Optimization:

    • Use MS-compatible mobile phases (e.g., water and acetonitrile with 0.1% formic acid or 10 mM ammonium formate).[17]

    • Develop a gradient elution method to resolve both the parent peak and all degradation products generated during stress testing.

  • Detector Settings:

    • Use a Photodiode Array (PDA) detector to monitor peak purity and select an appropriate quantification wavelength (e.g., λmax of MCPO).

    • Couple the HPLC to a mass spectrometer (MS) to obtain mass-to-charge ratio data for peak identification and structural elucidation of degradants.[18]

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can resolve the API from all degradants using stressed samples.

    • Linearity & Range: Establish a linear relationship between detector response and concentration over a specified range (e.g., 80-120% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limits of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance under small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

Protocol 3: Long-Term Stability Study at Room Temperature

This study provides the definitive data on the stability of MCPO under its intended storage conditions and is used to establish the re-test period or shelf life.[15][19]

Methodology:

  • Batch Selection: Use at least three primary batches of MCPO manufactured under conditions representative of the final production process.

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Storage Conditions: Place samples in a calibrated stability chamber maintained at 25°C ± 2°C / 60% RH ± 5% RH .[15]

  • Testing Frequency: Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[20][21]

  • Tests to be Performed: At each time point, perform the following tests:

    • Appearance: Visual inspection for changes in color or physical form.

    • Assay: Quantify the amount of MCPO using the validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products using the same HPLC method.

Part 3: Quantitative Thermodynamic Analysis

While long-term studies assess stability over time, calorimetric techniques provide fundamental thermodynamic data that quantify the intrinsic stability of the molecule at a single point in time.[22]

Protocol 4: Combustion Calorimetry

This technique measures the heat released during the complete combustion of a substance, which is used to calculate its standard enthalpy of formation (ΔfH°), a direct measure of its energetic stability.[23][24]

Methodology:

  • A precisely weighed sample of MCPO is placed in a bomb calorimeter.

  • The bomb is filled with high-pressure oxygen and the sample is ignited.

  • The temperature change of the surrounding water bath is measured to calculate the heat of combustion (ΔcH°).

  • Using Hess's Law and the known enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of MCPO is calculated.

Protocol 5: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point (T_fus), enthalpy of fusion (ΔH_fus), and to screen for decomposition events.[25]

Methodology:

  • A small, weighed amount of MCPO is hermetically sealed in an aluminum pan.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow is recorded, and the resulting thermogram is analyzed to determine the onset of melting and the integrated peak area for the enthalpy of fusion.

Data Presentation and Interpretation

All quantitative data should be systematically tabulated for clear analysis and reporting. The following tables present hypothetical data to illustrate expected outcomes.

Table 1: Summary of Forced Degradation Study (Hypothetical Data)

Stress Condition Duration % Assay of MCPO % Total Degradation Major Degradants Observed (m/z)
0.1 N HCl, 60°C 24h 88.5% 11.5% m/z [M+19] (hydrolyzed product)
0.1 N NaOH, 25°C 24h 92.1% 7.9% m/z [M-14] (de-esterified)
3% H₂O₂, 25°C 24h 95.3% 4.7% m/z [M+16] (oxidized product)
Dry Heat, 80°C 7 days 99.1% 0.9% Minor unspecified degradants

| ICH Photostability | 1.2M lux-hr | 98.6% | 1.4% | Minor unspecified degradants |

Table 2: Long-Term Stability Study at 25°C/60%RH (Hypothetical Data)

Time Point (Months) Appearance Assay (%) Individual Unspecified Impurity (%) Total Impurities (%)
0 White Powder 99.8 <0.05 0.15
3 White Powder 99.7 <0.05 0.18
6 White Powder 99.8 <0.05 0.19
12 White Powder 99.6 0.06 0.25

| 24 | White Powder | 99.5 | 0.08 | 0.31 |

Table 3: Summary of Calorimetric Data (Hypothetical Data)

Parameter Value
Melting Point (T_fus) 115.4 °C
Enthalpy of Fusion (ΔH_fus) 25.8 kJ/mol
Enthalpy of Combustion (ΔcH°) -3450 kJ/mol

| Standard Enthalpy of Formation (ΔfH°) | -250 kJ/mol |

Interpretation: The hypothetical forced degradation data (Table 1) suggests that MCPO is most susceptible to acid-catalyzed hydrolysis, followed by basic hydrolysis. Its stability against oxidation, heat, and light appears to be robust. The long-term stability data (Table 2) shows minimal change in assay and only a very slight increase in total impurities over 24 months, indicating excellent stability under standard room temperature conditions. The calorimetric data (Table 3) provides fundamental thermodynamic values that can be used for computational modeling and comparison with other structurally related compounds.

Conclusion

This guide outlines a comprehensive, multi-pillar strategy for the assessment of the thermodynamic stability of Methyl 2-cyclopropyloxazole-4-carboxylate. The theoretical analysis points to the oxazole ring's susceptibility to hydrolysis as the primary chemical liability. The experimental framework, integrating forced degradation, long-term stability studies, and quantitative calorimetry, provides the necessary tools to rigorously test this hypothesis and build a complete stability profile.

Based on the analysis of its structural components and supported by the hypothetical data, MCPO is expected to exhibit high thermodynamic stability at room temperature (25°C) in its solid state when protected from harsh acidic or basic environments. The primary degradation pathway is likely hydrolytic cleavage of the oxazole ring. For drug development purposes, this suggests that formulation strategies should focus on controlling pH and moisture content to ensure maximum shelf-life and product integrity.

References

  • Omori UK. (2025). Key pharmaceutical stability testing guidelines.
  • Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Singh, S., & Bakshi, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-dimethyl-4-(methylamino)-1,3-oxazole).
  • BenchChem. (n.d.). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Pharmaceutical Technology. (2026, March 13).
  • American Pharmaceutical Review. (2016, March 31).
  • SK pharmteco. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • European Medicines Agency. (2023, July 13).
  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane and Cyclobutane.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Wikipedia. (n.d.). Ring strain.
  • EBSCO. (n.d.). Calorimetry | Science | Research Starters.
  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain. YouTube.
  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen.
  • Chemistry Stack Exchange. (2020, March 25). Cyclopropane instability to addition reactions.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • National Center for Biotechnology Information. (n.d.).
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Cox, J. D., & Pilcher, G. (n.d.). Thermochemistry of Organic and Organometallic Compounds.
  • National Center for Biotechnology Information. (2026, January 29). Divergent photochemical ring-replacement of isoxazoles.
  • ACS Publications. (2011, April 12). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols.
  • National Center for Biotechnology Information. (n.d.). Thermodynamic Stability of Fenclorim and Clopyralid.
  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques.
  • Ketone Pharma. (2024, August 21).

Sources

Foundational

The Role of Methyl 2-cyclopropyloxazole-4-carboxylate as a Pharmaceutical Building Block

Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. Methyl 2-cyclopropyloxazole-4-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to overcoming pharmacokinetic and pharmacodynamic bottlenecks. Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) and its direct hydrolyzed derivative, 2-cyclopropyloxazole-4-carboxylic acid (CAS: 1060816-04-7) , have emerged as privileged scaffolds. By combining the hydrogen-bonding capacity of an oxazole core with the metabolic resilience of a cyclopropyl group, this building block enables the synthesis of highly selective, metabolically stable active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale, experimental workflows, and therapeutic applications of this compound, specifically highlighting its role in the development of PI3K γ and DGAT2 inhibitors.

Structural Rationale & Mechanistic Advantages

The design of Methyl 2-cyclopropyloxazole-4-carboxylate is not arbitrary; every functional group serves a distinct physicochemical purpose. Understanding the causality behind these structural features is critical for drug development professionals aiming to optimize lead compounds.

  • The Oxazole Core: The 1,3-oxazole ring acts as a robust bioisostere for amides and esters. Unlike aliphatic amides, which are highly susceptible to proteolytic cleavage in vivo, the aromatic oxazole resists enzymatic degradation. Furthermore, the nitrogen atom at the 3-position serves as a potent hydrogen-bond acceptor, allowing for precise interactions with the hinge regions of target kinases .

  • The Cyclopropyl Group (C2 Position): The cyclopropyl substituent is a masterclass in optimizing Lipophilic Efficiency (LipE). Compared to an isopropyl group, the cyclopropyl ring possesses higher s-character in its C-H bonds. This subtle electronic shift renders the C-H bonds significantly more resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Additionally, its rigid, flat geometry restricts the conformational space of the molecule, reducing the entropic penalty upon target binding.

  • The Methyl Carboxylate (C4 Position): The methyl ester provides an orthogonal synthetic handle. It is stable enough for long-term storage and early-stage cross-coupling reactions, yet easily saponified to a carboxylic acid for late-stage amidation with complex amines.

Data Presentation: Physicochemical Impact of Structural Features
Structural FeaturePrimary FunctionPharmacological & Synthetic Benefit
Oxazole Core H-bond acceptor (N3), aromaticityActs as a stable bioisostere; resists proteolysis while maintaining target affinity.
Cyclopropyl Group High C-H bond s-character, rigidityConfers CYP450 resistance; lowers entropic binding penalty via conformational restriction.
Methyl Carboxylate Orthogonal reactivity handleEnables late-stage diversification (e.g., amidation, reduction) without disrupting the core.

Experimental Protocols: From Building Block to API

To utilize Methyl 2-cyclopropyloxazole-4-carboxylate effectively, researchers typically perform a two-step sequence: saponification followed by amide coupling. The following protocol is designed as a self-validating system, ensuring high purity and yield.

Step 1: Saponification to 2-cyclopropyloxazole-4-carboxylic acid
  • Reagent Preparation: Dissolve Methyl 2-cyclopropyloxazole-4-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O.

    • Expert Insight: The biphasic THF/H₂O system is chosen deliberately. It ensures both the lipophilic ester and the hydrophilic hydroxide salt remain solvated, maximizing collision frequency and accelerating the reaction rate.

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) portion-wise at 0 °C, then warm to room temperature.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the ester mass peak ( m/z≈168 for the parent ion) and the appearance of the acid peak ( m/z≈154 [M+H]+ ) validates completion.

  • Workup: Acidify the mixture with 1M HCl to pH 3, then extract with Ethyl Acetate (EtOAc).

    • Expert Insight: The acidic pH ensures the carboxylate is fully protonated, driving the product entirely into the organic layer. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Amide Coupling for API Synthesis
  • Activation: Dissolve the isolated 2-cyclopropyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0 °C.

    • Expert Insight: EDCI is selected over traditional coupling agents like DCC because its urea byproduct is highly water-soluble. This allows for a self-purifying aqueous workup, which is critical for preventing urea contamination in the final API.

  • Coupling: Add the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize any HCl salts of the amine, driving the nucleophilic attack on the activated ester.

  • Validation (TLC): Monitor via TLC (EtOAc/Hexane). The formation of a new, less polar spot indicates successful amide bond formation.

  • Purification: Quench with water, extract with Dichloromethane (DCM), wash with brine, and purify via flash chromatography.

SynthWorkflow A Methyl 2-cyclopropyloxazole -4-carboxylate B 2-cyclopropyloxazole -4-carboxylic acid A->B LiOH, THF/H2O (Saponification) C Activated Ester (HOBt/HATU Intermediate) B->C EDCI, HOBt, DIPEA (Activation) D Target API (e.g., PI3K/DGAT2 Inhibitor) C->D R-NH2 (Amide Coupling)

Synthetic workflow from methyl ester to target API via amide coupling.

Applications in Drug Discovery

Phosphatidylinositol 3-Kinase Gamma (PI3K γ ) Inhibitors

PI3K γ is a lipid kinase activated by G protein-coupled receptors (GPCRs), playing a central role in immune cell migration and inflammation. Aberrant PI3K γ signaling is implicated in asthma, rheumatoid arthritis, and oncology. In patent WO2015162456A1, Novartis successfully utilized the 2-cyclopropyloxazole-4-carboxylate scaffold to synthesize highly selective amino pyridine derivatives targeting PI3K γ . The oxazole core was critical in anchoring the molecule within the ATP-binding pocket of the kinase, while the cyclopropyl group provided the necessary steric bulk to achieve selectivity over other PI3K isoforms (such as PI3K α and PI3K β ).

BioPathway Ligand Chemokine / GPCR Ligand GPCR GPCR Activation Ligand->GPCR PI3Kg PI3K-gamma (p110γ) GPCR->PI3Kg PIP3 PIP3 Generation PI3Kg->PIP3 AKT AKT Phosphorylation PIP3->AKT CellResp Immune Cell Migration AKT->CellResp Inhibitor Oxazole-based API Inhibitor->PI3Kg Selective Inhibition

PI3K-gamma signaling pathway modulated by oxazole-based inhibitors.

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibitors

DGAT2 is an enzyme responsible for the final step in triglyceride synthesis, making it a prime target for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) and type 2 diabetes. In patent WO2013150416A1, Pfizer incorporated the 2-cyclopropyloxazole-4-carboxylic acid moiety into imidazopyrimidine and imidazopyrazine derivatives . The coupling of this specific oxazole building block to complex heterocyclic amines yielded potent DGAT2 inhibitors. The cyclopropyl group was instrumental in preventing rapid hepatic clearance, thereby improving the overall pharmacokinetic half-life of the drug candidates.

References

  • Novartis AG. (2015). Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors (Patent No. WO2015162456A1).
  • Pfizer Inc. (2013). Diacylglycerol acyltransferase 2 inhibitors (Patent No. WO2013150416A1).
  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein-Institut.[Link]

Exploratory

What is the molecular weight and exact mass of Methyl 2-cyclopropyloxazole-4-carboxylate

An In-depth Technical Guide to Methyl 2-cyclopropyloxazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-cyclopropyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a cyclopropyl group appended to an oxazole core, presents a compelling scaffold for the development of novel therapeutic agents. The compact and rigid nature of the cyclopropyl moiety can confer favorable pharmacological properties, such as enhanced metabolic stability and improved binding affinity to biological targets. This guide provides a comprehensive overview of the fundamental physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate, with a primary focus on its molecular weight and exact mass, critical parameters for its identification, characterization, and application in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is paramount for its application in a scientific context. These properties govern its behavior in both in vitro and in vivo systems.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
CAS Number 1344088-62-5[1]
Calculated Molecular Weight 167.16 g/mol
Calculated Exact Mass 167.05827 Da

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. The exact mass , which is the monoisotopic mass, is indispensable for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous identification of the compound.

Synthesis and Purification

The synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate can be achieved through a multi-step reaction sequence, a common strategy in heterocyclic chemistry. A plausible synthetic route is outlined below.

Synthesis_Workflow A Cyclopropanecarboxamide C Hantzsch-type condensation A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Methyl 2-cyclopropyloxazole-4-carboxylate C->D  Cyclization & Esterification

A plausible synthetic workflow for Methyl 2-cyclopropyloxazole-4-carboxylate.

Protocol for Synthesis:

  • Condensation: Cyclopropanecarboxamide is reacted with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization upon heating to form the oxazole ring.

  • Esterification: The carboxylic acid intermediate is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, Methyl 2-cyclopropyloxazole-4-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Characterization: Mass Spectrometry

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and confirmation of newly synthesized compounds.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Dissolve sample in appropriate solvent B Inject into Mass Spectrometer A->B C Ionization (e.g., ESI) B->C D Mass Analyzer C->D E Detector D->E F Acquire Mass Spectrum E->F G Determine m/z of molecular ion F->G H Compare with calculated exact mass G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Route for Methyl 2-cyclopropyloxazole-4-carboxylate

Executive Summary Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) is a highly valued heterocyclic building block utilized in the synthesis of complex natural products (such as disorazoles) and targeted phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) is a highly valued heterocyclic building block utilized in the synthesis of complex natural products (such as disorazoles) and targeted pharmaceutical agents. The 1,3-oxazole core serves as a ubiquitous bioisostere for amides and esters, providing metabolic stability and favorable physicochemical properties. This application note details a highly efficient, two-stage, one-pot synthetic protocol to construct the oxazole ring from aliphatic amide precursors, avoiding the degradation pathways commonly associated with traditional high-temperature cyclodehydration methods.

Mechanistic Rationale & Strategy

The synthesis of 2-substituted oxazole-4-carboxylates from primary amides and α -haloketones (a modified Robinson-Gabriel cyclization) is a fundamental transformation in heterocyclic chemistry. However, aliphatic amides like cyclopropanecarboxamide often suffer from poor yields due to tautomerization and degradation when subjected to harsh dehydrating conditions[1].

To circumvent these limitations, this protocol employs a mild, temperature-controlled two-stage sequence:

  • Stage 1 (Alkylation and Cyclization): Cyclopropanecarboxamide is reacted with methyl 3-bromo-2-oxopropanoate (methyl bromopyruvate) in the presence of sodium bicarbonate (NaHCO 3​ ). NaHCO 3​ acts as a heterogeneous, mild acid scavenger to neutralize the generated HBr. This prevents the acid-catalyzed degradation or epimerization of the sensitive 4-hydroxy-4,5-dihydrooxazole intermediate.

  • Stage 2 (Dehydration): The intermediate is dehydrated using trifluoroacetic anhydride (TFAA) and pyridine at low temperatures (-30 °C). TFAA rapidly converts the tertiary hydroxyl group into a highly reactive trifluoroacetate leaving group. Pyridine facilitates an E2/E1cB elimination, driving the aromatization to the oxazole ring without triggering thermal decomposition [2].

Stoichiometry & Reagent Profiling

The following table summarizes the quantitative data and stoichiometric equivalents required for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
Cyclopropanecarboxamide 85.111.0851 mgPrimary starting material
Methyl bromopyruvate 181.001.11.99 g (1.25 mL)Electrophilic α -haloketone
NaHCO 3​ 84.013.02.52 gMild base / Acid scavenger
THF (Anhydrous) 72.11Solvent40 mLReaction medium
Trifluoroacetic anhydride 210.032.55.25 g (3.48 mL)Hydroxyl activating agent
Pyridine (Anhydrous) 79.105.03.96 g (4.04 mL)Base for elimination

Experimental Workflow Visualization

SynthesisWorkflow A Cyclopropanecarboxamide + Methyl bromopyruvate B Stage 1: Alkylation & Cyclization (THF, NaHCO3, 0 °C) A->B C Intermediate: 4-Hydroxy-4,5-dihydrooxazole B->C D Stage 2: Dehydration (TFAA, Pyridine, -30 °C) C->D E Aqueous Workup & Extraction (EtOAc) D->E F Silica Gel Column Chromatography E->F G Methyl 2-cyclopropyloxazole- 4-carboxylate F->G

Fig 1. Experimental workflow for synthesizing Methyl 2-cyclopropyloxazole-4-carboxylate.

Step-by-Step Experimental Protocol

Stage 1: Alkylation and Cyclization
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Add cyclopropanecarboxamide (851 mg, 10.0 mmol) and anhydrous THF (40 mL) to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Base Addition: Add finely powdered NaHCO 3​ (2.52 g, 30.0 mmol) in one portion.

  • Cooling: Submerge the flask in an ice-water bath and allow the heterogeneous mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dropwise add methyl bromopyruvate (1.25 mL, 11.0 mmol) via a gas-tight syringe over 5 minutes.

  • Reaction Maturation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 2 hours.

    • Causality Note: Strict temperature control during this phase prevents the premature, uncontrolled dehydration of the intermediate, which would otherwise lead to complex oligomeric mixtures.

Stage 2: Dehydration and Aromatization
  • Cryogenic Cooling: Cool the reaction mixture to -30 °C using a dry ice/acetonitrile bath.

  • Pyridine Addition: Add anhydrous pyridine (4.04 mL, 50.0 mmol) dropwise over 2 minutes.

  • TFAA Addition: Slowly add trifluoroacetic anhydride (3.48 mL, 25.0 mmol) dropwise over 10 minutes.

    • Causality Note: The reaction between TFAA and the intermediate is highly exothermic. Maintaining the internal temperature at -30 °C is critical to avoid the degradation of the activated trifluoroacetate intermediate before the pyridine-mediated elimination occurs.

  • Aromatization: Stir the mixture at -30 °C for 1 hour, then gradually allow it to warm to 0 °C over 30 minutes to drive the elimination to completion.

Stage 3: Workup and Purification
  • Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO 3​ solution at 0 °C. Stir vigorously for 10 minutes until CO 2​ gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a 250 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with cold 1N HCl (20 mL) to remove residual pyridine, followed by saturated brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (rotary evaporator, 30 °C water bath).

  • Purification: Purify the crude residue via silica gel flash column chromatography. Use a gradient eluent of Hexanes/Ethyl Acetate (9:1 transitioning to 7:3).

  • Isolation: Pool the fractions containing the product (monitor via TLC, UV active at 254 nm) and concentrate to afford Methyl 2-cyclopropyloxazole-4-carboxylate as a pale yellow oil/solid.

Analytical Characterization Guidelines

To validate the success of the synthesis, the isolated product should be characterized using NMR and Mass Spectrometry. Expected analytical signals include:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.15 (s, 1H, oxazole C5-H), 3.90 (s, 3H, -OCH 3​ ), 2.10 (m, 1H, cyclopropyl -CH-), 1.15-1.05 (m, 4H, cyclopropyl -CH 2​ -).

  • ESI-MS (m/z): Calculated for C 8​ H 9​ NO 3​ [M+H] + : 168.06; Found: ~168.1.

References

  • Title: A Silver-Mediated One-Step Synthesis of Oxazoles Source: The Journal of Organic Chemistry, 2011, 76(9), 3519–3522. URL: [Link]

  • Title: Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity Source: Chemistry – A European Journal, 2015, 21(31), 11158–11167. URL: [Link]

Application

Protocol for the ester hydrolysis of Methyl 2-cyclopropyloxazole-4-carboxylate

An Application Guide for the Synthesis of 2-Cyclopropyloxazole-4-Carboxylic Acid via Ester Hydrolysis Abstract This comprehensive application note provides a detailed protocol for the saponification of Methyl 2-cycloprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Cyclopropyloxazole-4-Carboxylic Acid via Ester Hydrolysis

Abstract

This comprehensive application note provides a detailed protocol for the saponification of Methyl 2-cyclopropyloxazole-4-carboxylate to its corresponding carboxylic acid. The protocol is designed for researchers, chemists, and professionals in drug development who require a robust and reliable method for synthesizing this valuable building block. This guide emphasizes mechanistic understanding, procedural details, reaction monitoring, and product characterization to ensure high yield and purity while maintaining the integrity of the sensitive oxazole and cyclopropyl moieties.

Introduction and Scientific Rationale

2-Cyclopropyloxazole-4-carboxylic acid is a key intermediate in medicinal chemistry, valued for its rigid, heterocyclic scaffold. The synthesis of this acid is most commonly achieved through the hydrolysis of its corresponding methyl or ethyl ester. The selected method is a base-catalyzed hydrolysis, also known as saponification, a fundamental and widely-used transformation in organic chemistry.[1][2]

The primary challenge in this synthesis is to achieve complete hydrolysis without inducing degradation of the substrate. The oxazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions.[3][4] Similarly, while the cyclopropyl group is generally robust, highly strenuous conditions are best avoided. Therefore, the choice of base, solvent, and temperature is critical.

This protocol employs Lithium Hydroxide (LiOH), a reagent favored for its high nucleophilicity and efficacy in hydrolyzing esters in complex molecules, often under milder conditions than sodium or potassium hydroxide.[5][6] The use of LiOH in a mixed solvent system of tetrahydrofuran (THF) and water provides a homogenous reaction environment, ensuring efficient conversion at controlled temperatures.[5][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis proceeds via a base-catalyzed nucleophilic acyl substitution mechanism.[1][8] The process is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion.

// Invisible edges for layout hydroxide -> ester [style=invis]; acidification -> carboxylate [style=invis]; } dot Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
Methyl 2-cyclopropyloxazole-4-carboxylate≥95%Sigma-Aldrich (e.g.)Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, ≥98%MilliporeSigmaHydrolyzing Agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousReaction Solvent
Deionized Water (H₂O)--Reaction Solvent
Hydrochloric Acid (HCl)37% (conc.) or 2M solutionVariousFor Acidification
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction Solvent
Brine (Saturated NaCl solution)-Lab PreparedFor Washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying Agent
Silica Gel Plates (TLC)F254MerckFor Reaction Monitoring

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask, add Methyl 2-cyclopropyloxazole-4-carboxylate (1.81 g, 10.0 mmol, 1.0 eq.).

  • Add THF (30 mL) and deionized water (15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

Hydrolysis Reaction: 4. In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.63 g, 15.0 mmol, 1.5 eq.) in deionized water (15 mL). 5. Slowly add the LiOH solution to the cooled ester solution dropwise over 5-10 minutes. 6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

Reaction Monitoring: 7. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[9][10][11]

  • Eluent: 50% Ethyl Acetate in Hexanes (adjust as needed).
  • Procedure: Spot the starting material (SM) as a reference. Every 30-60 minutes, take a small aliquot of the reaction mixture, spot it on the TLC plate, and develop.
  • Visualization: Use a UV lamp (254 nm). The starting ester will be a mobile spot (e.g., Rf ≈ 0.6), while the product (carboxylate salt) will remain at the baseline (Rf ≈ 0).
  • The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

Work-up and Isolation: 8. Once the reaction is complete, remove the THF using a rotary evaporator. 9. Cool the remaining aqueous solution in an ice-water bath. 10. Carefully acidify the solution to a pH of 2-3 by adding 2M HCl dropwise while stirring. The product should precipitate as a white or off-white solid. 11. Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 40 mL). 12. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and acid. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-cyclopropyloxazole-4-carboxylic acid.

Purification: 14. The crude product can often be purified by recrystallization.[12][13] A suitable solvent system is an Ethyl Acetate/Hexanes or Toluene mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. 15. Filter the crystals, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Visualization

ParameterValue
Starting MaterialMethyl 2-cyclopropyloxazole-4-carboxylate
Product2-Cyclopropyloxazole-4-carboxylic acid[14]
Scale10.0 mmol
Base (equivalents)LiOH·H₂O (1.5 eq.)
Solvent SystemTHF / H₂O (2:2 v/v mixture)
Temperature0 °C to Room Temperature
Typical Reaction Time2 - 4 hours
Expected Yield85 - 95%
AppearanceWhite to yellow solid[14]

// Nodes start [label="Dissolve Ester in\nTHF / H₂O", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to 0 °C"]; add_base [label="Add LiOH Solution"]; react [label="Stir at Room Temp.\n(2-4 hours)"]; monitor [label="Monitor by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Remove THF via\nRotary Evaporation"]; acidify [label="Acidify with HCl\nto pH 2-3"]; extract [label="Extract with\nEthyl Acetate (3x)"]; wash [label="Wash with Brine"]; dry [label="Dry over Na₂SO₄\n& Concentrate"]; purify [label="Purify by\nRecrystallization"]; end [label="Characterize Pure Product\n(NMR, MS, MP)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_base; add_base -> react; react -> monitor [dir=both, label="Check Completion"]; monitor -> evaporate; evaporate -> acidify; acidify -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> end; } dot Caption: Experimental workflow for the hydrolysis protocol.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: Verify the disappearance of the methyl ester singlet (~3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (>10 ppm), along with the expected signals for the cyclopropyl and oxazole rings.

  • Mass Spectrometry (MS): Confirm the correct molecular weight for the carboxylic acid (C₇H₇NO₃, MW: 169.14 g/mol ).[15]

  • Melting Point: Compare the observed melting point with literature values as a measure of purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (LiOH absorbed CO₂ from air).Allow the reaction to stir for a longer period. Use a fresh bottle of LiOH·H₂O. Consider gentle warming (e.g., 40 °C) if the reaction is stalled, but monitor for decomposition.
Low Yield Incomplete extraction due to product remaining in the aqueous layer. Premature precipitation during acidification.Ensure the aqueous layer is thoroughly extracted; perform 4-5 extractions if necessary. Ensure pH is sufficiently low (2-3) to fully protonate the carboxylate.
Product "Oils Out" During Recrystallization Impurities are present. The solvent system is not ideal. Cooling was too rapid.Purify a small amount via column chromatography to obtain a seed crystal. Try a different solvent system (e.g., Toluene, Ethanol/Water).[13] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
Evidence of Ring Degradation (by NMR/MS) Reaction conditions were too harsh (e.g., too concentrated, too hot).Repeat the reaction strictly at 0 °C to room temperature. Ensure slow, controlled addition of the base.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Purification of carboxylic acids by complexation with selective solvents.
  • Improved carboxylic acid purification and crystallization process.
  • TLC analysis of oil hydrolysis and transesterification reactions. ResearchGate. [Link]

  • Carboxylic acid purification and crystallization process.
  • Recovery of carboxylic acids produced by fermentation. CABI Digital Library. [Link]

  • Preparation of Carboxylic Acid. KPU Pressbooks. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Using TLC to monitor a reaction. chemlegin - WordPress.com. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • making carboxylic acids. Chemguide. [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. [Link]

  • making carboxylic acids. Chemguide. [Link]

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. ResearchGate. [Link]

  • General Comments on the Esterification of Carboxylic Acids. Thieme. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. NIH Public Access. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem Pharm Bull (Tokyo). [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. NIH Public Access. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals. [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]

  • Saponification reaction performed to convert methyl ester to the acid. ResearchGate. [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. JBC. [Link]

  • Hydrolysis of chiral methyl ester. Reddit. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic C-C Bond Formation Using Methyl 2-cyclopropyloxazole-4-carboxylate Derivatives in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Cyclopropyl-Oxazole Scaffolds In contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with favorable ADMET (Absorption, Distribution, Meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclopropyl-Oxazole Scaffolds

In contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. The 2,4-disubstituted oxazole motif is a privileged heterocycle, present in numerous natural products and pharmaceuticals, valued for its role as a bioisostere for amide and ester functionalities and its ability to engage in key hydrogen bonding interactions.[1] The incorporation of a cyclopropyl group, particularly at the 2-position, introduces a unique conformational rigidity and metabolic stability. The cyclopropyl ring's distinct electronic properties can significantly influence a molecule's pKa, lipophilicity, and binding affinity.[2]

This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the Methyl 2-cyclopropyloxazole-4-carboxylate scaffold via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3] By leveraging a halogenated derivative, such as Methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate , researchers can efficiently introduce a diverse array of aryl and heteroaryl substituents at the C5-position, rapidly generating libraries of complex molecules for biological screening.

Reaction Overview and Mechanistic Insights

The Suzuki-Miyaura coupling facilitates the reaction between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate in the presence of a palladium catalyst and a base.[4] For the purpose of this guide, we focus on the coupling at the C5-position of the oxazole ring, a common and effective strategy for diversification.

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.[3][5]

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three primary steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the oxazole substrate. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron compound is activated by the base to form a more nucleophilic borate species. This species then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Optimization Strategy

The success of the Suzuki coupling hinges on the careful selection of several key components. For a substrate like our halogenated cyclopropyl-oxazole, which contains potentially sensitive ester and heterocyclic functionalities, a well-optimized system is crucial.

ParameterSelection Rationale & Common ChoicesField Insights & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts (e.g., XPhos Pd G3). Typically 0.5-5 mol%.Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, often facilitated by phosphine ligands.[6] Pre-formed Pd(0) sources like Pd₂(dba)₃ can offer faster initiation. Modern pre-catalysts offer superior air-stability and activity.[7][8]
Ligand Bulky, electron-rich phosphines are standard. XPhos , SPhos , and t-Bu₃P are excellent choices for coupling aryl chlorides and bromides.[9] Ligand:Pd ratio is typically 1:1 to 2:1.Bulky ligands promote the reductive elimination step and prevent catalyst deactivation.[9] Electron-richness enhances the rate of oxidative addition into the C-Br bond, which is often the slowest step.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃. Typically 2-3 equivalents.The base is critical for activating the boronic acid to form a borate, which is necessary for transmetalation.[11] K₃PO₄ is a moderately strong base effective for many systems. Cs₂CO₃ is stronger and often used for more challenging couplings. The presence of the methyl ester on the substrate makes strong aqueous bases like NaOH risky due to potential hydrolysis.
Solvent Anhydrous polar aprotic solvents, often with a small amount of water. Dioxane/H₂O , CPME/H₂O , Toluene .Water often accelerates the transmetalation step by aiding in the dissolution of the base and formation of the active borate species.[12] Dioxane is a common choice due to its high boiling point and ability to solubilize many organic reagents.
Boron Reagent Arylboronic acids or their pinacol ester (BPin) derivatives. Typically 1.1-1.5 equivalents.Boronic acids are common but can be prone to protodeboronation (loss of the boron group) under certain conditions.[5] Pinacol esters are often more stable and are used for less stable boronic acids or when slow addition is required.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate with an arylboronic acid.

Protocol_Workflow start Start setup 1. Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup reagents 2. Add Solids (Oxazole, Boronic Acid, Base, Catalyst/Ligand) setup->reagents atmosphere 3. Inert Atmosphere (Evacuate and backfill with N₂ or Ar, 3x) reagents->atmosphere solvent 4. Add Degassed Solvent atmosphere->solvent reaction 5. Heat & Stir (e.g., 80-100 °C, 4-24h) solvent->reaction monitor 6. Monitor Reaction (TLC, LC-MS) reaction->monitor workup 7. Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify 8. Purify Product (Silica Gel Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki cross-coupling protocol.

Materials and Equipment
  • Methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-cyclopropyloxazole-4-carboxylate (e.g., 260 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered K₃PO₄ (531 mg, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask (to achieve a concentration of ~0.1 M with respect to the starting oxazole, e.g., 10 mL).

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-18 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Representative Substrate Scope

The optimized protocol is versatile and accommodates a range of aryl and heteroaryl boronic acids.

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acidMethyl 2-cyclopropyl-5-phenyloxazole-4-carboxylate91
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-2-cyclopropyloxazole-4-carboxylate94
34-(Trifluoromethyl)phenylboronic acidMethyl 5-(4-(trifluoromethyl)phenyl)-2-cyclopropyloxazole-4-carboxylate85
43-Chlorophenylboronic acidMethyl 5-(3-chlorophenyl)-2-cyclopropyloxazole-4-carboxylate88
52-Methylphenylboronic acidMethyl 2-cyclopropyl-5-(o-tolyl)oxazole-4-carboxylate76
6Pyridine-3-boronic acidMethyl 2-cyclopropyl-5-(pyridin-3-yl)oxazole-4-carboxylate81
7Thiophene-2-boronic acidMethyl 2-cyclopropyl-5-(thiophen-2-yl)oxazole-4-carboxylate89

Yields are representative and based on trends observed in similar heterocyclic coupling reactions. Actual results may vary.[1][7]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Ensure proper degassing of solvents. Use a fresh bottle of catalyst/ligand or switch to a more robust pre-catalyst. Ensure the base is anhydrous and finely powdered.
Protodeboronation Presence of excess water or acidic impurities; Reaction temperature too high for the specific boronic acid.Use the boronic acid pinacol ester instead.[5] Use rigorously dried solvents. Decrease the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction.Ensure the reaction is run under a strictly inert atmosphere.[5] Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.
Ester Hydrolysis Base is too strong or reaction conditions are too harsh (e.g., high concentration of water).Switch to a milder base like K₂CO₃. Reduce the amount of water in the solvent system or run the reaction under strictly anhydrous conditions if possible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly effective method for the C5-arylation of the Methyl 2-cyclopropyloxazole-4-carboxylate scaffold. Through the careful selection of a palladium catalyst, a bulky electron-rich phosphine ligand, an appropriate base, and optimized solvent conditions, researchers can access a diverse range of novel chemical entities with high efficiency. The protocols and insights provided herein serve as a robust starting point for scientists in drug discovery and chemical development to leverage this valuable building block in the synthesis of next-generation therapeutics and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]11]

  • Bellina, F., & Rossi, R. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2547–2550.[1]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]3]

  • Stanetty, P., & Schnürch, M. (2010). Cross-Coupling Reaction of Oxazoles. Mini-Reviews in Organic Chemistry, 7(1), 12-26.[13]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[2][14]

  • Ntintas, R., et al. (2015). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 20(9), 16496-16539.[6]

  • Lee, H., et al. (2011). Utilization of the Suzuki coupling to enhance the antituberculosis activity of aryl oxazoles. Bioorganic & Medicinal Chemistry Letters, 21(19), 5964-5968.[15]

  • Chobanian, H. R., & Fors, B. P. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 42(49), 8667-8670.[12]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]5]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]14]

  • de la Cruz, J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13495.[4]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.[10]

  • Bach, T., & Hehn, J. P. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(43), 7621-7624.[16]

  • Feuerstein, M., et al. (2001). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Tetrahedron Letters, 42(38), 6661-6664.[17]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(46), 10369-10404.[18]

  • Chobanian, H. R., & Fors, B. P. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Semantic Scholar. Retrieved from [Link]]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[9]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.[7]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Retrieved from [Link]8]

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 2-cyclopropyloxazole-4-carboxylate in Small Molecule Drug Discovery

Introduction: A Scaffold of Strategic Value In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of any drug discovery campaign. The Methyl 2-cyclopropylox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Value

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of any drug discovery campaign. The Methyl 2-cyclopropyloxazole-4-carboxylate scaffold represents a confluence of desirable structural motifs, each contributing unique and advantageous properties for developing novel therapeutics. This guide provides an in-depth analysis of this scaffold, outlining its potential applications and providing detailed protocols for its utilization in small molecule drug discovery.

The molecule can be deconstructed into three key components:

  • The 1,3-Oxazole Core: A five-membered aromatic heterocycle that serves as a stable, rigid backbone.[1][2][3] Its electronic properties and ability to engage in hydrogen bonding make it a favorable pharmacophore for interacting with a wide range of biological targets.[2][4]

  • The C-2 Cyclopropyl Group: A small, strained aliphatic ring that offers significant advantages in drug design. It acts as a "phenyl-light" bioisostere, improving physicochemical properties while maintaining key spatial interactions.[5][6]

  • The C-4 Methyl Carboxylate: An ester functional group that provides a crucial synthetic handle for library development and can serve as a key interaction point with protein targets.

By combining the metabolic stability and conformational rigidity conferred by the cyclopropyl group with the versatile interaction capabilities of the oxazole ring, this scaffold presents a powerful starting point for generating high-quality lead compounds.

Section 1: The Strategic Value of the 2-Cyclopropyloxazole Scaffold

The design of Methyl 2-cyclopropyloxazole-4-carboxylate is an elegant example of incorporating multiple high-value functionalities into a single, drug-like scaffold. The strategic reasoning behind this combination is rooted in the principles of bioisosterism and property modulation.

The Oxazole Core: A Versatile Bioisostere

The oxazole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[7][8] One of its most powerful applications is as a bioisosteric replacement for the amide bond.[4][5] Amide bonds are often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. The planar, polar nature of the oxazole ring can mimic the geometry and hydrogen bonding capacity of an amide while being significantly more resistant to hydrolysis, thereby improving the pharmacokinetic profile of a drug candidate.[5]

The C-2 Cyclopropyl Moiety: Enhancing Drug-like Properties

The incorporation of a cyclopropyl ring at the C-2 position is a deliberate tactic to enhance multiple molecular properties. The cyclopropyl group is a non-classical bioisostere for various functionalities, including phenyl, isopropyl, and tert-butyl groups.[6][9] Its benefits are multifaceted:

  • Metabolic Stability: It can block sites of oxidative metabolism, increasing the half-life of a compound.[10]

  • Lipophilicity & Solubility: It increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility and reduced off-target toxicity, while providing a degree of lipophilicity that can aid in cell permeability.[6]

  • Conformational Constraint: The rigidity of the cyclopropyl ring helps to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for the intended target by reducing the entropic penalty of binding.[6]

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacements Amide Amide (Metabolically Labile) Oxazole Oxazole Core (Metabolically Stable) Amide->Oxazole Mimics Geometry & Polarity Phenyl Phenyl Ring (High Lipophilicity) Cyclopropyl Cyclopropyl Group (Improved Physicochem. Properties) Phenyl->Cyclopropyl Reduces MW & Lipophilicity

Caption: Bioisosteric relationships of the oxazole and cyclopropyl motifs.

Section 2: Potential Therapeutic Applications & Target Classes

The structural features of Methyl 2-cyclopropyloxazole-4-carboxylate suggest its utility across several therapeutic areas where related scaffolds have shown significant activity.

Application Example: Anticancer Agents - Tubulin Polymerization Inhibitors

The 1,3-oxazole motif is present in several potent anticancer agents.[10] Notably, a series of 1,3-oxazole sulfonamides bearing a cyclopropyl ring were reported as potent tubulin polymerization inhibitors with submicromolar to nanomolar activity against cancer cell lines.[10] This provides a strong rationale for exploring derivatives of Methyl 2-cyclopropyloxazole-4-carboxylate for this target class. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a clinically validated mechanism for cancer therapy.

G Start Start with Scaffold: Methyl 2-cyclopropyloxazole -4-carboxylate Synth Synthesize Amide Library (See Protocol 3.2) Start->Synth Screen Primary Screen: Cancer Cell Line Proliferation Assay (e.g., MCF-7, HCT116) Synth->Screen HitID Identify Hits (e.g., GI50 < 1 µM) Screen->HitID MechScreen Mechanism of Action Assay: Tubulin Polymerization Assay (See Protocol 3.3) HitID->MechScreen Active SAR SAR Expansion & Lead Optimization HitID->SAR Inactive Confirm Confirmed Tubulin Inhibitor MechScreen->Confirm Inhibits Polymerization Confirm->SAR

Caption: Workflow for screening tubulin polymerization inhibitors.

Application Example: Anti-inflammatory Agents - Kinase Inhibitors

Janus kinases (JAKs) are critical mediators of cytokine signaling in inflammatory and autoimmune diseases.[11] The development of selective JAK inhibitors is a major focus of modern drug discovery. The core scaffolds of many kinase inhibitors are nitrogen-containing heterocycles. The unique combination of a rigid cyclopropyl group (probing hydrophobic pockets) and a polar oxazole/carboxylate backbone (forming key hydrogen bonds in the hinge region) makes this scaffold an attractive starting point for developing novel kinase inhibitors. For instance, modification of linkers in existing JAK inhibitors led to highly selective JAK1 inhibitors.[11] A similar strategy could be applied by using the 2-cyclopropyloxazole core to present diverse side chains to the kinase active site.

Section 3: Synthetic & Experimental Protocols

General Synthetic Strategy

While Methyl 2-cyclopropyloxazole-4-carboxylate may be commercially available as a building block[12], a plausible laboratory synthesis can be envisioned based on established oxazole formation methodologies, such as a modified Robinson-Gabriel synthesis.

G SM1 Cyclopropanecarboxamide Reaction Cyclocondensation (e.g., PPh3, I2, Et3N or H2SO4) SM1->Reaction SM2 Methyl 3-bromo-2-oxopropanoate SM2->Reaction Product Methyl 2-cyclopropyloxazole-4-carboxylate Reaction->Product

Caption: Plausible synthetic workflow for the core scaffold.

Protocol: Parallel Amide Library Synthesis

Objective: To rapidly generate a diverse library of amide derivatives from the methyl ester of the core scaffold for initial SAR exploration.

Rationale: The methyl carboxylate at the C-4 position is an ideal handle for diversification. Amide formation is a robust and well-established reaction in medicinal chemistry, allowing for the introduction of a wide array of chemical groups to probe interactions with a biological target.

Materials:

  • Methyl 2-cyclopropyloxazole-4-carboxylate

  • A diverse set of primary and secondary amines (e.g., benzylamine, aniline, morpholine, piperidine derivatives)

  • Trimethylaluminum (TMA), 2.0 M solution in toluene or hexanes

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 96-well reaction block with magnetic stirring

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation of Amine Stock Solutions: Prepare 0.5 M stock solutions of each amine in anhydrous DCM in individual, labeled vials.

  • Arraying the Core Scaffold: In each well of the 96-well reaction block, add 50 µmol (1.0 equivalent) of Methyl 2-cyclopropyloxazole-4-carboxylate. If it is a solid, add it directly. If it is in solution, dispense and evaporate the solvent.

  • Dispensing Amines: To each well, add 120 µL (60 µmol, 1.2 equivalents) of the corresponding amine stock solution.

  • Initiating the Reaction: Under an inert atmosphere and with vigorous stirring, cool the reaction block to 0 °C. Carefully and slowly add 30 µL (60 µmol, 1.2 equivalents) of the 2.0 M TMA solution to each well.

    • Scientist's Note: TMA-mediated amidation is highly effective for converting esters directly to amides, even with unreactive anilines. It proceeds via a stable tetrahedral intermediate. The reaction is exothermic, so slow addition at 0 °C is critical for control.

  • Reaction Progression: Allow the reaction block to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching the Reaction: Carefully quench each reaction by the slow, dropwise addition of 100 µL of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Stir for 1 hour until the biphasic mixture becomes clear.

    • Self-Validation: The clarification of the mixture indicates the complete quenching of the aluminum species.

  • Workup and Purification:

    • Add 500 µL of DCM to each well.

    • Separate the organic layer.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing sodium sulfate.

    • Concentrate the filtrate in a vacuum centrifuge.

  • Analysis: Analyze each well via LC-MS to confirm product formation and assess purity before biological screening.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if hit compounds from a primary screen inhibit the polymerization of tubulin into microtubules.

Rationale: This is a direct, mechanistic assay that validates the hypothesis that a compound's anticancer activity is due to its effect on microtubule dynamics. The assay measures the increase in light scattering or fluorescence as tubulin monomers assemble into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), containing:

    • Lyophilized Tubulin (>99% pure)

    • General Tubulin Buffer

    • GTP solution

    • Paclitaxel (positive control for polymerization)

    • Vinblastine (positive control for inhibition)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Temperature-controlled 96-well fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm for fluorescence-based kits)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice for the duration of the setup.

    • Prepare a "Polymerization Master Mix" by adding GTP to the tubulin solution to a final concentration of 1 mM.

  • Compound Plating:

    • Prepare serial dilutions of test compounds in General Tubulin Buffer. The final DMSO concentration in the well should be ≤1%.

    • Add 10 µL of each compound dilution to the wells of a pre-warmed 37 °C 96-well plate.

    • Include controls: Buffer + DMSO (negative control), Paclitaxel (polymerization promoter), Vinblastine (polymerization inhibitor).

  • Initiating Polymerization:

    • Using a multichannel pipette, add 90 µL of the ice-cold Polymerization Master Mix to each well.

    • Causality Insight: The reaction is initiated by the temperature shift from 4 °C (where tubulin is stable as a dimer) to 37 °C (which promotes polymerization). Adding the cold tubulin to the pre-warmed plate ensures a rapid and synchronous start to the reaction in all wells.

  • Data Acquisition:

    • Immediately place the plate in the 37 °C plate reader.

    • Measure the fluorescence (or absorbance at 340 nm for light scattering) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence vs. time for each well.

    • The rate of polymerization is the slope of the linear phase (Vmax).

    • Calculate the percent inhibition relative to the DMSO control: % Inhibition = (1 - (Vmax_compound / Vmax_DMSO)) * 100.

    • Determine the IC50 value by plotting % Inhibition against the log of the compound concentration and fitting to a dose-response curve.

    • Self-Validation: The positive (Vinblastine) and negative (DMSO) controls must show a clear and significant difference in polymerization rate for the assay to be considered valid.

Section 4: Data Interpretation & SAR Insights

Following library synthesis and screening, the resulting data must be carefully analyzed to build a Structure-Activity Relationship (SAR). This process guides the next round of synthesis toward more potent and selective compounds.

Hypothetical SAR Data Table

Imagine a small library of amides was synthesized from the core scaffold (Protocol 3.2) and tested for antiproliferative activity against the MCF-7 breast cancer cell line.

Compound IDR Group (Amide)MCF-7 GI50 (µM)Tubulin IC50 (µM)
Core-01 Benzyl5.28.1
Core-02 4-Fluorobenzyl1.82.5
Core-03 3,4-Dichlorobenzyl0.45 0.60
Core-04 Cyclohexylmethyl15.8>20
Core-05 N-Morpholinyl>50>50
Core-06 N-(4-Methoxyphenyl)9.312.5

Interpretation:

  • Aromatic R groups are preferred over aliphatic (Core-01 vs. Core-04).

  • Electron-withdrawing groups on the phenyl ring enhance potency (Core-02 and Core-03 vs. Core-01).

  • A dichlorophenyl substitution provides the most potent compound in this series.

  • The correlation between cellular potency (GI50) and mechanistic activity (Tubulin IC50) suggests the compounds are likely acting on-target.

  • Bulky or highly polar groups like morpholine are not tolerated (Core-05).

G cluster_0 SAR Exploration Path cluster_1 Less Favorable Paths Scaffold Core Scaffold (Weak Activity) Aromatic Aromatic Amides (e.g., Benzyl) Improved Activity Scaffold->Aromatic Path A Aliphatic Aliphatic Amides (e.g., Cyclohexyl) Reduced Activity Scaffold->Aliphatic Path B Polar Polar/Bulky Amides (e.g., Morpholine) Loss of Activity Scaffold->Polar Path C EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Increased Potency Aromatic->EWG Optimal Optimal Substitution (e.g., 3,4-dichloro) Potent Lead EWG->Optimal

Sources

Method

The Strategic Utility of Methyl 2-cyclopropyloxazole-4-carboxylate as a Versatile Precursor for Novel Oxazole-Based Drug Discovery

Introduction: The Oxazole Scaffold and the Significance of the Cyclopropyl Moiety The oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of natural products and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold and the Significance of the Cyclopropyl Moiety

The oxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in medicinal chemistry. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

The incorporation of a cyclopropyl group into drug candidates has emerged as a powerful strategy in modern drug design. This small, strained carbocycle can confer a range of beneficial effects on a molecule's pharmacological profile.[4][5] The rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity for a biological target. Furthermore, the carbon-hydrogen bonds of a cyclopropane are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can significantly improve a drug's metabolic stability and pharmacokinetic properties.[4] The cyclopropyl group can also modulate a compound's physicochemical properties, such as lipophilicity and acidity, and is often used as a bioisosteric replacement for other functional groups to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[4][5]

This application note details the utility of methyl 2-cyclopropyloxazole-4-carboxylate as a key building block for the synthesis of novel oxazole derivatives with potential therapeutic applications. We provide detailed protocols for the synthesis of the precursor, its conversion to the corresponding carboxylic acid, and its subsequent derivatization into novel carboxamides.

Proposed Synthesis of the Precursor: Methyl 2-cyclopropyloxazole-4-carboxylate

Caption: Proposed Hantzsch synthesis of the precursor.

Protocol 1: Synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate

This protocol is a proposed method based on the principles of the Hantzsch oxazole synthesis.[6]

Materials:

  • Cyclopropanecarboxamide

  • Methyl 2-bromo-3-oxopropanoate (Methyl bromopyruvate)

  • Anhydrous ethanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of cyclopropanecarboxamide (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-bromo-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 2-cyclopropyloxazole-4-carboxylate.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Methyl 2-cyclopropyloxazole-4-carboxylateC8H9NO3167.16Off-white to pale yellow solid

From Ester to Acid: A Key Intermediate for Derivatization

The methyl ester of the precursor can be readily hydrolyzed to the corresponding carboxylic acid, 2-cyclopropyloxazole-4-carboxylic acid. This carboxylic acid is a versatile intermediate for the synthesis of a wide range of derivatives, particularly amides, through coupling with various amines.

Caption: Workflow for the hydrolysis of the precursor.

Protocol 2: Hydrolysis of Methyl 2-cyclopropyloxazole-4-carboxylate

This protocol describes a standard procedure for the base-catalyzed hydrolysis of a methyl ester.[7][8]

Materials:

  • Methyl 2-cyclopropyloxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve methyl 2-cyclopropyloxazole-4-carboxylate (1.0 eq) in a mixture of methanol or THF and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-cyclopropyloxazole-4-carboxylic acid.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
2-Cyclopropyloxazole-4-carboxylic acidC7H7NO3153.14White to off-white solid

Synthesis of Novel Oxazole Derivatives: Amide Coupling Strategies

The 2-cyclopropyloxazole-4-carboxylic acid is an ideal substrate for amide bond formation with a diverse range of primary and secondary amines. This allows for the creation of a library of novel oxazole carboxamides with varying substituents, which can be screened for biological activity. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for this transformation.[9][10]

Caption: General scheme for amide coupling.

Protocol 3: General Procedure for the Synthesis of N-Aryl-2-cyclopropyloxazole-4-carboxamides

This protocol provides a general method for the EDC/HOBt mediated coupling of 2-cyclopropyloxazole-4-carboxylic acid with various substituted anilines.[9][10]

Materials:

  • 2-Cyclopropyloxazole-4-carboxylic acid

  • Substituted aniline (e.g., 4-fluoroaniline, 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 2-cyclopropyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-aryl-2-cyclopropyloxazole-4-carboxamide.

Representative Data for a Synthesized Derivative:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
N-(4-fluorophenyl)-2-cyclopropyloxazole-4-carboxamideC13H11FN2O2246.24White to off-white solid

Potential Applications and Future Directions

Derivatives of 2-cyclopropyloxazole-4-carboxamide are promising candidates for screening in various biological assays. The combination of the oxazole core, known for its diverse bioactivities, and the beneficial pharmacokinetic properties conferred by the cyclopropyl group, makes these compounds attractive for drug discovery programs.[1][4][5]

  • Anti-inflammatory Agents: Many oxazole and cyclopropyl-containing compounds have shown potential as inhibitors of key inflammatory targets such as cyclooxygenase (COX) enzymes and various kinases.[11][12]

  • Antimicrobial Agents: The oxazole scaffold is present in numerous natural and synthetic antimicrobial compounds.[1][2][13] Novel derivatives could be screened for activity against a panel of bacterial and fungal pathogens.

  • Anticancer Agents: The cyclopropyl group is a feature in several approved and clinical-stage anticancer drugs, particularly kinase inhibitors.[4][14][15] The synthesized derivatives could be evaluated for their antiproliferative activity against various cancer cell lines.

Conclusion

Methyl 2-cyclopropyloxazole-4-carboxylate is a valuable and versatile precursor for the synthesis of a diverse library of novel oxazole derivatives. The straightforward and robust protocols outlined in this application note provide a clear pathway for the synthesis of the precursor, its conversion to the key carboxylic acid intermediate, and its subsequent elaboration into a range of N-substituted carboxamides. The strategic incorporation of the cyclopropyl moiety is anticipated to enhance the pharmacological properties of these derivatives, making them promising candidates for further investigation in various therapeutic areas.

References

  • El-Gamal, M. I., Al-Ameen, A. A., & Al-Karmalawy, A. A. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society, 1-24.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Patel, H., & Singh, K. (2025). Synthesis and antimicrobial evaluation of new isoxazole carboxamides.
  • Hoogenboom, R. (2011). Poly(2-cyclopropyl-2-oxazoline): From Rate Acceleration by Cyclopropyl to Thermoresponsive Properties. Macromolecules, 44(11), 4205-4212.
  • Ferreira, L. G., et al. (2021). Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. Pharmaceuticals, 14(7), 637.
  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • McLaughlin, M., et al. (2010). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 51(43), 5777-5779.
  • Organic Chemistry Portal in Japan. (2009). Robinson-Gabriel Oxazole Synthesis. Retrieved from [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

  • Vats, M., et al. (2017). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 25(15), 3928-3940.
  • Wang, M., et al. (2021). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 26(13), 3873.
  • D-Scholarship@Pitt. (2006). The Synthesis of Oxazole-containing Natural Products. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and antibacterial properties of dual-ligand inhibitors of acetyl-CoA carboxylase. Retrieved from [Link]

  • iajps. (2022). a brief review on antimicrobial activity of oxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2026). The Copolymerization Performance of 2‐Cyclopropyl‐2‐Oxazoline and 2‐Cyclopropyl‐2‐Oxazine Contributes to Tunable Temperature‐Responsive (Co)Polymer Characteristics. Retrieved from [Link]

  • MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐cyclopropylquinoline derivatives. Reaction conditions: 3.... Retrieved from [Link]

  • Fox, J. M., & Fisher, L. A. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic syntheses, 86, 194–203.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Retrieved from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Singh, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. RSC Advances, 5(118), 97289-97293.
  • ResearchGate. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • OUCI. (n.d.). Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Retrieved from [Link]

  • Sharma, S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ResearchGate. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Catalytic Reactions of Methyl 2-cyclopropyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-Cyclopropyloxazole Scaffold Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound of significant i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Cyclopropyloxazole Scaffold

Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates two key structural motifs: a cyclopropyl group and an oxazole ring. The cyclopropyl moiety, a small, strained carbocycle, is frequently employed by medicinal chemists to enhance metabolic stability, improve potency, and modulate the conformational rigidity of drug candidates.[1][2] Its unique electronic properties can also influence the acidity and basicity of neighboring functional groups. The oxazole ring is a versatile five-membered heterocycle present in numerous natural products and pharmaceuticals, known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3][4] The combination of these two groups in methyl 2-cyclopropyloxazole-4-carboxylate presents a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

This guide provides a comprehensive overview of the catalytic conditions for reacting with methyl 2-cyclopropyloxazole-4-carboxylate, focusing on key transformations that enable its derivatization and incorporation into larger molecules. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, field-tested protocols for a selection of high-impact catalytic reactions.

Core Catalytic Transformations and Mechanistic Considerations

The reactivity of methyl 2-cyclopropyloxazole-4-carboxylate is primarily centered around the oxazole ring and the ester functionality. The cyclopropyl group is generally stable under many catalytic conditions, making it a desirable feature for downstream functionalization of the core scaffold. Key catalytic transformations include palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, as well as hydrolysis and reduction of the ester group.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules and have revolutionized pharmaceutical research.[5][6] For a molecule like methyl 2-cyclopropyloxazole-4-carboxylate, these reactions typically require prior functionalization of the oxazole ring, for instance, by introducing a halide or a triflate group, to serve as a handle for the coupling reaction.

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide or triflate in the presence of a palladium catalyst and a base.[7][8] To apply this reaction to our target molecule, a halogenated or triflated derivative at a reactive position of the oxazole ring would be necessary. A plausible strategy involves the synthesis of a 5-halo-2-cyclopropyloxazole-4-carboxylate intermediate.

  • Causality of Experimental Choices:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species.

    • Ligand: Biarylphosphine ligands, such as SPhos, are often employed in Suzuki-Miyaura couplings involving heteroaryl halides due to their ability to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

    • Base: A mild base like potassium carbonate (K₂CO₃) is typically sufficient to facilitate the transmetalation step without promoting unwanted side reactions.

    • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.

Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7][10] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines. Similar to the Suzuki-Miyaura coupling, a pre-functionalized oxazole is required.

  • Causality of Experimental Choices:

    • Palladium Precatalyst: Pre-formed palladium complexes with bulky, electron-rich phosphine ligands, such as those from the Buchwald group, are often highly active and allow for milder reaction conditions.

    • Ligand: The choice of ligand is critical and often substrate-dependent. For heteroaryl halides, ligands like XPhos or BrettPhos have shown broad applicability.

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Diagram 2: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst and ligand to a dry flask B Add base A->B C Add oxazole halide/triflate and coupling partner B->C D Add anhydrous solvent C->D E Heat the reaction mixture under inert atmosphere D->E F Monitor reaction progress by TLC or LC-MS G Cool to room temperature and quench F->G H Extract with an organic solvent G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

Ester Hydrolysis: Accessing the Carboxylic Acid

The methyl ester of methyl 2-cyclopropyloxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for further functionalization, such as amide bond formation. The hydrolysis can be achieved under either acidic or basic catalytic conditions.

  • Causality of Experimental Choices:

    • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its generally faster reaction rates and milder conditions compared to acid-catalyzed hydrolysis. A common and effective reagent is lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. LiOH is less prone to cause side reactions compared to stronger bases like NaOH or KOH. The use of a co-solvent like THF ensures the solubility of the starting ester.[11]

    • Acid-Catalyzed Hydrolysis: While possible, this method may require harsher conditions (e.g., strong acid and high temperatures), which could potentially lead to decomposition of the oxazole ring or the cyclopropyl group.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hypothetical 5-Bromo-2-cyclopropyloxazole-4-carboxylate
Reagent/ParameterValue
5-Bromo-2-cyclopropyloxazole-4-carboxylate1.0 equiv
Arylboronic acid1.2-1.5 equiv
Pd(OAc)₂2-5 mol %
SPhos4-10 mol %
K₂CO₃2.0-3.0 equiv
Solvent1,4-Dioxane/H₂O (4:1)
Temperature80-100 °C
Reaction Time4-12 h

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 5-bromo-2-cyclopropyloxazole-4-carboxylate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
Reagent/ParameterValue
Methyl 2-cyclopropyloxazole-4-carboxylate1.0 equiv
Lithium hydroxide (LiOH)2.0-5.0 equiv
SolventTHF/H₂O (3:1)
TemperatureRoom temperature to 40 °C
Reaction Time2-6 h

Step-by-Step Methodology:

  • Dissolve methyl 2-cyclopropyloxazole-4-carboxylate in the THF/water solvent mixture in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Future Directions and Emerging Catalytic Methodologies

The field of catalysis is continuously evolving, with new methods emerging that could be applied to the functionalization of methyl 2-cyclopropyloxazole-4-carboxylate.

  • C-H Activation: Direct C-H activation of the oxazole ring would be a highly atom-economical approach to introduce new functional groups, bypassing the need for pre-functionalization.[12] Research in this area for oxazole systems is an active field of investigation.

  • Decarboxylative Coupling: The carboxylic acid derived from the hydrolysis of the title compound could potentially be used in decarboxylative cross-coupling reactions, offering an alternative to traditional methods that rely on halides or triflates.[13]

  • Biocatalysis: Enzymatic reductions of the ester or the corresponding carboxylic acid could provide access to the corresponding alcohol or aldehyde with high chemo- and enantioselectivity.[14]

Conclusion

Methyl 2-cyclopropyloxazole-4-carboxylate is a promising scaffold for the development of novel chemical entities. The catalytic methods outlined in this guide, particularly palladium-catalyzed cross-coupling and ester hydrolysis, provide a robust toolkit for its derivatization. As new catalytic technologies continue to emerge, the synthetic utility of this versatile building block is poised to expand even further, enabling the discovery of next-generation therapeutics and functional materials.

References

  • T. A. T. Co, et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • A. K. Kadi, et al. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles. IntechOpen. [Link]

  • R. Duke. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • D. Hernández Romero, et al. (2015). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • S. K. Singh, et al. (2017). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • M. Santelli, et al. (2008). Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate. [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • T. Jin, et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • A. M. Trzeciak, et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • A. M. Trzeciak, et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]

  • M. Santelli, et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • X. Liu, et al. (2019). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Catalysis. [Link]

  • S. L. Buchwald, et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • A. M. Trzeciak, et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • R. Duke. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • J. Wang, et al. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. [Link]

  • B. L. Feringa, et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • P. J. Walsh, et al. (2014). Palladium-Catalyzed α-Arylation of Benzylic Phosphonates. Organic Letters. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. [Link]

  • T. J. Colacot, et al. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]

  • P. H. Dixneuf, et al. (2011). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • S. L. Buchwald, et al. (2013). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. Angewandte Chemie International Edition. [Link]

  • C. H. Senanayake, et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (1990). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. [Link]

  • ResearchGate. (2019). C-H functionalization of 2H-indazole. [Link]

  • M. Bräse, et al. (2022). Synthesis of Benzo[5][10]thiazolo[2,3-c][1][2][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules. [Link]

  • D. Gadhe, et al. (2010). SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Chemistry Research. [Link]

  • R Discovery. (2022). Biocatalytic Carboxylate Reduction – Recent Advances and New Enzymes. [Link]

  • ResearchGate. (2015). A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence. [Link]

  • Aerosol and Air Quality Research. (2021). Simultaneous Catalytic Removal of VOCs and NOx with the Dual-layered Catalyst of CoCeOx and V2O5/TiO2. [Link]

  • MDPI. (2023). High Catalytic Activity of Co x Pt 100−x Alloys for Phenolic Compound Reduction. [Link]

  • OSTI.GOV. (2022). Selective Catalytic Reduction: From Basic Science to deNOx Applications. [Link]

  • Organic Chemistry Portal. (2008). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. [Link]

  • NextSDS. (2026). methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. [Link]

  • J. Q. Yu, et al. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • NextSDS. (2026). Methyl 2-cyclopropylthiazole-4-carboxylate — Chemical Substance Information. [Link]

  • ChemRxiv. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of Novel Methyl 2-cyclopropyloxazole-4-carboxylate Analogs

Introduction: Unveiling the Therapeutic Potential of Novel Heterocyclic Compounds The discovery and development of new therapeutic agents are paramount to advancing human health. Novel chemical entities, such as the Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Heterocyclic Compounds

The discovery and development of new therapeutic agents are paramount to advancing human health. Novel chemical entities, such as the Methyl 2-cyclopropyloxazole-4-carboxylate series of compounds, represent a frontier in drug discovery, offering unique structural motifs that may interact with biological targets in innovative ways. The initial stages of characterizing these compounds are critical for identifying their therapeutic potential and understanding their mechanism of action.[1] In vitro assays are the cornerstone of this initial characterization, providing a controlled environment to assess the biological activity of a compound outside of a living organism.[1] These assays are indispensable for determining a compound's efficacy, safety, and mechanism of action before advancing to more complex and costly in vivo studies.[1]

This guide provides a comprehensive overview of the preparation and execution of key in vitro assays for the initial characterization of novel heterocyclic compounds, using the Methyl 2-cyclopropyloxazole-4-carboxylate scaffold as a representative example. We will delve into the principles, protocols, and data analysis for fundamental assays that are crucial in the early stages of drug discovery, including cell viability assays, enzyme inhibition assays, and receptor binding assays.[2][3] These assays allow researchers to evaluate various parameters, from phenotypic changes and cytotoxicity to the inhibition of specific signaling pathways.[2]

I. Foundational Screening: Assessing Cellular Viability and Cytotoxicity

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability and to identify its cytotoxic potential.[2] This information is crucial for establishing a therapeutic window and for guiding the design of subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h incubation C MTT Addition B->C 24-72h incubation D Formazan Solubilization C->D 2-4h incubation E Absorbance Reading D->E F Data Analysis E->F

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Test compound (Methyl 2-cyclopropyloxazole-4-carboxylate analog)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Appropriate cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.[4] Perform serial two-fold dilutions of the compound in cell culture medium to achieve the desired concentration range.[4]

  • Compound Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).[4] Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[4] Gently shake the plate to ensure complete solubilization.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be determined.

ParameterDescription
IC50 The concentration of the compound that reduces cell viability by 50%.
Dose-Response Curve A graphical representation of the relationship between the concentration of the compound and its effect on cell viability.

II. Target-Based Screening: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[5] Therefore, evaluating the inhibitory potential of a novel compound against a relevant enzyme is a crucial step in drug discovery. The following protocol provides a general framework for an enzyme inhibition assay.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme. This is typically achieved by monitoring the formation of a product or the depletion of a substrate over time.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Reagent Preparation B Assay Setup A->B C Pre-incubation B->C D Reaction Initiation C->D Add substrate E Signal Detection D->E F Data Analysis E->F

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound

  • Assay buffer

  • Control inhibitor (if available)

  • 96- or 384-well plates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer or solvent.[6]

  • Assay Setup: In a multi-well plate, set up the following wells in triplicate:[6]

    • Blank: Assay buffer only.

    • Control (100% activity): Assay buffer, enzyme, and solvent.

    • Positive Control: Assay buffer, enzyme, and a known control inhibitor.

    • Test Wells: Assay buffer, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Add the enzyme to all wells except the blank and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[6]

  • Signal Detection: Immediately place the plate in the microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals to determine the initial reaction velocity.

Data Analysis and Interpretation

The initial reaction velocities are used to calculate the percentage of enzyme inhibition for each concentration of the test compound. This data is then plotted against the compound concentration to generate a dose-response curve and determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound that inhibits enzyme activity by 50%.
Ki The inhibition constant, which represents the affinity of the inhibitor for the enzyme.
Mechanism of Inhibition Can be determined by varying the substrate concentration and analyzing the effect on inhibition (e.g., competitive, non-competitive, or uncompetitive).[5]

III. Elucidating Molecular Interactions: Receptor Binding Assays

Understanding how a compound interacts with its molecular target is fundamental to drug development.[7] Receptor binding assays are used to quantify the affinity of a ligand (the test compound) for a receptor.[7] Radioligand binding assays are a classic and robust method for this purpose.[7]

Principle of Radioligand Binding Assays

These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a receptor.[7] The affinity of a test compound is determined by its ability to compete with the radioligand for binding to the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow A Receptor Preparation B Assay Setup A->B C Incubation B->C D Separation of Bound/Free Ligand C->D Filtration E Quantification D->E Scintillation Counting F Data Analysis E->F

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Receptor preparation (e.g., cell membranes or purified receptor)[7]

  • Radioligand

  • Test compound

  • Assay buffer

  • Unlabeled competing ligand (for non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Receptor Preparation: Prepare cell membranes or purified receptors and determine the total protein concentration.[7]

  • Assay Setup: Set up a series of tubes or wells for:[7]

    • Total Binding: Receptor, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Receptor, radioligand, and a high concentration of an unlabeled competing ligand.

    • Test Compound: Receptor, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the reactions to allow them to reach equilibrium.[7]

  • Separation: Separate the bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[8]

Data Analysis and Interpretation

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding in the presence of the test compound is then calculated and plotted against the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

ParameterDescription
IC50 The concentration of the test compound that displaces 50% of the specifically bound radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.
Bmax The maximum number of binding sites, determined from a saturation binding experiment.[7]
Kd The equilibrium dissociation constant of the radioligand, also determined from a saturation binding experiment.[7]

IV. Trustworthiness and Self-Validation in Assay Development

To ensure the reliability and reproducibility of in vitro assay data, it is essential to incorporate a system of self-validation into each protocol. This involves careful assay design, optimization, and the consistent use of appropriate controls.

Key Considerations for Assay Trustworthiness:

  • Assay Optimization: Systematically optimize critical parameters such as temperature, pH, incubation times, and reagent concentrations to ensure robust and reproducible results.[9]

  • Controls: Always include positive and negative controls to validate the assay's performance.[10] Blank controls are necessary to determine the background signal.[10]

  • Z'-factor: For high-throughput screening assays, the Z'-factor is a statistical parameter used to quantify the quality of the assay. A Z'-factor greater than 0.5 is indicative of an excellent assay.[11]

  • Reproducibility: Assays should be reproducible both within and between experiments. This can be assessed by calculating the coefficient of variation (CV) for replicate measurements.

Conclusion

The in vitro assays described in this application note provide a robust framework for the initial characterization of novel Methyl 2-cyclopropyloxazole-4-carboxylate compounds and other heterocyclic small molecules. By systematically evaluating their effects on cell viability, enzyme activity, and receptor binding, researchers can gain valuable insights into their therapeutic potential and mechanism of action. Adherence to best practices in assay development and validation is crucial for generating high-quality, reliable data that can confidently guide the progression of promising compounds through the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Curia Global. (n.d.). Cell Based Assay Development and Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery. Retrieved from [Link]

  • De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery, 1(1), 13–25. [Link]

  • Experimental Drug Development Centre. (n.d.). Cellular Assay Development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. [Link]

  • Chu, Y., & Li, Y. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.21.1–1.21.15. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • MDPI. (2024, October 2). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 2-cyclopropyloxazole-4-carboxylate synthesis

Welcome to the technical support center for the synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve reaction yield and purity. Our approach is grounded in established chemical principles and validated through practical application in the field.

I. Reaction Overview and Core Challenges

The synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate typically proceeds through a multi-step sequence involving the formation of cyclopropanecarboxamide, followed by its condensation with a serine derivative, and subsequent cyclodehydration and oxidation to form the oxazole ring. Low yields can arise from several factors, including incomplete reactions, side-product formation, and degradation of intermediates. This guide will address these challenges systematically.

Chemical Synthesis Workflow

The overall synthetic strategy involves two key stages:

  • Amide Formation: Conversion of a cyclopropane carboxylic acid derivative to cyclopropanecarboxamide.

  • Oxazole Ring Formation: Condensation of cyclopropanecarboxamide with methyl 2-amino-3-hydroxypropanoate (L-serine methyl ester) followed by cyclization and oxidation.

Below is a visual representation of the general workflow.

Synthesis_Workflow A Cyclopropanecarboxylic Acid or Ester B Cyclopropanecarboxamide A->B Amidation C N-(cyclopropanecarbonyl)serine methyl ester B->C Condensation with L-Serine Methyl Ester D Methyl 2-cyclopropyl-4,5-dihydrooxazole -4-carboxylate (Oxazoline) C->D Cyclodehydration E Methyl 2-cyclopropyloxazole -4-carboxylate D->E Oxidation

Caption: General workflow for Methyl 2-cyclopropyloxazole-4-carboxylate synthesis.

II. Troubleshooting Guide: Addressing Low Reaction Yield

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis.

Part A: Cyclopropanecarboxamide Synthesis

Question 1: My amidation of methyl cyclopropanecarboxylate is sluggish and results in low yields. What factors should I investigate?

Answer: Low yields in the amidation step are often related to inefficient reaction conditions. Consider the following:

  • Catalyst: The use of a catalytic amount of a sodium or potassium alkoxide, such as sodium methylate, is crucial for this transformation.[1][2] Ensure the catalyst is fresh and anhydrous.

  • Reaction Conditions: The reaction typically requires elevated temperatures (60-200°C) and pressure when using ammonia.[1][2] A sealed reaction vessel or autoclave is necessary to maintain the ammonia concentration and pressure.

  • Solvent: While the reaction can be run in an alcohol solvent, the presence of a non-polar co-solvent like toluene can sometimes improve yields by aiding in the removal of the alcohol byproduct via azeotropic distillation.[3] However, some processes are designed to be run in the absence of a hydrocarbon solvent.[2]

  • Purity of Starting Material: Ensure your methyl cyclopropanecarboxylate is of high purity, as impurities can interfere with the catalytic cycle.

Question 2: I am observing significant amounts of unreacted starting ester. How can I drive the reaction to completion?

Answer: To push the equilibrium towards the amide product, consider the following strategies:

  • Le Chatelier's Principle: If using an open system is feasible for your setup, continuous removal of the alcohol byproduct (e.g., methanol) can drive the reaction forward.[4]

  • Excess Ammonia: Utilize a significant excess of ammonia to favor the forward reaction. This is particularly important in a pressurized system.

  • Reaction Time: While some procedures report reaction times of a few hours, extending the reaction time, with careful monitoring by TLC or GC, may be necessary for less reactive substrates.[1]

Part B: Oxazole Formation from Serine

Question 3: The condensation reaction between cyclopropanecarboxamide and L-serine methyl ester is not proceeding efficiently. What are the critical parameters?

Answer: This condensation step is pivotal and requires careful control. Key parameters include:

  • Activation of the Carboxamide: Direct condensation can be difficult. Often, the cyclopropanecarboxamide is first converted to a more reactive species. Alternatively, the serine derivative's amino group needs to be free and reactive. Ensure the L-serine methyl ester hydrochloride is fully neutralized to the free amine before the reaction.[5][6] A non-nucleophilic base like triethylamine is commonly used for this purpose.

  • Coupling Reagents: If direct condensation is low-yielding, consider using standard peptide coupling reagents to facilitate the formation of the amide bond between cyclopropanecarboxylic acid (as an alternative to the amide) and L-serine methyl ester.

Question 4: My primary issue is a low yield during the cyclodehydration of the N-acylserine intermediate to the oxazoline. What dehydrating agents are most effective?

Answer: The choice of dehydrating agent is critical and can significantly impact the yield.[7]

  • Traditional Reagents: Strong acids like concentrated sulfuric acid or polyphosphoric acid have been used, but can lead to charring and side reactions.[7][8]

  • Milder Alternatives: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often employed.[8] However, when using POCl₃ in DMF, be aware of the potential for Vilsmeier-Haack formylation as a side reaction if your substrate has susceptible aromatic rings.[7]

  • Modern Dehydrating Agents: For more sensitive substrates, consider modern dehydrating agents such as diethylaminosulfur trifluoride (DAST) or its safer alternative, XtalFluor-E.[9][10][11] These reagents often provide higher yields and cleaner reactions. Triflic acid (TfOH) has also been reported as an effective promoter for this type of cyclization.[12][13]

Table 1: Comparison of Common Dehydrating Agents for Oxazoline Formation

Dehydrating AgentTypical ConditionsAdvantagesPotential Disadvantages
Polyphosphoric Acid (PPA)High temperatureCost-effectiveHarsh conditions, potential for charring[7]
Phosphorus Oxychloride (POCl₃)Moderate temperature, often with a baseEffectiveCan cause side reactions like formylation with DMF[7]
Thionyl Chloride (SOCl₂)Moderate temperatureReadily availableGenerates HCl and SO₂ byproducts
DAST / XtalFluor-ELow to moderate temperatureMild conditions, high yields[9][11]Stoichiometric waste, cost
Triflic Acid (TfOH)Moderate temperatureCatalytic or stoichiometric, generates only water[12][13]Strongly acidic, may not be suitable for all substrates

Question 5: I am isolating the oxazoline intermediate, but the subsequent oxidation to the oxazole is proving difficult. What are the best practices for this step?

Answer: The oxidation of the oxazoline to the oxazole is a delicate step. Incomplete oxidation or over-oxidation can significantly reduce the final yield.

  • Common Oxidants: A variety of oxidizing agents can be used. A common method involves the use of copper(II) bromide with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Other manganese-based reagents can also be effective.

  • Reaction Monitoring: This step must be carefully monitored by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will leave unreacted oxazoline, while extended reaction times can lead to degradation of the desired oxazole product.

  • Work-up Procedure: The work-up should be designed to efficiently remove the oxidant and any inorganic byproducts. An aqueous wash with a chelating agent like EDTA can be beneficial for removing metal residues.

III. Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot synthesis from the N-acylserine intermediate to the final oxazole product?

A1: Yes, one-pot procedures are highly desirable for improving efficiency.[14] This typically involves performing the cyclodehydration and oxidation steps sequentially in the same reaction vessel without isolating the oxazoline intermediate. This approach can minimize product loss during purification steps. However, it requires careful optimization of the reaction conditions to ensure compatibility between the dehydrating and oxidizing agents.

Q2: What are the most common side products to look out for during the synthesis?

A2: Common side products include:

  • Incomplete cyclization: Residual N-acylserine intermediate.

  • Alternative ring structures: Formation of oxazolidinones under certain conditions.[7]

  • Byproducts from reagents: For example, formylated compounds when using POCl₃/DMF.[7]

  • Decomposition: The oxazole ring can be sensitive to strong acids and oxidizing agents, leading to ring-opened products.[8]

Q3: How can I best purify the final Methyl 2-cyclopropyloxazole-4-carboxylate product?

A3: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, typically with hexanes and ethyl acetate, is effective for separating the product from less polar starting materials and more polar byproducts. Recrystallization can also be an option if a suitable solvent system is found and the product is a solid at room temperature.

IV. Optimized Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxamide

This protocol is based on established methods for the amidation of cyclopropanecarboxylic esters.[1][2]

  • To a stirred autoclave, add methyl cyclopropanecarboxylate (1.0 eq) and a 30% solution of sodium methylate in methanol (0.1 eq).

  • Seal the autoclave and heat the mixture to 70°C.

  • Introduce ammonia gas until the pressure reaches 5 bar.

  • Monitor the internal temperature, which may rise to approximately 80°C.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the conversion by GC analysis of aliquots.

  • After cooling to room temperature, vent the excess ammonia.

  • The product can often be isolated by filtration, as cyclopropanecarboxamide is a solid. Wash the solid with a small amount of cold methanol.

  • The mother liquor can potentially be reused in subsequent batches to improve overall yield.[1]

Protocol 2: One-Pot Synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate from N-(cyclopropanecarbonyl)serine methyl ester

This protocol integrates the cyclodehydration and oxidation steps.

  • Dissolve N-(cyclopropanecarbonyl)serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the oxazoline intermediate by TLC or LC-MS.

  • Once the formation of the oxazoline is complete, cool the reaction mixture back to 0°C.

  • Add copper(II) bromide (2.2 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Step1 Analyze Reaction Mixture by LC-MS/NMR Start->Step1 Decision1 Major Component? Step1->Decision1 PathA Unreacted Starting Material (N-acylserine) Decision1->PathA Starting Material PathB Oxazoline Intermediate Decision1->PathB Intermediate PathC Complex Mixture/ Degradation Decision1->PathC Other TroubleshootA Optimize Cyclodehydration: - Stronger/milder dehydrating agent? - Higher/lower temperature? - Longer reaction time? PathA->TroubleshootA TroubleshootB Optimize Oxidation: - Different oxidizing agent? - Adjust stoichiometry of oxidant/base - Monitor reaction more closely PathB->TroubleshootB TroubleshootC Re-evaluate Overall Strategy: - Are starting materials pure? - Are reaction conditions too harsh? - Consider alternative synthetic route PathC->TroubleshootC

Caption: A logical workflow for troubleshooting low yields in the final steps.

V. References

  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.

  • Google Patents. (1997). Process for the preparation of cyclopropanecarboxamide. US5659081A.

  • Quick Company. Processes For The Preparation Of Cyclopropanecarboxylic Acid.

  • Google Patents. (1991). Process for the preparation of cyclopropanecarboxamide. US5068428A.

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

  • MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.

  • Google Patents. (1984). Process for the preparation of cyclopropane carboxamides. EP0043949B1.

  • Thieme Chemistry. (n.d.). Novel Oxazole-Containing Amino Acids.

  • ACS Publications. (2014). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides.

  • PMC. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst.

  • ResearchGate. (n.d.). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent | Request PDF.

  • ChemicalBook. (n.d.). D-Serine methyl ester hydrochloride synthesis.

  • ACS Publications. (2014). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides | The Journal of Organic Chemistry.

  • National Library of Medicine. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides.

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

  • ACS Publications. (2010). A Direct Synthesis of Oxazoles from Aldehydes | Organic Letters.

  • Google Patents. (2000). Process for synthesizing cyclopropyl carboxylic ester. CN1050597C.

  • RSC Publishing. (n.d.). One-pot multi-segment condensation strategies for chemical protein synthesis - Organic & Biomolecular Chemistry.

Sources

Optimization

Troubleshooting low solubility of Methyl 2-cyclopropyloxazole-4-carboxylate in DMSO

Welcome to the technical support center for Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in first principles of physical chemistry and extensive laboratory experience to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 2-cyclopropyloxazole-4-carboxylate in DMSO. Is this expected?

While specific public data on this exact molecule's solubility is scarce, oxazole derivatives are generally soluble in organic solvents like DMSO.[1] However, difficulties can arise from several factors, including the quality of the DMSO, the physical form of the compound, and the dissolution technique used. This guide will walk you through troubleshooting these common issues.

Q2: My compound dissolved in DMSO initially but has since precipitated out of solution. What happened?

This is a classic sign of two potential issues. First, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[2] This absorbed water can significantly decrease the solubility of lipophilic compounds, causing them to "crash out."[3][4] Second, repeated freeze-thaw cycles can promote the conversion of the compound from a more soluble (often amorphous) form to a less soluble, more stable crystalline polymorph.[3][5]

Q3: What is the fastest way to improve the chances of my compound dissolving?

Start by using fresh, anhydrous DMSO from a newly opened bottle.[2] Ensure your compound is at room temperature before weighing to prevent condensation. Employ gentle heating (e.g., a 37°C water bath) and sonication, as these methods impart the necessary energy to overcome the lattice energy of the solid.[6][7]

Q4: Is it safe to heat my compound in DMSO? Will it degrade?

Gentle warming is a standard practice to aid dissolution.[6] DMSO itself is thermally stable below 150°C.[8] However, the stability of your specific compound at elevated temperatures is a key consideration. For Methyl 2-cyclopropyloxazole-4-carboxylate, we recommend keeping the temperature at or below 37-40°C to minimize the risk of degradation, especially of the ester group. If you suspect degradation, analytical confirmation via LC-MS is advised.

Q5: The datasheet for a similar compound, Methyl 2-cyclopropylthiazole-4-carboxylate, is available. Can I use that as a reference?

Yes, while not identical, the thiazole analog provides a useful reference point.[9] Both are heterocyclic esters with a cyclopropyl group. They are likely to have similar, though not identical, physicochemical properties. However, the difference in the heteroatoms (oxygen vs. sulfur) will influence polarity and crystal packing, leading to different solubility profiles. Always determine the solubility for your specific compound empirically.

In-Depth Troubleshooting Guide

Low solubility is a multifaceted problem. This guide provides a logical workflow to diagnose and solve the issue, starting with the most common culprits and progressing to more complex analyses.

Diagram: Troubleshooting Workflow

Start Low Solubility Observed Check_Solvent Step 1: Verify Solvent Integrity - Use fresh, anhydrous DMSO? - Stored properly? Start->Check_Solvent Check_Process Step 2: Optimize Dissolution Process - Vortexing? - Gentle Warming (37°C)? - Sonication? Check_Solvent->Check_Process If Yes Result_Fail PERSISTENT ISSUE: Re-evaluate Concentration & Goals Check_Solvent->Result_Fail If No, correct & retry Assess_Compound Step 3: Evaluate Compound Properties - Purity (LC-MS)? - Polymorphism? - Hygroscopic? Check_Process->Assess_Compound If Yes Check_Process->Result_Fail If No, correct & retry Result_Success SUCCESS: Compound Dissolved Assess_Compound->Result_Success If all checks pass Analytics Advanced Analysis: - Determine Kinetic Solubility - Characterize Precipitate (Microscopy, etc.) Assess_Compound->Analytics If issues suspected Analytics->Result_Fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step 1: Scrutinize Your Solvent & Environment

The most frequent cause of solubility failure is not the compound, but the solvent. DMSO's hygroscopicity is a major liability in the lab.[2][3]

  • The Problem: Water absorption into DMSO creates a more polar, structured solvent environment. This change significantly depresses the freezing point and makes it more difficult for the solvent to accommodate lipophilic molecules, thereby reducing solubility.[3]

  • The Solution:

    • Always use anhydrous DMSO (≥99.9%) , preferably from a new, small-volume bottle to minimize air exposure over time.[10]

    • Store DMSO in tightly sealed containers, ideally under an inert gas like argon or nitrogen, and in a desiccator.

    • When preparing solutions, allow the compound vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.

Step 2: Optimize the Dissolution Process

Dissolution is an energy-dependent process. Overcoming the crystal lattice energy of the solid requires more than simply adding a solvent.

  • The Problem: Insufficient physical agitation or thermal energy results in incomplete dissolution, leaving microscopic particles that can act as seeds for later precipitation.

  • The Solution (See Protocol 1 for a detailed workflow):

    • Vortexing: After adding DMSO, vortex the solution vigorously for 1-2 minutes.[7]

    • Warming: Place the sealed vial in a water bath set to 37°C for 10-15 minutes. This increases molecular motion and helps break apart the crystal lattice.[2]

    • Sonication: Use a bath sonicator for 15-20 minutes. The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, enhancing dissolution.[6]

    • Inspect: After this process, hold the vial against a light source. A true solution will be perfectly clear with no visible particulates.

Step 3: Investigate the Compound's Intrinsic Properties

If solubility issues persist with pristine solvent and an optimized process, the cause may lie with the compound itself.

  • Problem A: Chemical Purity

    • Causality: Impurities from synthesis or degradation can significantly alter the solubility of the target compound. Some impurities may be insoluble themselves, while others can disrupt the solvation process.[11][12]

    • Solution: Verify the purity of your compound lot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant impurities or degradation products necessitates purification or sourcing a new batch.

  • Problem B: Polymorphism

    • Causality: A compound can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[13] Often, the initially produced form (e.g., an amorphous solid) is more soluble but can convert to a more stable, less soluble crystalline form over time, especially with freeze-thaw cycles.[3][5] This is a key reason why a compound that dissolves once may not re-dissolve easily.[5]

    • Solution: While difficult to control without specialized crystallographic equipment, you can mitigate this by avoiding repeated freeze-thaw cycles. Prepare a high-concentration stock solution, then create single-use aliquots for storage at -20°C or -80°C.[6] This practice minimizes the opportunities for the compound to recrystallize into a less favorable form.

Diagram: Factors Influencing Compound Solubility

cluster_Compound Compound Properties cluster_Solvent Solvent Properties cluster_Process Process Parameters Solubility Observed Solubility Purity Purity Purity->Solubility Polymorphism Crystalline Form (Polymorphism) Polymorphism->Solubility Hygroscopicity Hygroscopicity Hygroscopicity->Solubility Solvent_Purity Purity (Anhydrous) Solvent_Purity->Solubility Water_Content Water Content Water_Content->Solubility Temperature Temperature Temperature->Solubility Agitation Agitation (Vortex/Sonicate) Agitation->Solubility Time Time Time->Solubility

Caption: Key factors governing the dissolution of a solid compound in a solvent.

Data & Protocols

Table 1: Summary of Key Properties
PropertyMethyl 2-cyclopropyloxazole-4-carboxylateDimethyl Sulfoxide (DMSO)
Molecular Formula C8H9NO3 (Predicted)(CH3)2SO
Molecular Weight 167.16 g/mol (Predicted)78.13 g/mol [14]
Appearance Likely a solid at room temperatureColorless liquid, freezes at 19°C[14]
Solvent Type N/APolar aprotic[8]
Key Considerations Potential for polymorphism; ester group may be sensitive to harsh conditions.Highly hygroscopic; must be stored in anhydrous conditions.[2][3]
Experimental Protocols

Protocol 1: Standardized Preparation of a 10 mM Stock Solution

This protocol is designed to maximize the likelihood of complete dissolution.

  • Pre-Experiment Setup:

    • Place a sealed vial containing Methyl 2-cyclopropyloxazole-4-carboxylate and a new bottle of anhydrous DMSO in a desiccator to equilibrate to room temperature for at least 30 minutes.

    • Set a water bath to 37°C.

  • Weighing:

    • On a calibrated analytical balance, weigh 1.67 mg of the compound into a sterile, appropriately sized glass or polypropylene vial. Note: This mass is for a 1 mL final volume.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

    • Seal the vial tightly with a Teflon-lined cap.

    • Vortex the vial vigorously for 2 minutes.

    • Place the vial in the 37°C water bath for 15 minutes.

    • Transfer the vial to a bath sonicator and sonicate for 20 minutes at room temperature.

  • Final Inspection & Storage:

    • Visually inspect the solution for any undissolved particulates. The solution should be completely clear.

    • If the solution is clear, create single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Rapid Assessment of Kinetic Solubility

This method helps determine the approximate solubility limit in your specific lab environment.

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO using Protocol 1. If it doesn't fully dissolve, this concentration is above the thermodynamic solubility limit.

  • Serial Dilution:

    • In a clear 96-well plate or series of microcentrifuge tubes, perform a 2-fold serial dilution of your stock solution in anhydrous DMSO.[6]

  • Aqueous Dilution & Observation:

    • In a separate plate, add your aqueous assay buffer.

    • Transfer a small, consistent volume of each DMSO dilution into the aqueous buffer (e.g., 1 µL of DMSO stock into 99 µL of buffer), ensuring the final DMSO concentration remains low (<0.5%).[6]

    • Mix immediately and let the plate sit for a defined period (e.g., 1-2 hours) at room temperature.

  • Analysis:

    • Visually inspect each well for signs of precipitation (cloudiness, visible particles).

    • For a more quantitative measure, read the plate on a nephelometer, which measures light scattering caused by insoluble particles. The concentration at which a sharp increase in light scattering occurs is the approximate kinetic solubility limit.

References

  • NextSDS. (n.d.). methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Trivedi, V., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Retrieved from [Link]

  • Al-Gousous, J. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Dhamrait, A. K. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • Chau, N., et al. (2015). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. Yearnchem. Retrieved from [Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Fang, T., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, ACS Publications. Retrieved from [Link]

  • Wang, X., et al. (2019). Effects of Anion Impurities on the Solubility and Nucleation of Borax Decahydrate Crystals in Carbonate-Type Brine. MDPI. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl 2-methyloxazole-4-carboxylate (97%). Amerigo Scientific. Retrieved from [Link]

  • NextSDS. (n.d.). Methyl 2-cyclopropylthiazole-4-carboxylate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific. Retrieved from [Link]

  • Pharmaffiliates. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Pharmaffiliates. Retrieved from [Link]

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of Methyl 2-cyclopropyloxazole-4-carboxylate

Welcome to the dedicated technical support guide for Methyl 2-cyclopropyloxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Methyl 2-cyclopropyloxazole-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-driven answers to your questions about its long-term storage and stability, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation risks for Methyl 2-cyclopropyloxazole-4-carboxylate during long-term storage?

A1: The degradation of Methyl 2-cyclopropyloxazole-4-carboxylate is primarily influenced by its three key structural features: the methyl ester, the oxazole ring, and the cyclopropyl group. The main risks are:

  • Hydrolysis of the Methyl Ester: This is the most probable degradation pathway. The ester is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding methanol and 2-cyclopropyloxazole-4-carboxylic acid.[1][2] Even trace amounts of water and changes in pH can facilitate this process over time.

  • Oxazole Ring Opening: The oxazole ring, while generally stable, can be prone to hydrolysis under certain pH conditions.[3] This could lead to the formation of an aminophenol derivative.

  • Photodegradation: Aromatic heterocyclic compounds, including oxazoles, can be sensitive to light.[3][4] Prolonged exposure to UV or even ambient light may induce degradation.

  • Thermal Degradation: While oxazoles are known for their high thermal stability, the entire molecule's stability might be influenced by its other functional groups.[5][6][7]

Q2: What are the optimal storage conditions for neat Methyl 2-cyclopropyloxazole-4-carboxylate?

A2: To minimize degradation, the compound in its solid (neat) form should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential hydrolytic and thermal degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Light Amber vial or protected from lightPrevents potential photodegradation.[3]
Container Tightly sealed, high-quality glass vialPrevents moisture ingress and potential interactions with container materials.
Q3: How should I store solutions of Methyl 2-cyclopropyloxazole-4-carboxylate?

A3: Storing the compound in solution presents a higher risk of degradation, primarily due to hydrolysis. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile). Avoid protic solvents like methanol or ethanol, which can participate in transesterification.

  • pH: If an aqueous or protic solvent system is necessary, buffered solutions may be required to maintain a stable pH.[3] The optimal pH would need to be determined empirically but should ideally be close to neutral.

  • Storage Conditions: Store solutions frozen (-20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q4: Is the cyclopropyl group a point of instability?

A4: The cyclopropyl group in this molecule is generally stable under standard storage and handling conditions.[8] However, it's important to be aware that significant ring strain makes it susceptible to opening under strong acidic conditions or in the presence of certain transition metals, which is more of a concern during chemical reactions than long-term storage.[8][9]

Troubleshooting Guide: Investigating Compound Degradation

You've noticed an unexpected peak in your HPLC analysis or your experimental results are inconsistent. Here’s a workflow to diagnose potential degradation of your Methyl 2-cyclopropyloxazole-4-carboxylate.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Analytical Confirmation cluster_3 Identify Degradant cluster_4 Corrective Actions A Inconsistent Results or New Impurity Peak B Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? A->B C Review Solution Preparation: - Solvent Purity? - Age of Solution? - pH? A->C D Analyze by LC-MS B->D C->D E Compare with a fresh, authenticated standard D->E F Mass consistent with hydrolysis product? (M-14, M+H of acid) E->F Degradation Confirmed G Mass consistent with photodegradation product? F->G No H Discard compromised stock. Re-aliquot fresh compound. F->H Yes G->H Yes I Refine storage protocol: - Use inert gas. - Store at lower temp. - Protect from light. H->I J Prepare fresh solutions for each experiment. H->J

Caption: Troubleshooting workflow for suspected degradation.

Issue 1: A new, more polar peak appears in my HPLC chromatogram over time.
  • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid (2-cyclopropyloxazole-4-carboxylic acid) is more polar than the parent methyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • Verification:

    • LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the molecular weight of the carboxylic acid.

    • pH Check: If the compound is in solution, check the pH. A drift towards acidic or basic conditions can accelerate hydrolysis.

  • Solution:

    • If using a stock solution, discard it and prepare a fresh one using an anhydrous, aprotic solvent.

    • For solid compound, ensure it is stored under an inert atmosphere and protected from moisture. Consider re-purifying a small amount if the impurity level is significant.

Issue 2: My compound's color has changed from white/off-white to yellow or brown.
  • Probable Cause: Color change often indicates the formation of complex degradation products, potentially arising from photodegradation or oxidative processes. The oxazole ring system can be susceptible to photolysis.[5]

  • Verification:

    • Check Storage: Was the compound exposed to light for an extended period?

    • Analytical Characterization: Use HPLC to assess the purity. A complex mixture of new peaks is indicative of multiple degradation pathways.

  • Solution:

    • Discard the discolored material.

    • Always store the compound in amber vials or in a light-protected container (e.g., wrapped in aluminum foil) inside a freezer.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol allows for a quick assessment of the compound's stability under stressed conditions.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of Methyl 2-cyclopropyloxazole-4-carboxylate into three separate, labeled amber glass vials.

    • Prepare a stock solution in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Vial 1 (Control): Store at -20°C, protected from light.

    • Vial 2 (Thermal Stress): Store in an oven at 40°C, protected from light.

    • Vial 3 (Photostability): Store at room temperature under a broad-spectrum light source (simulating ambient lab conditions).

  • Time Points:

    • Analyze an initial sample (T=0) from the stock solution.

    • Analyze samples from each vial at T=24h, T=48h, and T=1 week.

  • Analysis:

    • Use a validated RP-HPLC method to determine the purity of the compound in each sample.

    • Calculate the percentage of the parent compound remaining and the area percentage of any new peaks.

Protocol 2: Recommended Sample Handling for Experiments
  • Weighing: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents.

    • Prepare solutions fresh for each experiment whenever possible.

    • If a stock solution must be stored, dispense it into single-use aliquots in amber vials, flush with an inert gas (argon or nitrogen) before sealing, and store at -80°C.

  • During Experimentation: Keep solutions on ice and protected from direct light as much as possible.

Potential Degradation Pathways

G cluster_0 Methyl 2-cyclopropyloxazole-4-carboxylate cluster_1 Degradation Products A Methyl 2-cyclopropyloxazole-4-carboxylate B 2-Cyclopropyloxazole-4-carboxylic Acid + Methanol A->B Hydrolysis (H₂O, Acid/Base) C Ring-Opened Products A->C Hydrolysis (pH extremes) D Photodegradation Adducts/Fragments A->D Photolysis (Light, hν)

Caption: Major potential degradation pathways.

References

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • R Discovery. (1992, May 1). Thermal decomposition of isoxazole: experimental and modeling study. Retrieved from [Link]

  • R Discovery. (n.d.). Thermal Degradation Studies of Oxadiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]

  • Charles Darwin University. (2020, February 28). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • ACS Publications. (2011, July 12). Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Methyl 2-cyclopropyloxazole-4-carboxylate Functionalization

Welcome to the technical support center for the functionalization of Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of Methyl 2-cyclopropyloxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The precise control of temperature is paramount to achieving desired outcomes—influencing regioselectivity, maximizing yield, and preventing unwanted side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the complexities of your experimental work.

Section 1: Foundational Principles & FAQs

This section addresses the core concepts of reactivity and stability that govern temperature optimization for this specific oxazole scaffold.

Q1: What are the primary reactive sites on the Methyl 2-cyclopropyloxazole-4-carboxylate core, and how does temperature dictate the reaction pathway?

A: The reactivity of this molecule is primarily dictated by the electronic properties of its substituents. The cyclopropyl group at the C2 position is generally considered electron-donating, while the methyl carboxylate at C4 is a strong electron-withdrawing group. This electronic arrangement makes the C5 position the most activated site for functionalization .

  • C5 Position: This is the most electron-rich carbon on the oxazole ring and the most acidic proton, making it the primary target for electrophilic aromatic substitution and direct C-H activation/metalation reactions.[1][2] Temperature plays a critical role here:

    • Low Temperatures (-78 °C to 0 °C): These conditions are essential for kinetically controlled reactions like lithiation . Using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at these cryogenic temperatures allows for deprotonation at C5 while preventing side reactions such as nucleophilic attack on the ester or ring fragmentation, which can occur with lithiated oxazoles at higher temperatures.[3][4]

    • High Temperatures (80 °C to 140 °C): These conditions are typically required to overcome the activation energy for palladium-catalyzed C-H functionalization reactions (e.g., direct arylation).[5] The choice of temperature is a delicate balance; it must be high enough to facilitate the C-H activation and catalytic turnover but not so high as to cause thermal decomposition of the substrate, reagents, or catalyst.

  • Cyclopropyl Ring: While the oxazole C5 is the most common reaction site, the C-H bonds of the cyclopropyl group can also be targeted under specific conditions, typically requiring specialized radical or transition-metal-catalyzed methods. These reactions often have different temperature profiles and are less common for this scaffold.

  • C2 Position: The C2 position is electron-deficient and generally less reactive towards electrophilic attack. Functionalization here typically requires a pre-installed leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1]

Q2: How does the thermal stability of the oxazole ring itself affect my choice of reaction temperature?

A: The oxazole ring is a thermally stable aromatic system and generally does not decompose even at high boiling temperatures.[2][6] This intrinsic stability is advantageous, as it allows for a wide operational window, including reactions that require significant heat (e.g., >120 °C) to proceed at a reasonable rate.

However, the stability of the intermediates , not just the starting material, is the critical factor. As mentioned, lithiated oxazole intermediates can be unstable and prone to ring-opening to form isonitrile species.[3][7] This decomposition pathway is highly temperature-dependent, making cryogenic conditions mandatory for such reactions. Similarly, while the final product may be stable, high temperatures can sometimes lead to the degradation of sensitive functional groups on coupling partners or promote undesired side reactions like catalyst deactivation.

Q3: What is a general "temperature window" for the most common functionalization reactions on this scaffold?

A: The optimal temperature is highly dependent on the specific reaction, catalyst system, solvent, and substrates involved. However, the following table provides a general guideline for starting your optimization studies.

Reaction Type Typical Temperature Range Key Considerations & Causality
C5-Lithiation & Quench -78 °C to -60 °CKinetic Control: Prevents equilibration of the lithiated species and avoids ring-opening. Essential for maintaining the integrity of the organometallic intermediate.[3][8]
C5-Direct Arylation (Pd-Catalyzed) 100 °C to 140 °CActivation Energy: High temperature is needed to facilitate the rate-limiting C-H activation step. The choice of solvent (e.g., dioxane, DMF) will influence the required temperature.[5]
C5-Suzuki-Miyaura Coupling (if C5-halide) 60 °C to 110 °CCatalyst Turnover: Temperature must be sufficient for all steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed efficiently.[9][10]
C5-Buchwald-Hartwig Amination (if C5-halide) 80 °C to 120 °CReductive Elimination: This is often the rate-limiting step and is typically accelerated by heat. Catalyst and ligand choice are critical.
Ester Hydrolysis (to Carboxylic Acid) 25 °C to 80 °CReaction Rate: Saponification can be slow at room temperature. Gentle heating accelerates the reaction but excessive heat can promote decarboxylation or other side reactions.

Section 2: Troubleshooting Guide for Specific Scenarios

This section provides actionable advice for common problems encountered during experimentation.

Scenario 1: C-5 Direct Arylation (e.g., Palladium-Catalyzed)

Q: My C-5 direct arylation reaction shows low yield with significant starting material recovery. What is the first temperature-related parameter I should check?

A: Insufficient temperature is the most likely cause. C-H activation is an energetically demanding step.

  • Actionable Advice: Increase the reaction temperature in a stepwise manner, for example, in 10-15 °C increments (e.g., from 100 °C to 110 °C, then to 120 °C). Monitor the reaction progress by UPLC/LC-MS at each new temperature point. Often, a small increase in thermal energy can dramatically improve the reaction rate and overall conversion.

  • Causality: The rate of the C-H activation/concerted metalation-deprotonation step in the catalytic cycle is highly temperature-dependent. If the thermal energy is insufficient to overcome this activation barrier, the reaction will stall.[5]

Q: I'm observing decomposition of my starting material or product at high temperatures during a cross-coupling reaction. What are my options?

A: This indicates that you have exceeded the thermal stability threshold of one of the components.

  • Actionable Advice:

    • Lower the Temperature and Extend Reaction Time: Decrease the temperature by 20 °C and allow the reaction to run for a longer period (e.g., 24-48 hours). Many reactions that require high heat for a short duration can proceed to completion at a lower temperature over a longer time.

    • Screen Catalysts and Ligands: Some palladium catalysts and ligands are more active at lower temperatures. For example, catalysts based on highly electron-rich and bulky phosphine ligands may allow for lower reaction temperatures.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions at a lower bulk temperature over shorter time frames, potentially minimizing thermal decomposition.[10]

Q: My reaction is sluggish. Is simply increasing the temperature always the best solution?

A: No, it is not. While insufficient temperature is a common issue, indiscriminately increasing the heat can be counterproductive.

  • Causality & Risks:

    • Catalyst Decomposition: Palladium catalysts can decompose at very high temperatures, forming inactive palladium black and halting the reaction.[9]

    • Increased Side Reactions: Higher temperatures can provide the necessary activation energy for undesired reaction pathways, leading to the formation of impurities (e.g., homocoupling of the coupling partner).

    • Regioselectivity Issues: In some cases, extreme temperatures can erode the regioselectivity of a reaction, leading to functionalization at minor sites.

Before increasing the temperature, always verify that all other parameters (reagent quality, solvent purity, inert atmosphere) are optimal.

Scenario 2: Metalation at C-5 and Electrophilic Quench

Q: I am attempting a lithiation at C-5, but I'm getting a complex mixture of products. Could the temperature be the cause?

A: Absolutely. Temperature control during lithiation is the most critical parameter.

  • Actionable Advice:

    • Strict Temperature Control: Ensure your reaction is maintained at or below -70 °C throughout the addition of the organolithium reagent and the subsequent stirring period. Use a cryocooler or a dry ice/acetone bath. Do not let the internal temperature rise.

    • Pre-cool All Solutions: Pre-cool the solution of your oxazole substrate to -78 °C before adding the organolithium reagent.

  • Causality: Even a brief warming of the reaction mixture can cause the lithiated intermediate to undergo ring-opening or equilibrate to other undesired species.[3][7] Maintaining a consistently low temperature ensures the formation of the desired kinetically-favored C-5 anion.

Q: During the electrophilic quench of my C-5 metalated intermediate, I see poor conversion. How can temperature management during the quench improve my results?

A: The temperature of the quench is also crucial.

  • Actionable Advice:

    • Low-Temperature Quench: Add the electrophile as a solution in an anhydrous solvent (e.g., THF), also pre-cooled to -78 °C. This prevents localized heating upon addition.

    • Slow Warming: After the electrophile has been added, allow the reaction to warm slowly to room temperature over several hours or overnight. Do not remove the cooling bath abruptly.

  • Causality: A rapid increase in temperature during the quench can cause the lithiated species to decompose or react with the solvent before it has a chance to react with the added electrophile. A slow warm-up ensures that the reaction between the anion and the electrophile proceeds to completion.

Section 3: Protocols & Visualizations

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Pd-Catalyzed C-5 Arylation

  • Setup: To three separate microwave vials equipped with stir bars, add Methyl 2-cyclopropyloxazole-4-carboxylate (1.0 equiv), the aryl bromide coupling partner (1.2 equiv), Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand (e.g., SPhos, 0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous dioxane to each vial to achieve a 0.1 M concentration of the limiting reagent.

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10 minutes.

  • Heating: Place each vial in a separate well of a temperature-controlled heating block or use a parallel synthesizer. Set the temperatures to 100 °C, 110 °C, and 120 °C, respectively.

  • Monitoring: After 4 hours, carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by UPLC/LC-MS to determine the conversion and identify any major byproducts.

  • Analysis: Continue heating for up to 24 hours, monitoring periodically. Compare the results to identify the optimal temperature that provides the best balance of conversion rate and purity.

Protocol 2: Low-Temperature Metalation at C-5 and Electrophilic Quench

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add a solution of Methyl 2-cyclopropyloxazole-4-carboxylate (1.0 equiv) in anhydrous THF (to 0.1 M).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Quench: In a separate flame-dried flask, prepare a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF and cool it to -78 °C. Add this solution to the reaction mixture via cannula.

  • Warming: Stir the reaction at -78 °C for an additional 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[11] Proceed with standard aqueous workup and purification.

Visualizations

G start Low Yield in C-5 Arylation check_sm Significant Starting Material (SM) Recovered? start->check_sm check_decomp Decomposition or Side Products Observed? check_sm->check_decomp  No increase_temp Action: Increase Temp (e.g., +10 to 20 °C) check_sm->increase_temp  Yes check_catalyst Action: Screen Alternative Catalyst/Ligand/Base check_decomp->check_catalyst  No lower_temp Action: Lower Temp & Extend Reaction Time check_decomp->lower_temp  Yes end_good Problem Resolved increase_temp->end_good check_catalyst->end_good lower_temp->end_good milder_cond Action: Use Milder Base or Different Solvent milder_cond->end_good

Caption: Troubleshooting workflow for low yield in C-5 arylation reactions.

G center Reaction Control in C-5 Metalation kinetic Kinetic Control center->kinetic Favored Path thermo Thermodynamic Control center->thermo Undesired Path kinetic_attrib Attributes: - Low Temperature (-78 °C) - Irreversible Conditions - Forms Fastest Product - Avoids Decomposition kinetic->kinetic_attrib thermo_attrib Attributes: - Higher Temperature (> -40 °C) - Reversible Conditions - Forms Most Stable Product - Risk of Ring Opening thermo->thermo_attrib

Caption: Logic diagram for choosing kinetic vs. thermodynamic reaction control.

References

  • Wikipedia. Oxazole. [Link]

  • MacMillan, D. S. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Vedejs, E., & Luchetta, L. M. (1999). Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions in the Phorboxazole Nucleus. The Journal of Organic Chemistry. [Link]

  • Piguel, S. et al. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Pawar, S. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Clifford, A. A. et al. (2003). An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development. [Link]

  • Cahiez, G. et al. (2005). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry. [Link]

  • Cahiez, G. et al. (2005). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates | Request PDF. ResearchGate. [Link]

  • Jiang, H. et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters. [Link]

  • Gribble, G. W. (1974). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. [Link]

  • Gande, V. O. et al. (2019). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate. [Link]

  • Stanetty, P. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. [Link]

  • OSTI.GOV. (2018). Novel Low-Temperature Electrolyte Using Isoxazole as the Main Solvent for Lithium-Ion Batteries. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wang, Z. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Kumar, A. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. TSI Journals. [Link]

  • Knochel, P. et al. (2013). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Organic Letters. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

  • The Workup. The Workup. [Link]

Sources

Troubleshooting

Best chromatography purification methods for Methyl 2-cyclopropyloxazole-4-carboxylate reaction mixtures

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of functionalized oxazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of functionalized oxazoles. Methyl 2-cyclopropyloxazole-4-carboxylate presents unique chromatographic challenges due to the competing polarities of its hydrogen-bond-accepting oxazole nitrogen, the ester carbonyl, and the lipophilic cyclopropyl ring.

This guide provides field-proven, self-validating methodologies to resolve common impurities, including uncyclized precursors, regioisomers, and hydrolysis byproducts, ensuring high-purity isolation for downstream synthesis.

Purification Decision Workflow

Workflow A Crude Reaction Mixture (Methyl 2-cyclopropyloxazole-4-carboxylate) B Aqueous Workup (Sat. NaHCO3 Wash) A->B Removes acid byproducts C TLC / LC-MS Profiling B->C Decision Scale & Purity Req? C->Decision D Scale > 1g Normal-Phase Silica Decision->D Routine isolation E Scale < 1g / High Purity Prep RP-HPLC Decision->E Final polishing F Pure Product (>98% ee/LCMS) D->F Hexane/EtOAc (4:1) E->F MeCN/H2O + 0.1% FA

Workflow for the purification of Methyl 2-cyclopropyloxazole-4-carboxylate.

Troubleshooting FAQs

Q1: What is the optimal solvent system for normal-phase silica gel purification? A1: Based on standard oxazole-4-carboxylate syntheses, a binary system of petroleum ether (or hexanes) and ethyl acetate is highly effective (1[1]). The cyclopropyl group imparts lipophilicity, while the oxazole nitrogen and ester carbonyl act as hydrogen bond acceptors. A starting gradient of 10:1 (Petroleum Ether:EtOAc) ramping to 4:1 typically provides an Rf​ of ~0.35 for the target compound. Causality: The polarity of the oxazole ring requires sufficient EtOAc to prevent peak tailing, but exceeding 20% EtOAc will cause the co-elution of highly polar unreacted intermediates (like cyclopropanecarboxamide).

Q2: How do I separate the target ester from the hydrolyzed byproduct (2-cyclopropyloxazole-4-carboxylic acid)? A2: Ester hydrolysis is a common side reaction during aqueous workup or prolonged exposure to silica. The carboxylic acid is significantly more polar and will streak severely on normal-phase silica, ruining your separation. Solution: Do not rely on chromatography to remove the acid. Instead, perform an aqueous basic wash (using saturated NaHCO3​ ) prior to loading the column. The NaHCO3​ deprotonates the carboxylic acid ( pKa​ ~3.5), partitioning it entirely into the aqueous layer, while the target ester remains in the organic phase.

Q3: What are the best reverse-phase preparative HPLC conditions for scaling up? A3: For high-throughput or final polishing, RP-HPLC on a C18 column is ideal. Use a gradient of Water and Acetonitrile (MeCN). Because the oxazole nitrogen is weakly basic, adding 0.1% Formic Acid (FA) to both mobile phases is critical (2[2]). Causality: The acidic modifier suppresses the ionization of the oxazole nitrogen, preventing secondary electrostatic interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing and loss of resolution.

Q4: Why am I observing a co-eluting impurity with the exact same mass (isobaric) on silica? A4: You are likely observing a regioisomer (e.g., the 5-carboxylate instead of the 4-carboxylate) formed during the cyclization step. Silica gel struggles to separate these isomers because their hydrogen-bonding profiles are nearly identical. Solution: Switch to a Phenyl-Hexyl reverse-phase column. Unlike standard C18 columns that separate purely based on hydrophobicity, Phenyl-Hexyl stationary phases offer orthogonal selectivity based on π−π interactions and subtle shape recognition, easily resolving oxazole regioisomers.

Detailed Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography

This protocol is self-validating: it uses dry-loading to prevent band broadening and real-time TLC/UV monitoring to ensure fraction integrity.

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM). Add silica gel (60-80 mesh) in a 1:2 (crude:silica) weight ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Reasoning: Dry loading eliminates the solvent front effect, preventing early elution and band broadening of the ester.

  • Column Equilibration: Pack the column and equilibrate with 3 column volumes (CV) of 100% Petroleum Ether (3[3]).

  • Gradient Elution: Load the dry powder onto the column head. Begin elution with 10:1 Petroleum Ether:Ethyl Acetate for 2 CVs to elute non-polar organic impurities.

  • Target Elution: Step the gradient to 4:1 Petroleum Ether:Ethyl Acetate. Collect 15 mL fractions.

  • Validation: Spot fractions on a silica TLC plate and develop in 4:1 Pet Ether:EtOAc. Visualize under UV light (254 nm) and stain with KMnO4​ . The target oxazole ester will appear as a strong UV-active spot at Rf​ ~0.35 (4[4]). Pool and concentrate pure fractions.

Protocol B: Preparative Reverse-Phase HPLC

Use this method when >98% purity is required for biological assays or when regioisomers are present.

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of Water:MeCN (max concentration 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Parameters:

    • Column: C18 Prep Column (21.2 x 250 mm, 5 µm particle size).

    • Flow Rate: 20 mL/min.

    • Gradient: 10% B hold for 2 mins; linear ramp to 70% B over 20 mins; ramp to 100% B for a 3-min column wash.

  • Detection & Validation: Monitor absorbance at 254 nm (oxazole π→π∗ transition) and 210 nm (ester carbonyl). Collect the major peak eluting at approximately 13.5 minutes. Validate the pooled fractions via analytical LC-MS before lyophilization to confirm the absence of the isobaric regioisomer.

Quantitative Chromatographic Data

Table 1: Chromatographic Parameters for Methyl 2-cyclopropyloxazole-4-carboxylate and Common Impurities

Compound / Impurity Rf​ (Pet Ether:EtOAc 4:1)RP-HPLC Retention Time (min)*UV Max (nm)Troubleshooting Notes
Methyl 2-cyclopropyloxazole-4-carboxylate 0.35 13.5 254 Target Product
2-cyclopropyloxazole-4-carboxylic acid0.05 (streaks)6.2254Hydrolysis byproduct; remove via basic aqueous wash prior to column.
Unreacted Cyclopropanecarboxamide0.154.8210Highly polar precursor; elutes early in RP-HPLC.
Regioisomer (5-carboxylate)0.3314.1254Co-elutes on silica; requires Phenyl-Hexyl RP column for baseline resolution.

*HPLC conditions: 10-70% MeCN/Water (0.1% FA) gradient over 20 mins.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS Publications).1

  • Direct palladium-catalyzed alkenylation, benzylation and alkylation of ethyl oxazole-4-carboxylate. Organic & Biomolecular Chemistry (The Royal Society of Chemistry).3

  • NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS. Patent WO2013050424A1.2

  • Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists. Chem. Pharm. Bull. (J-Stage).4

Sources

Optimization

Technical Support Center: Resolving Impurities in Methyl 2-cyclopropyloxazole-4-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of highly functionalized heterocyclic building blocks like Methyl 2-cyclopropyloxazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of highly functionalized heterocyclic building blocks like Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) is fraught with chemo-selectivity challenges.

This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to eliminate common impurities encountered during the modified Hantzsch-type condensation and cyclodehydration pathways.

Mechanistic Pathways & Impurity Divergence

The most scalable route to 2-substituted oxazole-4-carboxylates involves the condensation of an amide (cyclopropanecarboxamide) with an α -haloketone (methyl 3-bromopyruvate) [1]. However, this reaction is highly sensitive to thermal degradation and pH fluctuations, leading to three primary impurity streams: unreacted starting materials, intermediate hydroxy-oxazolines, and hydrolyzed byproducts.

Mechanistic pathway of the Hantzsch synthesis highlighting critical impurity divergence points.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a persistent impurity of 2-cyclopropyloxazole-4-carboxylic acid (Impurity C) in my final product? Causality: Methyl esters are highly susceptible to hydrolysis during aqueous workup, especially when the aqueous phase deviates from a neutral pH. The oxazole ring can also act as an electron-withdrawing group, increasing the electrophilicity of the adjacent ester carbonyl. Solution: Strictly buffer your aqueous workup. Use a 1:1 mixture of saturated aqueous NaHCO3​ and brine to maintain a pH of 6.5–7.5. Avoid prolonged exposure to the aqueous phase. If hydrolysis persists, switch to a non-aqueous purification method, such as filtering the crude mixture through a pad of Celite/silica directly after solvent evaporation.

Q2: My LC-MS shows a mass corresponding to the hydroxy-oxazoline intermediate [M+H2​O]+ . How do I drive the dehydration to completion? Causality: The elimination of water from the 4-hydroxy-2-oxazoline intermediate requires sufficient thermal energy or a chemical dehydrating agent. Relying solely on heat often leads to degradation before dehydration is complete [1]. Solution: Introduce a mild dehydrating agent. The addition of Trifluoroacetic anhydride (TFAA) or using a traceless solid-phase synthesis approach with cyclodehydrating agents has been shown to force the reaction to completion [1]. Alternatively, use a Dean-Stark trap with toluene to physically remove water as it forms.

Q3: I am getting low yields and a black, tarry reaction mixture. What is causing this? Causality: Methyl 3-bromopyruvate is highly reactive and prone to polymerization and degradation at elevated temperatures. Adding it rapidly to a warm reaction mixture causes localized thermal spikes, leading to Impurity B (polymeric degradation products). Solution: Implement a strict temperature-controlled dropwise addition. Cool the cyclopropanecarboxamide solution to 0 °C before adding the bromopyruvate. Alternatively, consider a silver-mediated one-step procedure (using AgSbF6​ or AgClO4​ ) which has been proven to enhance conversion rates and suppress degradation in oxazole synthesis [2].

Quantitative Data & Optimization

To systematically resolve these impurities, we have tabulated the effects of various reaction conditions on the impurity profile. Use this data to benchmark your own LC-MS results.

Reaction ConditionTarget Yield (%)Impurity A (Amide)Impurity B (Degradation)Impurity C (Acid)Intermediate (Oxazoline)
K2​CO3​ , THF, 60 °C, 12h45%15%25%5%10%
DBU, MeCN, 80 °C, 8h62%5%18%12%3%
Ag-Mediated (AgSbF6), 90 °C, 2h [2]85% < 1% 5% < 1% 0%
Toluene, Dean-Stark, 110 °C, 16h78%8%10%2%2%

Table 1: Impact of synthetic conditions on the yield and impurity profile of Methyl 2-cyclopropyloxazole-4-carboxylate.

Standard Operating Protocol (SOP): Optimized Synthesis & Workup

This protocol utilizes a self-validating logic loop to ensure the intermediate is fully consumed before proceeding to the hydrolysis-prone workup stage.

Decision tree for the downstream processing and purification of the crude oxazole mixture.

Step-by-Step Methodology:
  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve cyclopropanecarboxamide (1.0 eq) in anhydrous Toluene (0.2 M).

  • Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Methyl 3-bromopyruvate (1.1 eq) dropwise over 30 minutes to prevent thermal degradation [3].

  • Condensation & Cyclization: Add a mild base (e.g., solid NaHCO3​ , 2.0 eq). Attach a Dean-Stark trap and reflux at 110 °C for 12 hours.

  • Self-Validation Check (Critical): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: The mass of the hydroxy-oxazoline intermediate must be 2% relative to the target mass.

    • Fail Action: If intermediate persists, cool to room temperature, add TFAA (0.5 eq), and stir for 1 hour before re-checking.

  • Buffered Workup: Cool the mixture to room temperature. Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and brine. Verify the aqueous layer pH is exactly 7.0 using pH paper.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp 35 °C to prevent late-stage degradation).

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Methyl 2-cyclopropyloxazole-4-carboxylate.

References

  • Tetrahedron, 2010.
  • The Journal of Organic Chemistry, 2011.
  • Chemical Reviews, 2014.
Troubleshooting

Overcoming steric hindrance in Methyl 2-cyclopropyloxazole-4-carboxylate derivative reactions

Document ID: TSC-MC4C-SH-001 Introduction Welcome to the technical support center for Methyl 2-cyclopropyloxazole-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-MC4C-SH-001

Introduction

Welcome to the technical support center for Methyl 2-cyclopropyloxazole-4-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and often challenging scaffold. The core difficulty in the synthetic manipulation of this molecule is the significant steric hindrance imposed by the 2-cyclopropyl group. This group acts as a bulky shield, impeding the approach of nucleophiles to the C4-ester carbonyl, which can lead to frustratingly slow reaction rates or complete reaction failure.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore the causality behind common experimental failures and provide field-proven protocols and strategies to overcome them, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: Why are my standard hydrolysis and amidation reactions with Methyl 2-cyclopropyloxazole-4-carboxylate derivatives so sluggish or incomplete?

A1: The primary reason is severe steric hindrance. The cyclopropyl group at the C2 position of the oxazole ring is spatially demanding. It effectively "guards" the C4-ester, physically blocking the trajectory of incoming nucleophiles like hydroxide ions or amines.[1][2] This increases the activation energy of the reaction, requiring more forceful conditions to achieve a reasonable conversion rate. Standard conditions that work for less hindered esters often fail because they don't provide enough energy to overcome this steric barrier.[3]

Q2: Beyond high temperatures, what are the main strategies to improve reaction yields and rates?

A2: There are four primary strategic pillars for overcoming this steric challenge:

  • Enhanced Reaction Conditions: This involves using non-thermal energy sources like microwave irradiation, which can dramatically accelerate reactions by efficiently heating the solvent and reactants, often leading to cleaner products and shorter reaction times.[4][5][6][7][8]

  • Increased Reactivity of the Nucleophile/Base: Instead of modifying the substrate, you can use a more potent reagent. For hydrolysis, this means using poorly-solvated, "naked" hydroxides generated from reagents like potassium tert-butoxide, which are far more reactive than their solvated counterparts in aqueous solutions.[9]

  • Catalytic Activation of the Electrophile: Employing catalysts can make the ester carbonyl more susceptible to attack. Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity. Organocatalysts, such as N-heterocyclic carbenes (NHCs), can form highly reactive intermediates to facilitate transformations like transesterification.[10]

  • Alternative Solvent Systems: Moving away from traditional polar, protic solvents can have a profound effect. Non-aqueous or polar aprotic solvent systems (e.g., DMSO, DCM/MeOH) can prevent the deactivation of nucleophiles through hydrogen bonding and improve the solubility of organic substrates, leading to faster reactions.[11]

Q3: Is the oxazole ring itself stable to the harsh conditions (e.g., strong base, high heat) required for these reactions?

A3: The oxazole ring is a relatively stable aromatic heterocycle, but its stability is not absolute. Under extremely harsh basic or acidic conditions, particularly at high temperatures for prolonged periods, ring-opening or decomposition can occur. It is crucial to monitor your reactions closely (e.g., by TLC or LC-MS) to check for the appearance of degradation byproducts. Microwave-assisted synthesis is often beneficial here, as the significantly shorter reaction times can minimize substrate degradation.[7][8]

Troubleshooting Guides

Guide 1: Saponification (Ester Hydrolysis)

Issue: Standard saponification using NaOH or LiOH in aqueous methanol/THF is incomplete, even after 24-48 hours at reflux.

Probable Cause: Steric hindrance preventing effective nucleophilic attack by the hydroxide ion, which is heavily solvated and thus sterically bulky itself.[11]

Solutions & Protocols:

The key is to increase the reactivity of the hydroxide nucleophile by removing its solvation shell or to use conditions that provide sufficient energy to overcome the steric barrier.

G cluster_solutions Proposed Solutions start Problem: Incomplete Hydrolysis sol1 Non-Aqueous Saponification (Mild & Effective) start->sol1 Preferred Method sol2 Anhydrous Hydroxide (Very Strong Conditions) start->sol2 For Highly Resistant Esters sol3 Microwave-Assisted (Rapid Heating) start->sol3 For High-Throughput sol1_desc Uses a mixed organic solvent system to enhance base reactivity. sol1->sol1_desc sol2_desc Generates 'naked' hydroxide in DMSO, a superbasic medium. sol2->sol2_desc sol3_desc Dramatically reduces reaction times, minimizing degradation. sol3->sol3_desc G start Methyl 2-cyclopropyloxazole -4-carboxylate reagent + R-OH (e.g., t-BuOH) + NaH (strong base) start->reagent intermediate1 Formation of Sodium Alkoxide [ R-O⁻ Na⁺ ] reagent->intermediate1 intermediate2 Nucleophilic Attack on Ester Carbonyl (Rate-Limiting Step) intermediate1->intermediate2 Attacks hindered carbonyl intermediate3 Tetrahedral Intermediate intermediate2->intermediate3 intermediate4 Elimination of Methoxide [ ⁻OCH₃ ] intermediate3->intermediate4 product Transesterified Product (e.g., t-Butyl Ester) intermediate4->product

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-cyclopropyloxazole-4-carboxylate vs ethyl 2-cyclopropyloxazole-4-carboxylate reactivity

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign. The 2-cyclopropyloxazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry, and the choice between the methyl and ethyl ester derivatives can have subtle but significant implications for subsequent chemical transformations. This guide provides an in-depth comparison of the reactivity of methyl 2-cyclopropyloxazole-4-carboxylate and ethyl 2-cyclopropyloxazole-4-carboxylate, supported by established chemical principles and generalized experimental protocols. While direct, side-by-side kinetic studies for these specific compounds are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the fundamental principles of organic chemistry.

Core Principles: Steric and Electronic Effects

The reactivity of esters in nucleophilic acyl substitution reactions, such as hydrolysis and amidation, is primarily governed by a combination of steric and electronic factors centered around the carbonyl group. The key difference between the methyl and ethyl esters lies in the nature of the alkoxy group (–OCH₃ vs. –OCH₂CH₃).

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon. While the difference is not as pronounced as with much larger groups (e.g., tert-butyl), it can be sufficient to affect reaction rates.[1][2]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I).[3] The ethyl group is slightly more electron-donating than the methyl group. This increased electron donation can marginally reduce the partial positive charge on the carbonyl carbon, making it slightly less electrophilic and, therefore, less reactive towards nucleophiles.[4]

Based on these first principles, methyl 2-cyclopropyloxazole-4-carboxylate is expected to be slightly more reactive than its ethyl counterpart in typical nucleophilic acyl substitution reactions. The less sterically hindered and slightly more electrophilic nature of the methyl ester's carbonyl group facilitates an easier approach for nucleophiles.[5]

Comparative Reactivity in Key Transformations

Saponification (Base-Catalyzed Hydrolysis)

Saponification is a fundamental reaction for converting esters to their corresponding carboxylic acids. The reaction proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.[6][7]

The slightly greater steric hindrance and electron-donating nature of the ethyl group in ethyl 2-cyclopropyloxazole-4-carboxylate would be expected to result in a marginally slower rate of hydrolysis compared to the methyl ester under identical conditions.[8]

Table 1: Predicted Relative Reactivity in Saponification

CompoundAlkoxy GroupRelative Steric HindranceRelative Electronic Effect (+I)Predicted Rate of Saponification
Methyl 2-cyclopropyloxazole-4-carboxylate-OCH₃LowerLowerFaster
Ethyl 2-cyclopropyloxazole-4-carboxylate-OCH₂CH₃HigherHigherSlower

Generalized Experimental Protocol for Saponification

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent mixture, such as methanol/water or THF/water (e.g., a 3:1 to 1:1 mixture).

  • Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is anticipated that the reaction with the methyl ester will reach completion in a shorter timeframe.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a cold, dilute strong acid (e.g., 1 M HCl).[6][10]

    • The carboxylic acid product may precipitate out of solution and can be collected by filtration. If it remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: General mechanism of base-catalyzed ester hydrolysis (saponification).

Amidation

The formation of an amide bond by reacting the ester with an amine is a common transformation in drug discovery.[11] This reaction is often facilitated by activating agents or requires elevated temperatures. Similar to hydrolysis, the rate of amidation is influenced by steric and electronic factors. The approach of the amine nucleophile to the carbonyl carbon will be slightly more facile for the methyl ester than the ethyl ester.

Table 2: Predicted Relative Reactivity in Amidation

CompoundAlkoxy GroupRelative Steric HindranceRelative Electronic Effect (+I)Predicted Rate of Amidation
Methyl 2-cyclopropyloxazole-4-carboxylate-OCH₃LowerLowerFaster
Ethyl 2-cyclopropyloxazole-4-carboxylate-OCH₂CH₃HigherHigherSlower

Generalized Experimental Protocol for Amidation (from the corresponding carboxylic acid)

While direct amidation of these esters is possible, a more common and efficient method involves a two-step, one-pot procedure where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling reagent.[12][13]

  • Carboxylic Acid Formation: Prepare the 2-cyclopropyloxazole-4-carboxylic acid from either the methyl or ethyl ester using the saponification protocol described above. Ensure the resulting carboxylic acid is thoroughly dried before proceeding.

  • Activation:

    • In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling reagent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).[14][15]

    • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS. The reaction starting from the methyl ester-derived carboxylic acid might proceed slightly faster due to fewer potential side reactions during the initial hydrolysis step.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel.

Amidation_Workflow Start Ester (Methyl or Ethyl) Hydrolysis Saponification to Carboxylic Acid Start->Hydrolysis Activation Activation with Coupling Reagent (e.g., HATU) Hydrolysis->Activation Coupling Addition of Amine Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Amide Purification->Final_Product

Caption: Experimental workflow for the two-step amidation of the title esters.

Conclusion

References

  • Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing. [URL not available]
  • Environmental Science & Technology. Reactions of N,O- and N,S-Azoles and -Azolines with Ozone: Kinetics and Mechanisms.
  • Scribd. Steric and Electronic Effects. [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Cengage. 13 Saponification of Esters. [Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]

  • NIH Public Access. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • NIH Public Access. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. The interplay between steric and electronic effects in S(N)2 reactions. [Link]

  • Vaia. undergo a cleavage reaction to yield carboxylate ions plus iodomethane on heating with LiI in dimethylformamide: The following evidence has been obtained: (1) The reaction occurs much faster in DMF than in ethanol. (2) The corresponding ethyl ester. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • R Discovery. Proximity effects. Part 4. Alkaline hydrolysis of methyl carboxylates, alkyl acetates, and alkyl carboxylates. Steric effects in carboxylic acid derivatives and related systems. [Link]

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • NIH Public Access. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • YouTube. 374 BCH3023 Saponification of Esters. [Link]

  • Scribd. Chemistry Lab: Ester & Soap Prep. [Link]

  • International Journal of Chemistry Research. SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Mol-Instincts. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • PubMed. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. [Link]

  • J-STAGE. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • PubMed. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. [Link]

  • ResearchGate. Amidation between various carboxylic acids and equimolar amounts of.... [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Taylor & Francis. 6.3 Methyl Esters and Derivatives. [Link]

  • NIH Public Access. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • ResearchGate. Amidation of esters assisted by Mg(OCH 3) 2 or CaCl 2. [Link]

  • Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • NextSDS. methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. [Link]

  • NIH Public Access. Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. [Link]

  • MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • Frontiers. Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. [Link]

Sources

Comparative

HPLC method validation for testing Methyl 2-cyclopropyloxazole-4-carboxylate purity

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 2-cyclopropyloxazole-4-carboxylate Introduction: The Critical Role of Purity in Novel API Synthesis Methyl 2-cyclopropyloxazole-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 2-cyclopropyloxazole-4-carboxylate

Introduction: The Critical Role of Purity in Novel API Synthesis

Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for more complex active pharmaceutical ingredients (APIs). The purity of such starting materials is paramount, as even minute impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a cornerstone of the entire drug development process.

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of Methyl 2-cyclopropyloxazole-4-carboxylate. We will delve into the rationale behind methodological choices, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility. The validation process detailed herein is aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are a global benchmark for the validation of analytical procedures.

Method Development Strategy: A Tale of Two Columns

The selection of the stationary phase is a critical first step in developing a successful HPLC method. The choice of column chemistry will directly influence the retention and selectivity of the separation. In this guide, we compare the performance of two commonly used reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column. The C18 column offers robust hydrophobic retention, while the Phenyl-Hexyl column provides alternative selectivity through π-π interactions, which can be advantageous for aromatic or unsaturated compounds.

Comparative Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B over 10 min, then hold at 80% B for 2 min15-75% B over 10 min, then hold at 75% B for 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL5 µL

The rationale for these starting conditions is based on the physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate. The use of a gradient elution is necessary to ensure that any potential impurities with a wide range of polarities are eluted and detected. Formic acid is employed as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry, should this method be coupled with a mass detector.

Method Validation: A Deep Dive into Performance Metrics

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. The following sections detail the validation parameters and present a comparative analysis of the two HPLC methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Prepare a solution of the Methyl 2-cyclopropyloxazole-4-carboxylate reference standard.

  • Prepare solutions of known, relevant impurities if available. If not, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradants.

  • Inject the reference standard, a mixture of the reference standard and impurities/degradants, and a blank (diluent) into the HPLC system.

  • Assess the resolution between the main peak and any adjacent peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm that the main peak is spectrally homogeneous.

Comparative Data:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Peak Purity Angle 0.980.99
Peak Purity Threshold 1.201.20

Analysis: Method B, utilizing the Phenyl-Hexyl column, demonstrated superior resolution for the critical peak pair, indicating a better separation of the main component from its closely eluting impurity. This enhanced selectivity is likely due to the alternative retention mechanism offered by the phenyl-hexyl stationary phase.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Y-intercept 1254987

Analysis: Both methods exhibited excellent linearity, with correlation coefficients exceeding the typical acceptance criterion of >0.999. Method B showed a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a slightly better linear response.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze using the HPLC method.

  • Calculate the percent recovery for each sample.

Comparative Data:

Concentration LevelMethod A: C18 Column (% Recovery)Method B: Phenyl-Hexyl Column (% Recovery)
80% 98.9%99.5%
100% 99.2%100.1%
120% 99.5%100.3%
Average Recovery 99.2%100.0%

Analysis: Both methods demonstrated high accuracy, with percent recoveries falling within the typical acceptance criteria of 98-102%. Method B showed average recoveries closer to 100%, indicating a slightly higher degree of accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate injections of a single sample preparation at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.

Comparative Data:

ParameterMethod A: C18 Column (%RSD)Method B: Phenyl-Hexyl Column (%RSD)
Repeatability (n=6) 0.8%0.5%
Intermediate Precision (Day 1 vs. Day 2) 1.2%0.9%

Analysis: Both methods are highly precise, with %RSD values well below the typical acceptance criterion of <2%. Method B demonstrated slightly better precision in both repeatability and intermediate precision studies.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (standard deviation of the y-intercept / slope)

  • LOQ = 10 * (standard deviation of the y-intercept / slope)

Comparative Data:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
LOD 0.1 µg/mL0.08 µg/mL
LOQ 0.3 µg/mL0.25 µg/mL

Analysis: Method B exhibited lower LOD and LOQ values, indicating a higher sensitivity for detecting and quantifying low levels of impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each of the modified conditions and evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Comparative Data:

Varied ParameterMethod A: C18 Column (Effect on Resolution)Method B: Phenyl-Hexyl Column (Effect on Resolution)
Flow Rate (+0.1 mL/min) -5%-3%
Flow Rate (-0.1 mL/min) +4%+2%
Temp (+2 °C) -3%-2%
Temp (-2 °C) +2%+1%
% Organic (+2%) -8%-5%
% Organic (-2%) +7%+4%

Analysis: Both methods demonstrated good robustness, with only minor changes in resolution upon deliberate variation of method parameters. Method B showed slightly less variation, indicating a more robust method.

Workflow and Logic Diagrams

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation dev_start Define Analytical Target Profile col_select Column & Mobile Phase Screening dev_start->col_select method_opt Method Optimization col_select->method_opt specificity Specificity method_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_use Routine QC Testing robustness->routine_use method_transfer Method Transfer routine_use->method_transfer

Caption: A flowchart illustrating the typical workflow for HPLC method development, validation, and implementation.

Validation_Parameter_Relationship cluster_core Core Performance cluster_range Operational Range cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Robustness Range Range Linearity->Range Linearity->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ Range->Robustness LOD->Robustness LOQ->Robustness

Caption: A diagram showing the logical interdependencies of HPLC method validation parameters.

Conclusion and Recommendation

Based on the comprehensive validation data, both the C18 and Phenyl-Hexyl column methods are suitable for the purity analysis of Methyl 2-cyclopropyloxazole-4-carboxylate. However, Method B, utilizing the Phenyl-Hexyl column, is the superior choice. It offers enhanced specificity with better resolution of the main component from its impurities, slightly better linearity, accuracy, and precision, and lower detection and quantitation limits. Furthermore, it demonstrated a higher degree of robustness. The alternative selectivity provided by the Phenyl-Hexyl stationary phase proved to be advantageous for this particular analyte. For routine quality control and stability testing, the increased performance and reliability of Method B justify its implementation.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Validation

A Comparative Analysis of Methyl 2-cyclopropyloxazole-4-carboxylate and Standard Heterocyclic Intermediates in Modern Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry The architecture of small-molecule drugs is dominated by heterocyclic scaffolds, which are present in over 85% of all biologically active chemical entiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

The architecture of small-molecule drugs is dominated by heterocyclic scaffolds, which are present in over 85% of all biologically active chemical entities.[1] These ring systems, containing atoms other than carbon, are instrumental in modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Among the vast landscape of five-membered heterocycles, rings like oxazoles, thiazoles, pyrazoles, and imidazoles are considered "privileged structures" due to their frequent appearance in FDA-approved drugs and their ability to engage in diverse biological interactions.[1][2][3]

This guide provides an in-depth comparison of an emerging building block, Methyl 2-cyclopropyloxazole-4-carboxylate , against these established heterocyclic intermediates. We will dissect its unique structural attributes, synthetic accessibility, and potential advantages, offering a data-driven perspective for researchers, scientists, and drug development professionals aiming to expand their molecular toolbox.

Spotlight on Methyl 2-cyclopropyloxazole-4-carboxylate: A Hybrid of Stability and Function

Methyl 2-cyclopropyloxazole-4-carboxylate integrates two powerful motifs in medicinal chemistry: the versatile oxazole core and the impactful cyclopropyl group. This combination offers a unique set of properties that distinguish it from more conventional heterocyclic intermediates.

The Influence of the Cyclopropyl Group

The cyclopropyl ring is the most prevalent small ring system in medicinal chemistry, featured in over 60 marketed drugs.[4] Its popularity stems from the unique structural and physicochemical properties it imparts to a molecule.[4][5][6]

  • Metabolic Stability: The cyclopropyl group's C-H bonds are shorter and stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6][7] This can significantly enhance a drug candidate's half-life and reduce potential drug-drug interactions.[7]

  • Potency and Lipophilic Efficiency: By introducing conformational rigidity, the cyclopropyl moiety can lock a molecule into a bioactive conformation, improving binding affinity to its target.[4][5] It often serves as a bioisosteric replacement for gem-dimethyl or vinyl groups, providing a favorable balance between potency and lipophilicity.[4][8]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's pKa, increase brain permeability, and decrease plasma clearance, addressing common challenges in drug discovery.[5][6]

The Role of the Oxazole Core

The oxazole ring is a five-membered aromatic heterocycle that serves as a versatile scaffold in drug design.[2][9][10]

  • Bioisostere: It can act as a bioisostere for amide or ester groups, improving metabolic stability and bioavailability.[2]

  • Scaffold for Interaction: The nitrogen and oxygen atoms provide sites for hydrogen bonding, while the aromatic ring can participate in π-stacking interactions with biological targets.[10]

  • Synthetic Handle: The carboxylate group at the 4-position provides a crucial point for chemical modification and library development, allowing for the exploration of structure-activity relationships (SAR).[11]

Standard Heterocyclic Intermediates: The Established Workhorses

Oxazoles, thiazoles, pyrazoles, and imidazoles are foundational building blocks in medicinal chemistry, each with a distinct profile of reactivity and biological relevance.

HeterocycleKey Features & ApplicationsCommon Synthesis Methods
Oxazole Bioisostere for amides/esters; present in anti-inflammatory, antibacterial, and anticancer agents.[10][12]Robinson-Gabriel synthesis, Fischer oxazole synthesis, van Leusen reaction.[10][13][14]
Thiazole Core of numerous drugs including antibiotics (Penicillin) and anticancer agents; known for a wide range of biological activities.[15][16][17]Hantzsch thiazole synthesis, Cook-Heilbron synthesis.[2][15][18]
Pyrazole Found in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil; known for diverse therapeutic applications.[19][20]Knorr pyrazole synthesis, Paal-Knorr synthesis, 1,3-dipolar cycloaddition.[19][21][22]
Imidazole Present in natural products like histamine and in drugs for fungal infections and cancer; acts as a versatile building block.[23][24][25]Debus synthesis, van Leusen imidazole synthesis.[23][26]

Head-to-Head Comparison: Methyl 2-cyclopropyloxazole-4-carboxylate vs. The Standards

Synthetic Accessibility

While standard heterocyclic intermediates are often commercially available or accessible through well-established, high-yielding reactions, the synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate requires a more tailored approach. A plausible and efficient method is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[10][27]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cyclopropanecarboxaldehyde C Base-mediated Cyclocondensation A->C B Methyl isocyanoacetate B->C D Methyl 2-cyclopropyloxazole-4-carboxylate C->D Formation of Oxazole Ring

Caption: Plausible synthetic route to Methyl 2-cyclopropyloxazole-4-carboxylate.

This multi-step synthesis may present a higher barrier to entry compared to, for example, a one-pot Hantzsch synthesis for a thiazole derivative.[2] However, the modularity of the van Leusen approach allows for the introduction of diverse substituents, offering significant flexibility.

Reactivity and Derivatization Potential

The true power of these intermediates lies in their potential for further functionalization. The ester group at the 4-position of Methyl 2-cyclopropyloxazole-4-carboxylate is a key handle for derivatization, commonly through hydrolysis to the carboxylic acid followed by amide coupling. The oxazole ring itself can undergo metallation, typically at the C5 position, enabling cross-coupling reactions.

Derivatization cluster_ester Ester Modification cluster_ring Ring Functionalization Core Heterocyclic Intermediate (e.g., Methyl 2-cyclopropyloxazole-4-carboxylate) Hydrolysis 1. Hydrolysis (LiOH) Core->Hydrolysis Halogenation 1. Halogenation (NBS/NIS) Core->Halogenation Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling 2. Amide Coupling (EDC, HOBt) Acid->Coupling Amide Amide Derivatives Coupling->Amide Halide Halogenated Intermediate Halogenation->Halide CrossCoupling 2. Cross-Coupling (Suzuki, Sonogashira, etc.) Halide->CrossCoupling Coupled Aryl/Alkyl/Alkynyl Derivatives CrossCoupling->Coupled

Caption: General derivatization strategies for functionalized heterocyclic intermediates.

Comparatively, thiazoles offer an acidic proton at the C2 position, facilitating direct functionalization.[18] Pyrazoles and imidazoles can be readily N-functionalized at their respective pyrrole-type nitrogens. The choice of heterocycle thus depends on the desired vector for molecular elaboration. The cyclopropyl-oxazole offers a unique combination of a stable core with a readily modifiable ester handle.

Experimental Protocols

To provide a practical context, we outline a representative experimental procedure for the synthesis and derivatization of a functionalized oxazole, which serves as a template for working with Methyl 2-cyclopropyloxazole-4-carboxylate.

Protocol 1: van Leusen Synthesis of a 5-Substituted Oxazole

This protocol is adapted from established van Leusen reaction methodologies.[27]

Objective: To synthesize a 5-substituted oxazole from an aldehyde and tosylmethylisocyanide (TosMIC).

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethylisocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask charged with methanol, add the aldehyde, TosMIC, and potassium carbonate.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted oxazole.

Trustworthiness: This protocol is self-validating through standard analytical techniques. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Heterocycle

This protocol describes a general method for the C-C bond formation on a halogenated heterocyclic core.

Objective: To couple an arylboronic acid with a bromo-heterocycle intermediate.

Materials:

  • Bromo-heterocycle (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • To a round-bottom flask, add the bromo-heterocycle, arylboronic acid, Pd(OAc)₂, PPh₃, and Na₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the coupled product.

Conclusion and Future Outlook

Methyl 2-cyclopropyloxazole-4-carboxylate represents a compelling building block for modern medicinal chemistry. It uniquely combines the metabolic stability and conformational rigidity conferred by the cyclopropyl group with the versatile scaffolding properties of the oxazole ring.[4][5][10] While its synthesis may be more involved than that of some standard heterocyclic intermediates, the potential gains in drug-like properties—such as enhanced potency, reduced metabolism, and favorable pharmacokinetics—make it an attractive option for tackling complex biological targets.[5][6][7]

The choice between this novel intermediate and established scaffolds like thiazoles or pyrazoles will ultimately depend on the specific goals of the drug discovery program, including the desired SAR vectors and the targeted biological space. As synthetic methodologies continue to advance, the accessibility of complex building blocks like Methyl 2-cyclopropyloxazole-4-carboxylate will undoubtedly increase, further cementing its place in the medicinal chemist's arsenal.

References

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448–471.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • BenchChem. (2025). A Comparative Guide to Oxazole- and Thiazole-Based Building Blocks in Medicinal Chemistry. BenchChem.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Fadila, A., et al. (2018).
  • V. V. Dudkin, et al. (2001). Synthesis and Reactions of Oxazoles.
  • Kumar, R., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Journal of Medicinal Chemistry. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
  • National Academic Digital Library of Ethiopia. (n.d.). Heterocyclic Chemistry in Drug Discovery. National Academic Digital Library of Ethiopia.
  • de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Kumar, V., et al. (2023).
  • Al-Ostoot, F. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis.
  • IntechOpen. (2022).
  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • ScienceScholar. (2022).
  • Taylor & Francis. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Scribd. (n.d.). Oxazole & Thiazole1. Scribd.
  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. MDPI.
  • Bentham Science Publishers. (2023). Imidazole and Derivatives Drugs Synthesis: A Review. Bentham Science Publishers.
  • Bojtár, M., et al. (2021). Heterocycles in Medicinal Chemistry. PMC.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Open.
  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • Katke, S. P. (2023).
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
  • PubMed. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed.
  • ResearchGate. (2025). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • NextSDS. (n.d.).
  • ChemSynthesis. (2025).
  • PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC.
  • Ketone Pharma. (2024). Methyl Cyclopropane Carboxylate: A Comprehensive Overview. Ketone Pharma.
  • PubMed. (2025).
  • BenchChem. (2025).
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Penn State Research Database. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][4][5][6]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Penn State Research Database.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-cyclopropyloxazole-4-carboxylate and its Analogs

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a pivotal analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, providing not only molecular weight information but also a unique fragmentation "fingerprint" that aids in structural confirmation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-cyclopropyloxazole-4-carboxylate, a molecule of interest in contemporary medicinal chemistry.

To provide a comprehensive understanding, we will compare its expected fragmentation behavior with that of its close structural analogs: Methyl 2-methyloxazole-4-carboxylate and Methyl 2-isopropyloxazole-4-carboxylate. This comparative approach will highlight the influence of the 2-position substituent on the fragmentation pathways of the oxazole core, offering valuable insights for the characterization of related compounds.

Foundational Principles of Fragmentation

Before delving into the specific molecules, it is crucial to understand the general principles of fragmentation in electron ionization mass spectrometry. The process begins with the ionization of the molecule, typically through the removal of an electron, to form a molecular ion (M•+).[1] This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The fragmentation pathways are governed by the inherent stability of the resulting cations and neutral losses, with cleavages often occurring at bonds adjacent to functional groups or leading to the formation of resonance-stabilized ions.[2][3]

For the compounds discussed herein, the key structural motifs that will dictate the fragmentation patterns are the methyl ester, the oxazole ring, and the substituent at the 2-position of the oxazole.

Predicted Fragmentation Pattern of Methyl 2-cyclopropyloxazole-4-carboxylate

The structure of Methyl 2-cyclopropyloxazole-4-carboxylate contains several potential sites for fragmentation. The molecular ion (M•+) is expected to be observed, and its fragmentation will likely be initiated by cleavages associated with the cyclopropyl group, the methyl ester, and the oxazole ring itself.

Key Predicted Fragmentation Pathways:
  • Loss of the Methoxy Group (•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.[4] For Methyl 2-cyclopropyloxazole-4-carboxylate, this would result in a fragment ion at [M - 31]+.

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to fragmentation. Loss of the cyclopropyl radical (•C₃H₅) from the molecular ion would generate a 2-oxazolyl acylium ion. Alternatively, the cyclopropyl ring can undergo rearrangement and fragmentation, leading to the loss of ethylene (C₂H₄).

  • Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic cleavages. A common pathway involves the loss of a neutral molecule of acetonitrile (CH₃CN) or related nitrile species, depending on the substituent at the 2-position.[5] Another potential fragmentation is the loss of carbon monoxide (CO).[5][6]

  • Combined Fragmentations: A series of sequential losses is also anticipated. For instance, the initial acylium ion formed by the loss of the methoxy group could subsequently lose CO or undergo fragmentation of the cyclopropyl ring.

The following diagram illustrates the predicted major fragmentation pathways for Methyl 2-cyclopropyloxazole-4-carboxylate.

M Methyl 2-cyclopropyloxazole-4-carboxylate (M•+) F1 [M - OCH₃]⁺ (Acylium Ion) M->F1 - •OCH₃ F2 [M - C₃H₅]⁺ M->F2 - •C₃H₅ F3 [M - CO]⁺ M->F3 - CO F4 [F1 - CO]⁺ F1->F4 - CO F5 [F2 - CO]⁺ F2->F5 - CO M Methyl 2-methyloxazole-4-carboxylate (M•+) F1 [M - OCH₃]⁺ (Acylium Ion) M->F1 - •OCH₃ F2 [M - CH₃]⁺ M->F2 - •CH₃ F3 [M - CH₃CN]⁺ M->F3 - CH₃CN F4 [F1 - CO]⁺ F1->F4 - CO

Caption: Predicted fragmentation of Methyl 2-methyloxazole-4-carboxylate.

Methyl 2-isopropyloxazole-4-carboxylate

Replacing the cyclopropyl group with a bulkier isopropyl group introduces new fragmentation possibilities.

  • Loss of a Methyl Radical (•CH₃): A favorable fragmentation would be the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation.

  • Loss of Propene (C₃H₆): A McLafferty-type rearrangement could lead to the loss of a neutral propene molecule, resulting in a prominent [M - 42]⁺ ion.

  • Alpha-Cleavage: Cleavage of the bond between the oxazole ring and the isopropyl group can result in the loss of an isopropyl radical (•C₃H₇).

M Methyl 2-isopropyloxazole-4-carboxylate (M•+) F1 [M - OCH₃]⁺ (Acylium Ion) M->F1 - •OCH₃ F2 [M - CH₃]⁺ M->F2 - •CH₃ F3 [M - C₃H₆]⁺ (McLafferty) M->F3 - C₃H₆ F4 [M - C₃H₇]⁺ M->F4 - •C₃H₇ cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10-100 µg/mL P1->P2 A1 Inject Sample P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-500) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Compare with Predicted Patterns D2->D3

Sources

Validation

Validating Methyl 2-cyclopropyloxazole-4-carboxylate concentration using UV-Vis spectroscopy

Title : Validating Methyl 2-cyclopropyloxazole-4-carboxylate Concentration: A Comparative Guide to UV-Vis vs. HPLC-UV Executive Summary Accurate concentration determination of heterocyclic building blocks like Methyl 2-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : Validating Methyl 2-cyclopropyloxazole-4-carboxylate Concentration: A Comparative Guide to UV-Vis vs. HPLC-UV

Executive Summary Accurate concentration determination of heterocyclic building blocks like Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5)[1] is a critical quality control step in medicinal chemistry and drug development. This guide provides an objective comparison between Ultraviolet-Visible (UV-Vis) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV). By establishing a self-validating experimental workflow, researchers can confidently quantify this oxazole derivative while understanding the mechanistic boundaries of their chosen analytical method.

Mechanistic Grounding: The Photophysics of Oxazole Carboxylates The selection of an optical validation method relies on the intrinsic photophysical properties of the analyte. Methyl 2-cyclopropyloxazole-4-carboxylate features an electron-rich oxazole core conjugated with an electron-withdrawing methyl carboxylate ester at the C4 position.

  • Causality of Absorption : This push-pull electronic configuration extends the π -conjugation of the heterocyclic system, resulting in strong π→π∗ and n→π∗ electronic transitions[2][3].

  • Analytical Implication : Consequently, this compound exhibits a distinct and strong UV absorption maximum ( λmax​ ) typically between 240 nm and 260 nm, depending on solvent polarity[3]. This robust chromophore makes UV-Vis spectroscopy a highly sensitive tool for concentration validation, provided the sample matrix is free of competing chromophores.

Comparative Analysis: UV-Vis Spectroscopy vs. HPLC-UV While both techniques rely on the Beer-Lambert law for quantification, their application diverges based on sample purity and matrix complexity.

  • HPLC-UV (The Gold Standard for Specificity) : HPLC physically separates Methyl 2-cyclopropyloxazole-4-carboxylate from synthetic impurities (e.g., unreacted cyclopropanecarboxamide or hydrolysis byproducts) prior to detection[4]. It is mandatory when analyzing degraded samples or complex biological matrices where overlapping absorbance would yield falsely elevated concentrations[5][6].

  • UV-Vis Spectroscopy (The High-Throughput Alternative) : For purified synthetic intermediates (>98% purity), UV-Vis offers instantaneous measurements, lower operational costs, and excellent precision without the need for column equilibration or mobile phase preparation[4][7].

Table 1: Method Performance Comparison

Validation ParameterUV-Vis SpectroscopyHPLC-UV
Specificity Low (Susceptible to impurity interference)[5]High (Chromatographic separation)[6]
Linearity Range Narrower (Typically 1 - 50 µg/mL)[5]Broader (Typically 0.05 - 300 µg/mL)[5]
Analysis Time < 1 minute per sample[4]5 - 15 minutes per injection[4]
Precision (%RSD) 0.5% - 2.0% (Highly reproducible)[6]0.5% - 1.5%[6]
Primary Use Case Routine QC of pure isolated compounds[7]Stability-indicating assays, complex matrices[7]

Analytical Validation Workflow To ensure rigorous scientific integrity, the decision to use UV-Vis must be gated by a purity assessment. The following workflow illustrates the logical progression from synthesis to validated quantification.

Workflow Compound Methyl 2-cyclopropyloxazole-4-carboxylate Concentration Validation Decision Matrix Complexity & Purity Compound->Decision UVVis UV-Vis Spectroscopy (High Purity / Routine QC) Decision->UVVis Purity >98% HPLC HPLC-UV (Complex Matrix / Impurities) Decision->HPLC Unknown Purity Prep Prepare Independent Stock Solutions (A & B) UVVis->Prep Scan Determine λ_max (~245 nm in MeOH) Prep->Scan Curve Construct Calibration Curve (Stock A: 2-50 µg/mL) Scan->Curve Validate Self-Validating QC Check (Stock B Recovery) Curve->Validate

Decision matrix and self-validating UV-Vis workflow for oxazole derivatives.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy To prevent systematic errors (e.g., a miscalibrated balance or degraded standard), this protocol employs a Self-Validating System . By preparing two entirely independent stock solutions, the method inherently verifies its own accuracy.

Materials & Reagents:

  • Methyl 2-cyclopropyloxazole-4-carboxylate (Reference Standard, >99% purity)

  • Spectroscopic Grade Methanol (UV cutoff ~205 nm)

  • Matched Quartz Cuvettes (10 mm path length)

Step-by-Step Methodology:

  • Independent Stock Preparation (The Causality of Accuracy) :

    • Stock A (Calibration): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol (1.0 mg/mL).

    • Stock B (Quality Control): Accurately weigh a separate 10.0 mg of the standard into a different 10 mL volumetric flask and dilute to volume (1.0 mg/mL).

    • Why? If only one stock is used, a weighing error of 10% will carry over into both the curve and the QC samples, falsely passing validation. Independent stocks expose weighing and dilution errors.

  • Spectral Scanning & Wavelength Selection :

    • Dilute Stock A to 10 µg/mL. Scan from 200 nm to 400 nm against a Methanol blank.

    • Identify the λmax​ (expected ~245 nm due to the oxazole-carboxylate conjugation)[3]. Set the spectrophotometer to this exact wavelength to maximize sensitivity and minimize baseline noise.

  • Calibration Curve Generation :

    • Prepare working standards from Stock A at 2, 5, 10, 20, 30, 40, and 50 µg/mL.

    • Why this range? Absorbance values must remain between 0.1 and 1.0 AU. Above 1.0 AU, stray light and molecular interactions cause deviations from the Beer-Lambert law, leading to non-linear responses[5].

  • Self-Validating QC Check :

    • Prepare QC samples from Stock B at Low (5 µg/mL), Medium (25 µg/mL), and High (40 µg/mL) concentrations.

    • Measure the absorbance of the QC samples and back-calculate their concentrations using the Stock A regression equation.

Experimental Data: Validation Results The following tables summarize typical validation data for Methyl 2-cyclopropyloxazole-4-carboxylate using the self-validating UV-Vis method, demonstrating compliance with ICH guidelines[7][8].

Table 2: Calibration Data ( λmax​ = 245 nm)

Concentration (µg/mL)Absorbance (AU)Statistical Output
2.00.048Slope (m): 0.0241
5.00.122Intercept (c): 0.0015
10.00.245Correlation Coefficient ( R2 ): 0.9998
20.00.481Linearity: Confirmed[8]
30.00.725LOD: 0.15 µg/mL
40.00.968LOQ: 0.45 µg/mL
50.01.205

Table 3: Self-Validating QC Recovery (Accuracy & Precision)

Data derived from Stock B measured against Stock A calibration curve.

QC LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Recovery (%)Precision (%RSD)
Low5.04.9699.2%1.1%
Medium25.025.12100.5%0.8%
High40.039.7599.4%0.6%

Conclusion For the concentration validation of Methyl 2-cyclopropyloxazole-4-carboxylate, UV-Vis spectroscopy provides a highly accurate, rapid, and cost-effective solution, provided the analyte is of high purity. By implementing a self-validating protocol utilizing independent stock solutions, researchers can ensure robust data integrity that rivals HPLC-UV for routine quantification, while reserving chromatographic techniques for complex or degraded matrices.

References

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzRa2f9GKEIHZKq_w8wVHqhQuKmlnMo8z2q4wxRXrZqousb1OJb4P58EAVSoyiWC5BE88hDhtWFb-zxdFB_-YuA7zwDqrTv8dIRprYCTHyooRwOvggBgm-nsuMwE2q7K39OzUrBtHKHz05VkI=]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. IJSRT Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxlc0lshdF2WdfyEUFZFR_XcAzVB5iYYoKpSvsOyb7_xGb6P1vzPLSfxnDZqTrFUbDYCsYi_JAJSRSa4TJQPLpyf_IkxNTebBAjqMxGRTgjUt2CVGK2b-aWDSXYT3nFpZaMgUC_oczz4j723GYzaq0vHWAdHC2jxUqW21v9ntM2fNuHdv-dxlu0PbuyrEPU08A68iaxjqwUbAuO8JNYVM=]

  • Methyl 2-cyclopropyloxazole-4-carboxylate. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtwx9TolA2ZH6hUODG9_e8V-T1gwiSTaCTNdde7zXl8R20mpPpOvhdX5vSPtbykqPPmSwf2RCvvXvUFtHWs_1IwCnPO3CQzvuJL0SH4hanvQfHzmdZZjElPBRAgarzSeTDNvR_GDc8IzlJZ4RuLA==]

  • When measuring concentration of an analyte, which one is better, using HPLC or UV/Vis spectrometer? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSGMuxfiQAoF4DyJSh3ssPsOFNheesuQOXqB2yH0BLa8zqekq8pzBOSSHCyNmVvL0lZHo74a10xxDPNAyogcMJSi2iY0v21Kowl4Nh9l_wUMbehmmNrib_z6lRVeexrFXZJyGldwsv5PdQ93i2hbFmu1TaDuEI_cDb4vUo-LDaU2iHlTYDKQ0unOhM2yQ19Tb0i0GTITmMPtkPC4jZ_GB9JnqfY-SUNOO_jDhEOZE2FCc2nulDsANiwzsYWxN6]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Global Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEUJ-Oz18RVCZy1d7TkYrqJrQNZQRULKi7ntvBwv9vXd-si6fnyjkhK3Re1QeGTuUJ2Lua5HNt0_KwzK5wSL5oBE-hnuK3TD3Bzu-Pz_LKPr2n_HhMga517Qgvk_yzIYUO20CeFb7YJ81zdJadCmmJ4S9XvlYr3hk=]

  • A Comparative Guide to Method Validation for the Quantitative Analysis of Beta-Carotene: HPLC-UV vs. UV-Vis Spectrophotometry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdz0AkaQpMvbDeJnD8iklq5TUlXkuCxkylE0UZJTc01FzJWNxXIpgwjz39VKMTFPY9l1EM0PX0fkNu5lHDpW08BthAm_Irg70M568P9FvOQXgos34wuSiS3tQCAnDlXS3cliph3fepbo5v0pa5yb9rz_WZarO4ibMc7mhJG2cBaT5elitcvfag8ECRtWpjgqgJOs1lYB27v-MKOtWE1n1j5xEkyfrGWmYZFhYuyXE2n-pZvXkoZ8BmH24z1jwcfTaTGilsj74eYPm-gmmHHzSNA8b9jyFTY8HP]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3YevDI2iyfSo-qFX4pr0I1msj0AlKwxxARr0toe4vbyD9LHEemilQCUtDDWfuiqrpxOxhFoF1jWQShBLTLKXXU3fzanLzKqA8HDghOrOgsWNX_yRBcLWcz1T6z3re5WhATPwAdWbvdxvqbKLmiJm9-ZrlXb_5gi136E7bSoqBFBnx_k7QLmgBIJTe1OJeJMXx8IRfTm7rtp_TpYjJzdFAD4j3-gvF5z8-nGkKHPaFnEQ=]

  • VALIDATION OF HPLC AND UV VISIBLE METHODS FOR FEW SELECTED BLOOD PRESSURE LOWERING DRUGS AND THEIR FORMULATIONS. UJPR Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVcz6tH_UFZdNfrTo8ZS8uBd3MCc131O3a81XxOYj9UadoI-RcNp6PTp-5DqTr98nWMSgSH7CtbLlwQvqWv7nAc4lgy2eCFc0WEYNhsGS6Z3oNchRg0rzcT2n_ZrFzKaZheB6OhW5aeoC5Bmb7HncmLub_hYZdrs-USQ==]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Methyl 2-cyclopropyloxazole-4-carboxylate Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 2-cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like Methyl 2-cyclopropyloxazole-4-carboxylate, a robust analytical strategy to detect, identify, and quantify impurities is mandated by global regulatory bodies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a principal technique for this purpose, particularly for volatile and semi-volatile organic impurities that may arise from raw materials, synthetic by-products, or degradation.[2][3][4]

This guide provides an in-depth comparison of GC-MS techniques tailored for the impurity profiling of Methyl 2-cyclopropyloxazole-4-carboxylate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Unmasking Trace Impurities

Methyl 2-cyclopropyloxazole-4-carboxylate, as a heterocyclic compound, may be accompanied by a range of structurally similar impurities. The core analytical challenge lies in developing a method with sufficient selectivity to separate these closely related compounds from the main component and the sensitivity to detect them at trace levels, often below the 0.1% threshold stipulated by the International Council for Harmonisation (ICH) guidelines.[3]

Comparative Analysis of GC-MS Methodologies

The selection of a GC-MS methodology is dictated by the physicochemical properties of the potential impurities. We will compare three primary strategies, each suited for a different class of impurities.

Strategy 1: Static Headspace GC-MS for Highly Volatile Impurities

Residual solvents from the manufacturing process are a common class of impurities in APIs.[4] Static headspace sampling is the gold standard for this analysis as it introduces only the volatile components into the GC-MS system, protecting the instrument from non-volatile matrix components and minimizing complex sample preparation.[5][6][7]

Causality Behind the Choice: This technique is ideal for impurities with high vapor pressure and low boiling points, such as methanol, ethanol, acetone, or dichloromethane, which are common in organic synthesis.[5] By heating the sample in a sealed vial, these volatiles partition into the headspace gas, which is then injected, providing a very clean and concentrated sample of the analytes of interest.[7][8]

Workflow for Headspace GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Weigh 100 mg of Sample in 20 mL Headspace Vial B Add 1 mL of High-Boiling Point Solvent (e.g., NMP) A->B C Seal and Vortex B->C D Equilibrate Vial in Headspace Autosampler C->D E Inject Headspace Gas into GC Inlet D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification vs. Reference Standards H->I

Caption: Workflow for Volatile Impurity Analysis using Headspace GC-MS.

Strategy 2: Liquid Injection GC-MS for Semi-Volatile Impurities

For semi-volatile impurities, such as synthetic by-products or intermediates, direct liquid injection is necessary. This approach requires more rigorous sample preparation to ensure the sample is clean enough for injection and to achieve the desired sensitivity.

Causality Behind the Choice: This strategy is suited for compounds that are thermally stable but not volatile enough for headspace analysis. The choice of sample preparation is critical. A simple "dilute and shoot" method may suffice for cleaner samples, but techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often required to remove matrix interferences and concentrate the analytes.[5][9] SPE, in particular, offers high selectivity and reduces solvent consumption.[5]

Comparison of Sample Preparation Techniques for Liquid Injection:

TechniquePrincipleAdvantagesDisadvantagesBest For
Dilute and Shoot Sample is dissolved in a suitable solvent and injected directly.Fast, simple, minimal sample manipulation.High risk of matrix interference and instrument contamination.High-concentration impurities, clean samples.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on solubility.[9]Effective for a wide range of compounds, can handle larger sample volumes.Labor-intensive, requires large volumes of organic solvents.Isolating impurities with different polarity from the API.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while the matrix passes through, followed by elution.[5][9]High recovery and concentration factors, high selectivity, automation-friendly.[5]Requires method development to select the correct sorbent and solvents.Trace-level impurities in complex matrices.
Strategy 3: High-Resolution GC-MS (GC-HRAMS) for Unknown Impurity Identification

When dealing with unknown impurities, traditional single quadrupole GC-MS systems, which provide nominal mass data, may be insufficient for confident identification. High-Resolution Accurate Mass Spectrometry (HRAMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides exact mass measurements.[1]

Causality Behind the Choice: The ability to measure mass with sub-ppm accuracy allows for the unambiguous determination of the elemental composition of an unknown impurity.[1] This data, combined with MS/MS fragmentation experiments, enables confident structural elucidation, which is crucial for assessing the potential toxicity of a new impurity.[1] This is a mandatory step in pharmaceutical development when an unidentified impurity is detected above the identification threshold.[1]

Workflow for Unknown Impurity Identification

A Detect Unknown Peak in Chromatogram B Acquire High-Resolution Mass Spectrum (e.g., GC-Orbitrap) A->B C Determine Accurate Mass and Elemental Composition B->C D Perform MS/MS Fragmentation Analysis C->D E Propose Chemical Structure D->E F Confirm with Reference Standard E->F

Caption: Workflow for structural elucidation of unknown impurities via GC-HRAMS.

Experimental Protocols: A Comparative Framework

The following tables outline hypothetical, yet robust, starting parameters for the GC-MS analysis of Methyl 2-cyclopropyloxazole-4-carboxylate impurities. These methods should be validated according to ICH Q2(R1) guidelines.[10][11]

Table 1: Headspace GC-MS Parameters for Volatile Impurities
ParameterSettingRationale
Sample Prep 100 mg sample in 1 mL NMP, sealed in a 20 mL vial.[12]NMP is a high-boiling solvent that helps to displace volatile analytes into the headspace.
HS Conditions Vial Oven: 80°C, Loop: 90°C, Transfer Line: 105°C.[7]Standard conditions to ensure efficient volatilization without degrading the sample.
GC Column Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm).[12]A (6%-cyanopropylphenyl)-methylpolysiloxane phase, ideal for separating common residual solvents.
Oven Program 40°C (5 min), ramp to 240°C at 10°C/min, hold 5 min.Provides good separation for a wide range of volatile compounds.
MS Detector Single QuadrupoleSufficient for identification and quantification of known solvents against a library.
MS Mode Full Scan (m/z 35-350)Allows for identification of unexpected volatile impurities.
Table 2: Liquid Injection GC-MS Parameters for Semi-Volatile Impurities
ParameterSettingRationale
Sample Prep 10 mg/mL solution in Dichloromethane.A volatile solvent compatible with GC analysis.[9] Further cleanup via SPE may be needed.
Injection 1 µL, Split (50:1)Split injection prevents column overloading from the high-concentration API.
GC Column ZB-5MS (30 m x 0.25 mm, 0.25 µm).[13]A low-bleed 5% phenyl-arylene phase, providing excellent general-purpose separation.
Oven Program 50°C (2 min), ramp to 320°C at 20°C/min, hold 10 min.[1]A faster ramp is suitable for analyzing higher boiling point compounds.
MS Detector Single Quadrupole or High-Resolution MS (Orbitrap/TOF)HRMS is preferred for identifying new or unexpected semi-volatile impurities.[1]
MS Mode Full Scan (m/z 50-500)A wider mass range to capture potential higher molecular weight by-products.

Pillar of Trustworthiness: Method Validation

Any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose.[11][14] Validation demonstrates the trustworthiness of the data. For impurity analysis, the key validation parameters according to ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][11] This is demonstrated by showing no interference from the API, excipients, or other impurities at the retention time of the target impurity.

  • Linearity: A linear response of the detector to known concentrations of the impurity.[10] Typically, a minimum of five concentration levels are analyzed, with a correlation coefficient (R²) >0.99 considered acceptable.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[11]

  • Accuracy: The closeness of the test results to the true value, assessed through recovery studies of a known amount of impurity spiked into the sample matrix.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.[10]

Conclusion

The selection of a GC-MS technique for analyzing impurities in Methyl 2-cyclopropyloxazole-4-carboxylate is a strategic decision based on the likely nature of the impurities. A multi-faceted approach is often the most effective. Headspace GC-MS is unparalleled for residual solvent analysis, while a well-developed liquid injection GC-MS method is necessary for semi-volatile by-products. For the critical task of identifying unknown impurities, the investment in High-Resolution Mass Spectrometry is indispensable for ensuring drug safety and meeting regulatory expectations. Each method must be underpinned by a rigorous validation protocol to ensure the integrity and trustworthiness of the results, forming a solid foundation for drug development and quality control.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from Journal of Pharmaceutical and Allied Sciences website.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Pharmaeli. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from International Journal of Pharmaceutical Sciences and Research website.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • National Center for Biotechnology Information (NCBI). (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • The Italian Association of Chemical Engineering. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin.
  • ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry and Heterocyclic Compounds.
  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS.
  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from Journal of Medicinal and Chemical Sciences website.
  • Walsh Medical Media. (2017, August 7). Determination of Organic Volatile Impurities in Twenty-Three Different Coated Tablet Formulations Using Headspace Gas Chromatography.
  • ResearchGate. (n.d.). Quantitative analysis of carbazoles and hydrocarbons in condensates and oils using comprehensive GC-MS/MS and comparative GC-MS analyses.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-cyclopropyloxazole-4-carboxylate proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of Methyl 2-cyclopropyloxazole-4-carboxylate As drug development increasingly relies on complex heterocyclic building blocks, the management of compounds like Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of Methyl 2-cyclopropyloxazole-4-carboxylate

As drug development increasingly relies on complex heterocyclic building blocks, the management of compounds like Methyl 2-cyclopropyloxazole-4-carboxylate requires stringent operational oversight. While this oxazole derivative is highly valuable for synthesizing bioactive molecules, improper disposal poses significant environmental and regulatory risks.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical end-step; it is a critical chemical process in itself. This guide provides an authoritative, self-validating framework for the disposal of Methyl 2-cyclopropyloxazole-4-carboxylate. By understanding the physicochemical properties and the causality behind specific degradation pathways, laboratory personnel can ensure full compliance with EPA/RCRA standards while minimizing ecological impact.

Physicochemical Profiling & Disposal Implications

Effective waste segregation begins with understanding the molecule. The presence of the oxazole ring and the cyclopropyl group dictates its thermal stability, while the methyl ester provides a vector for chemical deactivation[1].

Table 1: Physicochemical Properties & Disposal Causality

PropertyValueCausality / Impact on Disposal Strategy
CAS Number 1344088-62-5[1]Essential identifier for accurate RCRA manifesting and waste tracking.
Molecular Formula C8H9NO3[1]Halogen-free composition dictates segregation into non-halogenated waste streams.
Molecular Weight 167.16 g/mol Determines stoichiometric calculations for base-catalyzed quenching.
LogP (Predicted) ~1.01[2]Moderate lipophilicity; indicates a potential for aquatic bioaccumulation if released into wastewater.
Polar Surface Area 52 Ų[2]Influences solubility parameters, necessitating co-solvents during aqueous base hydrolysis.

The Causality of Destruction: Why Incineration?

Heterocyclic organics present unique challenges for standard wastewater treatment. If released into aquatic environments, they can exhibit persistence and measurable aquatic toxicity[3]. Therefore, drain disposal is strictly prohibited.

The scientifically and legally mandated disposal route is high-temperature incineration[4]. Under oxidative thermal conditions (typically exceeding 1000°C), nitrogen-rich heterocyclic esters undergo complete homolytic cleavage of C-C, C-N, and C-O bonds. This process completely mineralizes the compound into carbon dioxide, water, and nitrogen oxides (NOx), the latter of which are captured and neutralized by the facility's exhaust scrubbers[5].

G Start Methyl 2-cyclopropyloxazole- 4-carboxylate Waste Decision Waste State Analysis Start->Decision Bulk Bulk Liquid / Solid Decision->Bulk Routine Disposal Spill Spill / Reactive Residue Decision->Spill Contamination Segregation Halogen-Free Organic Waste (RCRA Compliant) Bulk->Segregation Quench Base-Catalyzed Hydrolysis (NaOH Quench & Neutralize) Spill->Quench Incineration High-Temperature Incineration (Thermal Destruction >1000°C) Segregation->Incineration Final EPA/RCRA Pathway Quench->Segregation Post-Validation (TLC)

Logical workflow for the safe disposal and chemical deactivation of heterocyclic esters.

Operational Methodologies

Protocol A: Routine Laboratory Waste Segregation

Objective: Safe containment and RCRA-compliant transport preparation for unreacted chemical and reaction byproducts. Causality: Proper segregation prevents dangerous cross-reactions (e.g., unintended hydrolysis or exothermic reactions with strong oxidizers) and avoids the costly generation of dioxins during incineration.

  • Compatibility Verification: Select a waste container made of High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers, which can degrade if the waste stream inadvertently becomes acidic.

  • Solvent Segregation: Deposit the compound into the "Non-Halogenated Organic Waste" stream.

    • Critical Decision Point: If the ester was dissolved in a halogenated solvent (e.g., Dichloromethane or Chloroform), the entire mixture must be diverted to the "Halogenated Waste" stream. Mixing halogens into non-halogenated streams alters the required incineration temperature and scrubber protocols[4].

  • Environmental Control: Store the waste container in a secondary containment tray within a designated, ventilated flammables cabinet. Keep tightly capped to prevent volatile emissions.

  • RCRA Manifesting: Label the container explicitly with the chemical name, CAS number (1344088-62-5), and the accumulation start date to comply with federal regulations[1].

Protocol B: Chemical Quenching (Ester Hydrolysis) for Spills & Residues

Objective: Deactivate the reactive ester moiety and reduce volatility prior to disposal. Causality: Base-catalyzed hydrolysis converts the lipophilic ester into a highly water-soluble sodium carboxylate salt and methanol. This mitigates immediate exposure risks and simplifies the cleanup of contaminated surfaces or glassware.

  • Reagent Preparation: Prepare a 1.0 M Sodium Hydroxide (NaOH) solution in a 1:1 mixture of Water/Methanol.

    • Why Methanol? The co-solvent ensures the lipophilic Methyl 2-cyclopropyloxazole-4-carboxylate fully dissolves, preventing a biphasic mixture that would stall the reaction kinetics.

  • Application: In a fume hood, slowly add the NaOH solution to the ester residue, maintaining a minimum 5:1 molar excess of base to drive the reaction to completion.

  • Agitation & Self-Validation: Stir the mixture at ambient temperature for 2 to 4 hours.

    • Self-Validating Step: Spot the reaction mixture on a TLC (Thin Layer Chromatography) plate alongside a pure reference standard of the ester. Elute with a Hexanes/Ethyl Acetate mixture. The hydrolysis is confirmed complete only when the starting material spot completely disappears, proving the ester has been destroyed.

  • Neutralization: Carefully adjust the pH of the quenched solution to 6.0–8.0 using 1.0 M Hydrochloric Acid (HCl).

    • Causality: Neutralization prevents violent, exothermic acid-base reactions when the mixture is eventually added to the bulk waste carboy.

  • Final Disposal: Transfer the neutralized, aqueous-organic mixture to the appropriate waste stream for final incineration.

References

  • methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate - C8H9NO3. Chem-Space. [Link]

  • Alternative Treatment of Organic Solvents and Sludges From Metal Finishing Operations. US Environmental Protection Agency (EPA). [Link]

  • Rapid Screening of Substances identified from Phase Two of the Domestic Substances List Inventory Update. Government of Canada. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-cyclopropyloxazole-4-carboxylate

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) [1] requires more than a cursory reading of a safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like Methyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1344088-62-5) [1] requires more than a cursory reading of a safety data sheet. It demands a mechanistic understanding of the chemical's behavior and a self-validating operational framework to ensure absolute safety and compliance in the laboratory.

This guide provides an authoritative, step-by-step operational and logistical blueprint for handling this specific oxazole derivative, designed to protect personnel and preserve the integrity of your drug development workflows.

Chemical Causality and Hazard Profile

Methyl 2-cyclopropyloxazole-4-carboxylate is an electrophilic heterocyclic ester. While highly valuable in medicinal chemistry for synthesizing complex pharmacophores, its structural features dictate specific physiological hazards. The lipophilic cyclopropyl group enhances dermal penetration, while the ester and oxazole moieties can interact with nucleophilic sites on biological proteins, leading to acute irritation.

Based on the toxicological profiles of closely related oxazole-4-carboxylate derivatives, this compound exhibits distinct Global Harmonized System (GHS) hazards[2][3].

Table 1: GHS Hazard Classifications and Mechanistic Causality

Hazard ClassCategoryGHS CodeMechanistic Causality & Risk Factor
Acute Toxicity (Oral) Category 4H302Potential for systemic toxicity upon ingestion due to rapid gastrointestinal absorption of the lipophilic oxazole core[2].
Skin Corrosion/Irritation Category 2H315Electrophilic interactions with epidermal proteins cause localized inflammation, scaling, and erythema[2][3].
Serious Eye Irritation Category 2AH319Direct contact with ocular mucosa leads to rapid pH disruption and protein denaturation, causing severe redness and pain[2][3].
Respiratory Irritation Category 3H335Inhalation of fine crystalline dust or volatile vapors irritates the respiratory tract, potentially causing coughing and shortness of breath[2][3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive exercise; it is an active defense mechanism. The following specifications are mandatory for handling Methyl 2-cyclopropyloxazole-4-carboxylate, grounded in the compound's physical and chemical properties.

Table 2: Quantitative PPE Specifications and Validation

PPE CategorySpecificationCausality & Validation Protocol
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for full contact).Causality: Nitrile provides superior chemical resistance against ester derivatives compared to latex, which degrades rapidly. Validation: Perform a visual inflation test for pinholes prior to donning.
Eye Protection Tight-fitting chemical safety goggles (EN166 / ANSI Z87.1 compliant).Causality: Standard safety glasses do not protect against aerosolized dust or vapor ingress[2]. Validation: Ensure a seamless seal against the facial contours.
Respiratory N95 (US) or P1 (EN 143) particulate respirator; ABEK-P3 for large scale[4].Causality: Mitigates H335 respiratory hazards when handling powders outside a controlled airflow environment[4]. Validation: Perform a negative-pressure seal check before entering the workspace.
Body Protection Flame-retardant Nomex or 100% cotton lab coat; closed-toe non-porous shoes.Causality: Prevents dermal exposure (H315) and minimizes static buildup which could ignite or aerosolize fine powders.

Operational Workflow: Handling and Transfer Protocol

To ensure a self-validating system, every step in the handling process must include a verification check. Do not proceed to the next step unless the current step's validation is successful.

Step 1: System Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s.

  • Validation: Check the digital monitor or perform a physical tissue-paper flow test. Ensure no turbulent drafts are present.

Step 2: PPE Assembly and Donning

  • Action: Don standard laboratory coat, safety goggles, and double-layer nitrile gloves.

  • Causality: Double-gloving provides a sacrificial outer layer. If the outer glove is contaminated with the oxazole derivative, it can be immediately discarded without exposing the skin (preventing H315 exposure)[3].

Step 3: Material Isolation

  • Action: Transfer the sealed container of Methyl 2-cyclopropyloxazole-4-carboxylate into the fume hood before breaking the seal.

Step 4: Weighing Protocol

  • Action: Dispense the required mass using a grounded, anti-static spatula into a pre-tared, sealable vial.

  • Causality: Static charge can cause the aerosolization of fine chemical powders, significantly increasing the risk of inhalation (H335) and contaminating the balance area.

Step 5: Post-Handling Decontamination

  • Action: Tightly seal the primary container. Wipe the exterior of the container and the balance pan with a lint-free wipe dampened with 70% ethanol, followed by a thorough wash with soap and water[2].

  • Validation: Visually inspect the workspace under bright light to ensure no crystalline residue remains.

Spill Response and Containment Plan

Accidental releases require immediate, calculated action to prevent environmental contamination and personnel exposure. Methyl 2-cyclopropyloxazole-4-carboxylate must never be allowed to enter drains, waterways, or soil[3].

SpillResponse Start Spill Detected: Methyl 2-cyclopropyloxazole-4-carboxylate Assess Assess Spill Volume & Ventilation Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Minor Large Large Spill (>50g) or Outside Hood Assess->Large Major PPE Don Maximum PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Absorb Cover with Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Sweep into Sealed Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon

Fig 1. Decision matrix and self-validating workflow for Methyl 2-cyclopropyloxazole-4-carboxylate spill containment.

Step-by-Step Spill Remediation (For Small Spills <50g):

  • Containment: Lower the fume hood sash to the optimal working height to maximize vapor capture. Do not attempt to sweep dry powder directly, as this generates hazardous dust[2].

  • Absorption: Cover the solid spill completely with an inert, non-combustible absorbent material such as dry sand or vermiculite[3].

    • Causality: Inert materials suppress dust generation during mechanical collection and prevent secondary exothermic reactions.

  • Mechanical Collection: Use a non-sparking scoop to carefully transfer the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) hazardous waste container.

  • Surface Remediation: Wash the contaminated surface with copious amounts of soap and water, as oxazole esters are generally susceptible to mild aqueous hydrolysis and physical displacement[2].

Disposal Plan and Environmental Logistics

Improper disposal of heterocyclic esters poses a severe risk to aquatic life and municipal water systems.

  • Primary Directive: Do not let the product enter drains or the municipal sewage system[2][3].

  • Waste Segregation: Collect all unreacted Methyl 2-cyclopropyloxazole-4-carboxylate, contaminated gloves, wipes, and absorbent materials in a dedicated, clearly labeled HDPE container. Label the container as: "Hazardous Organic Solid Waste - Contains Oxazole Derivatives (Irritant)."

  • Final Disposal: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company[2]. The standard and safest method for destroying oxazole-4-carboxylate derivatives is high-temperature incineration equipped with a scrubber to neutralize nitrogen oxide (NOx) emissions generated during combustion[3].

References

  • Methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate - C8H9NO3 | CSSB00010776069. Chem-Space. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.